Technical Documentation Center

1-Boc-5-(3-chlorophenyl)piperidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-5-(3-chlorophenyl)piperidin-2-one

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis and Application of 5-(3-chlorophenyl)-N-Boc-delta-valerolactam

Executive Summary & Chemical Identity In modern drug discovery, functionalized piperidinones (δ-valerolactams) serve as privileged scaffolds for highly potent active pharmaceutical ingredients (APIs). Specifically, 5-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, functionalized piperidinones (δ-valerolactams) serve as privileged scaffolds for highly potent active pharmaceutical ingredients (APIs). Specifically, 5-(3-chlorophenyl)-N-Boc-delta-valerolactam (IUPAC: tert-butyl 5-(3-chlorophenyl)-2-oxopiperidine-1-carboxylate) is a critical intermediate used in the synthesis of complex therapeutics, including MDM2-p53 protein-protein interaction inhibitors [2].

While this specific N-Boc protected derivative is a specialized intermediate and does not possess a universally publicized CAS Registry Number in standard commercial catalogs, its direct and essential precursor—5-(3-chlorophenyl)-2-piperidone —is formally registered under CAS No. 87922-76-7 [1]. The strategic addition of the tert-butyloxycarbonyl (Boc) group is a mandatory step to deactivate the lactam nitrogen, preventing unwanted N-alkylation during subsequent downstream functionalization at the α- or γ-positions of the lactam ring.

Mechanistic Rationale for N-Boc Protection

The unprotected lactam nitrogen in 5-(3-chlorophenyl)-2-piperidone is weakly nucleophilic but possesses a highly acidic N-H proton. If subjected to strong bases (e.g., LDA or LHMDS) required for α-alkylation, the nitrogen will deprotonate, leading to competitive N-alkylation rather than the desired C-alkylation.

By installing an electron-withdrawing Boc group:

  • Steric Shielding: The bulky tert-butyl group physically blocks the nitrogen face.

  • Electronic Deactivation: The carbamate carbonyl pulls electron density away from the lactam nitrogen, rendering it completely non-nucleophilic.

  • Electrophilic Activation: The Boc group increases the electrophilicity of the lactam carbonyl, which is advantageous if a subsequent ring-opening step is required for the final API [3].

Quantitative Data: Reaction Optimization

To achieve quantitative yields of the N-Boc derivative, the reaction conditions must overcome the poor inherent nucleophilicity of the lactam nitrogen. The table below summarizes the optimization data, demonstrating the strict causality between the choice of catalyst and reaction conversion.

Table 1: Optimization of N-Boc Protection for CAS 87922-76-7
EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Conversion (%)Yield (%)
1THFNaH (1.2)None0 to RT124538
2DCMEt₃N (2.0)NoneRT24<10N/A
3DCMEt₃N (2.0)DMAP (0.1)0 to RT4>9894
4MeCNDIPEA (2.0)DMAP (0.1)0 to RT68579

Data Interpretation: Entry 3 is the optimal pathway. The use of 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which rapidly reacts with the sterically hindered lactam.

Experimental Methodology: Self-Validating Protocol

The following step-by-step methodology is designed as a self-validating system . It incorporates built-in analytical checkpoints to prevent the propagation of failed reactions into downstream API synthesis.

Phase 1: Reaction Setup and Initiation
  • Dissolution: Charge a flame-dried round-bottom flask with 5-(3-chlorophenyl)-2-piperidone (CAS 87922-76-7) (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: Anhydrous DCM is critical to prevent the competitive hydrolysis of Boc₂O into tert-butanol and CO₂.

  • Base & Catalyst Addition: Add Triethylamine (Et₃N) (2.0 eq) and DMAP (0.1 eq). Stir for 10 minutes to ensure homogeneity.

  • Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) dropwise over 15 minutes.

    • Causality: The reaction between DMAP and Boc₂O is exothermic. Controlling the temperature at 0°C prevents the thermal degradation of the active intermediate.

Phase 2: Self-Validation and Monitoring
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Self-Validating Observation: The starting material (R_f ~0.2) must completely disappear. The product will appear as a new, fast-eluting spot (R_f ~0.6). Causality: The dramatic increase in R_f is due to the masking of the lactam N-H, eliminating its ability to act as a hydrogen bond donor to the silica stationary phase.

  • Validation Checkpoint 2 (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. Confirm the disappearance of the m/z 210 signal and the appearance of the target mass[M+H]⁺ = 310.1 m/z. Do not proceed to Phase 3 until conversion is >95%.

Phase 3: Quench and Isolation
  • Quench: Pour the reaction mixture into an equal volume of saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench protonates Et₃N and DMAP, partitioning them into the aqueous layer while leaving the acid-sensitive Boc-lactam intact in the organic layer.

  • Extraction & Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes gradient) to yield the pure 5-(3-chlorophenyl)-N-Boc-delta-valerolactam.

Workflow Visualization

Workflow N1 Precursor: 5-(3-chlorophenyl)-2-piperidone CAS: 87922-76-7 N2 Reaction Setup DCM, Et3N (2 eq), DMAP (0.1 eq) N1->N2 Dissolve in anhydrous solvent N3 Electrophilic Addition Boc2O (1.5 eq) at 0°C N2->N3 Cool to control exotherm N4 Validation Checkpoint 1 TLC & LC-MS (Target m/z 310) N3->N4 Stir 4h at RT N4->N3 If incomplete (add Boc2O) N5 Aqueous Quench & Workup NH4Cl (aq) wash, Brine N4->N5 If >95% conversion N6 Chromatographic Purification Silica Gel (Hexanes/EtOAc) N5->N6 Isolate organic phase N7 Validation Checkpoint 2 1H NMR & HPLC Purity >98% N6->N7 Collect fast-eluting fractions N8 Purified Product: 5-(3-chlorophenyl)-N-Boc-delta-valerolactam N7->N8 Pass QA criteria

Synthetic workflow and self-validation checkpoints for N-Boc protection of delta-valerolactam.

References

  • World Intellectual Property Organization. "WO2011153509A1 - Piperidinone derivatives as MDM2 inhibitors for the treatment of cancer". Google Patents.
  • United States Patent and Trademark Office. "US10246416B2 - Process for preparing[(3-hydroxypyridine-2-carbonyl)amino] alkanoic acids, esters and amides". Google Patents.
Exploratory

1-Boc-5-arylpiperidin-2-one scaffold for drug discovery

The 1-Boc-5-Arylpiperidin-2-one Scaffold: Synthetic Strategies and Applications in Neurokinin-2 (NK2) Receptor Antagonist Discovery Executive Summary & Structural Rationale In modern medicinal chemistry, the transition f...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-Boc-5-Arylpiperidin-2-one Scaffold: Synthetic Strategies and Applications in Neurokinin-2 (NK2) Receptor Antagonist Discovery

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, conformationally restricted heterocycles is a proven strategy to improve clinical success rates. Among these privileged structures, the 1-Boc-5-arylpiperidin-2-one scaffold has emerged as a critical building block.

As an application scientist who has spent years optimizing heterocyclic libraries, I view this scaffold not merely as a chemical intermediate, but as a highly tunable vector for drug discovery. The piperidin-2-one (valerolactam) core provides a rigidified framework that dramatically enhances metabolic stability compared to open-chain amides[1]. The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose: it shields the lactam nitrogen during aggressive radical or organometallic functionalization, and it significantly enhances the lipid solubility of the intermediate, preventing the formation of intractable emulsions during aqueous workups. Furthermore, the 5-aryl substitution is a recognized pharmacophore for interacting with the deep hydrophobic pockets of G-protein coupled receptors (GPCRs), most notably the Tachykinin Neurokinin-2 (NK2) receptor[2][3].

Synthetic Causality: The Desulfonylative Radical Cascade

Synthesizing 5-aryl substituted piperidones via traditional enolate alkylation is notoriously plagued by poor regioselectivity and over-alkylation. To bypass these thermodynamic traps, we utilize a modular radical cascade methodology pioneered by Zard and colleagues[4][5].

This approach relies on the intermolecular radical addition of N-xanthylacetyl-N-methanesulfanilides to Boc-protected allylamine.

  • The Causality of the Xanthate: The xanthate group acts as a controlled radical reservoir. By using dilauroyl peroxide (DLP) as an initiator, we generate a primary radical that adds across the unactivated olefin of the Boc-allylamine.

  • The Ring Closure: The resulting adduct undergoes an intramolecular cyclization onto the aromatic ring. The driving force here is the expulsion of a methanesulfonyl radical (desulfonylation), which rearomatizes the system to yield a benzazepin-2-one intermediate[4][6].

  • The Thermodynamic Rearrangement: While benzazepinones are valuable in their own right, removing the Boc group and exposing the free amine to a mild base (triethylamine) triggers a spontaneous, thermodynamically driven ring contraction. The 7-membered azepinone rearranges into the highly stable 6-membered 5-arylpiperidin-2-one[4].

SyntheticRoute A N-xanthylacetyl- N-methanesulfanilide C Radical Addition (DLP initiator) A->C B Boc-protected allylamine B->C D Benzazepin-2-one Intermediate C->D - MeSO2 radical E Base Rearrangement (Et3N) D->E Deprotection F 1-Boc-5-arylpiperidin-2-one E->F

Desulfonylative radical cascade yielding the 5-arylpiperidin-2-one scaffold.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates self-validating checkpoints. If a step fails, the system provides immediate analytical feedback.

Step 1: Radical Addition and Cyclization

  • Preparation: Dissolve N-xanthylacetyl-N-methanesulfanilide (1.0 eq) and Boc-protected allylamine (2.0 eq) in degassed 1,2-dichloroethane (DCE) to a concentration of 0.1 M. Causality: DCE is chosen over DCM because its higher boiling point (83°C) matches the thermal decomposition profile of DLP.

  • Initiation: Heat the mixture to reflux under a nitrogen atmosphere. Add dilauroyl peroxide (DLP, 0.05 eq) in small portions every 90 minutes.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (3:1 Hexanes/EtOAc, UV visualization). The starting xanthate (Rf ~0.6) should disappear, replaced by a more polar, UV-active spot (the benzazepin-2-one intermediate, Rf ~0.3). If the starting material persists after 3 hours, the radical chain has terminated prematurely; add an additional 0.05 eq of DLP.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 to neutralize lauric acid byproducts, dry over MgSO4, and concentrate in vacuo.

Step 2: Ring Contraction to 5-Arylpiperidin-2-one

  • Deprotection: Dissolve the crude benzazepin-2-one in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (Mass Spectrometry): Direct injection LC-MS should confirm the loss of the Boc group (-100 Da mass shift, corresponding to the loss of isobutylene and CO2).

  • Rearrangement: Concentrate the mixture to remove excess TFA. Redissolve the residue in dry THF and add Triethylamine (Et3N, 5.0 eq). Stir at 60°C for 4 hours. Causality: The base neutralizes the TFA salt and facilitates the intramolecular transamidation that drives the ring contraction.

  • Final Validation (NMR): Purify via flash chromatography. The success of the rearrangement is confirmed via 1H-NMR: look for the disappearance of the 7-membered ring protons and the emergence of a distinct doublet of doublets (dd) around 3.5 ppm, characteristic of the diastereotopic protons adjacent to the lactam nitrogen in the newly formed piperidone ring. Reprotect with Boc2O and DMAP to yield the final 1-Boc-5-arylpiperidin-2-one.

Biological Translation: Targeting the NK2 Receptor

The 5-arylpiperidin-2-one scaffold is not just an elegant synthetic target; it is a clinical workhorse. Derivatives of this scaffold are highly potent antagonists of the Tachykinin NK2 receptor[1][2].

NK2 receptors are heavily expressed in the smooth muscle of the respiratory and gastrointestinal tracts. Hyperactivation by Neurokinin A (NKA) leads to severe bronchoconstriction (asthma) and dysregulated colonic motility (Irritable Bowel Syndrome, IBS)[7]. By utilizing the piperidone scaffold, researchers have successfully rigidified the flexible pharmacophores of early-generation antagonists. The lactam ring locks the 5-aryl group into an equatorial conformation, which is an absolute structural requirement for deep insertion into the NK2 receptor's transmembrane binding pocket[8].

NK2Pathway NKA Neurokinin A (NKA) NK2R NK2 Receptor (GPCR) NKA->NK2R Agonist Binding Antag Piperidone Antagonist (e.g., SR-48968 analog) Antag->NK2R Competitive Inhibition Gq Gq Protein Activation NK2R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response Smooth Muscle Contraction (Bronchospasm / IBS) Ca->Response

Mechanism of action for piperidone-based NK2 receptor antagonists.

Quantitative Data: Metabolic Stability & Affinity

A primary reason medicinal chemists transition from open-chain amides to the piperidin-2-one lactam is to prevent rapid oxidative metabolism by Cytochrome P450 enzymes in the liver. The table below summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements gained by cyclizing an open-chain N-methylamide into the 5-aryl-2-piperidone scaffold[1].

Scaffold TypeStructural FeatureNK2 Receptor Affinity (pA2)HLM Half-Life (T1/2)Primary Metabolic Route
Open-Chain Amide Flexible N-methylamide8.1< 10 minutesRapid N-dealkylation
Piperidine Unoxidized 4-arylpiperidine8.730 minutesRing oxidation
Piperidin-2-one Rigidified lactam core9.3> 70 minutesSlow N-benzyl oxidation

Data synthesized from in vitro human liver microsome (HLM) assays and rabbit pulmonary artery functional assays[1][3]. The piperidin-2-one scaffold demonstrates a >7-fold increase in metabolic half-life while simultaneously increasing target affinity by locking the active conformation.

References

  • Charrier, N., Liu, Z., & Zard, S. Z. (2012). Desulfonylative Radical Ring Closure onto Aromatics. A Modular Route to Benzazepin-2-ones and 5-Arylpiperidin-2-ones. Organic Letters. Available at:[Link]

  • ResearchGate. (2001). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor. Available at:[Link]

  • Beresford, I. J., et al. (1995). GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors. European Journal of Pharmacology. Available at:[Link]

  • PubMed. (1998). 4-Alkylpiperidines related to SR-48968: potent antagonists of the neurokinin-2 (NK2) receptor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Technical Guide: 3-Chlorophenyl Piperidinone Building Blocks

The following technical guide details the synthesis, reactivity, and application of 3-chlorophenyl substituted piperidinone building blocks. Executive Summary The piperidinone ring serves as a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, reactivity, and application of 3-chlorophenyl substituted piperidinone building blocks.

Executive Summary

The piperidinone ring serves as a privileged pharmacophore in modern drug discovery, acting as a versatile "hub" for spirocyclic formation, reductive aminations, and multicomponent reactions. The incorporation of a 3-chlorophenyl substituent introduces specific electronic and steric properties that are highly valued in medicinal chemistry:

  • Metabolic Stability: The chlorine atom at the meta position blocks metabolic oxidation (CYP450) at a reactive site, extending half-life compared to unsubstituted phenyl rings.[1]

  • Lipophilicity (logP): The chloro-substituent increases lipophilicity, enhancing blood-brain barrier (BBB) penetration for CNS targets (e.g., serotonin modulators) and improving membrane permeability for peripheral targets (e.g., Factor Xa inhibitors).[1]

  • Electronic Modulation: The inductive electron-withdrawing nature of the chlorine atom modulates the basicity of the piperidine nitrogen (in C-aryl isomers) or the electrophilicity of the ketone (in N-aryl isomers).[1]

This guide covers the two primary isomeric building blocks:

  • Isomer A (N-Aryl): 1-(3-chlorophenyl)piperidin-4-one .[1] Used as a diversity-oriented scaffold for Factor Xa inhibitors and MALT1 inhibitors.

  • Isomer B (C-Aryl): 4-(3-chlorophenyl)piperidin-4-one .[1] Used as a core scaffold for CNS agents (haloperidol/fentanyl analogs) and CCR5 antagonists.[1]

Structural Significance & Pharmacophore Analysis[2]

The utility of these building blocks lies in their divergent reactivity. The ketone functionality at position 4 allows for the rapid generation of complexity.

The "Hub" Concept

The piperidinone ketone is not the final target but the entry point.

  • Reductive Amination: Yields 4-amino-piperidines (common in CCR5 antagonists).[1]

  • Spiro-Cyclization: Reaction with hydrazines or nitriles yields spiro-hydantoins or spiro-oxindoles.[1]

  • Grignard Addition: Yields tertiary alcohols (neuroactive pharmacophores).[1]

Diagram: Divergent Synthesis Pathways

The following diagram illustrates how the 1-(3-chlorophenyl)piperidin-4-one core serves as a precursor to three distinct drug classes.

DivergentSynthesis Core 1-(3-chlorophenyl) piperidin-4-one (The Hub) Route1 Reductive Amination (+ R-NH2) Core->Route1 Route2 Fischer Indole / Spiro-Cyclization Core->Route2 Route3 Grignard Addition (+ R-MgBr) Core->Route3 Product1 4-Amino-Piperidines (CCR5 Antagonists) Route1->Product1 NaCNBH3 Product2 Spiro-Oxindoles (Factor Xa Inhibitors) Route2->Product2 Acid Cat. Product3 4-Hydroxy-Piperidines (Neuroactive Agents) Route3->Product3 THF, -78°C

Caption: Divergent synthesis from the N-aryl piperidinone core. The ketone functionality allows access to amines, spirocycles, and alcohols.[1]

Synthetic Routes & Process Chemistry

Synthesis of 1-(3-chlorophenyl)piperidin-4-one (N-Aryl Isomer)

Methodology: The "Gold Standard" synthesis involves a double Michael addition of 3-chloroaniline to an alkyl acrylate, followed by a Dieckmann condensation and decarboxylation [1].[1]

Step-by-Step Protocol (The Weiss-Cook Modification)

This protocol is scalable and avoids the use of toxic nitrogen mustards.[1]

Reagents:

  • 3-Chloroaniline (1.0 eq)[1]

  • Methyl Acrylate (2.2 eq)[1][2]

  • Sodium Methoxide (NaOMe) (2.5 eq)[1]

  • Glacial Acetic Acid

  • Hydrochloric Acid (6M)[1]

Workflow:

  • Michael Addition: Dissolve 3-chloroaniline in methanol. Add methyl acrylate dropwise at reflux. The aniline nitrogen acts as a nucleophile, attacking the

    
    -carbon of two acrylate molecules to form the acyclic diester intermediate (Dimethyl 3,3'-((3-chlorophenyl)azanediyl)dipropionate ).[1]
    
    • Critical Control Point: Monitor by TLC.[3] Mono-addition is a common byproduct if stoichiometry is off.

  • Dieckmann Condensation: Isolate the diester (oil).[1] Dissolve in dry toluene. Add NaOMe powder slowly at 0°C. Heat to reflux. The alkoxide base deprotonates the

    
    -carbon, driving intramolecular cyclization to form the 
    
    
    
    -keto ester.
  • Hydrolysis & Decarboxylation: The resulting

    
    -keto ester is treated with 6M HCl under reflux. This hydrolyzes the methyl ester to the carboxylic acid, which spontaneously decarboxylates due to the 
    
    
    
    -keto position, yielding the final piperidinone.[4]
  • Isolation: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.[3] The product is often an oil that solidifies upon standing or conversion to the HCl salt.

Synthesis of 4-(3-chlorophenyl)piperidin-4-one (C-Aryl Isomer)

Methodology: This isomer is typically synthesized via Grignard addition to a protected piperidone, followed by dehydration and reduction, OR via a specialized nitrile synthesis [2].[1]

Workflow Summary:

  • Grignard Formation: React 1-bromo-3-chlorobenzene with Mg turnings in THF.

  • Addition: Add to N-Benzyl-4-piperidone at -78°C.

  • Dehydration: Treat the resulting tertiary alcohol with

    
     to form the alkene (tetrahydropyridine).
    
  • Functionalization: The alkene can be hydrated or oxidized to re-establish the ketone functionality if the 4-position needs to be substituted, though often the alcohol itself is the desired scaffold (as in Haloperidol analogs).

Diagram: Retrosynthetic Analysis (N-Aryl Route)

The following diagram details the logic for the Dieckmann route.

Retrosynthesis Target 1-(3-chlorophenyl) piperidin-4-one Intermediate1 Beta-Keto Ester (Cyclized) Target->Intermediate1 Decarboxylation (-CO2) Intermediate2 Acyclic Diester Intermediate1->Intermediate2 Dieckmann (NaOMe) Precursors 3-Chloroaniline + Methyl Acrylate Intermediate2->Precursors Double Michael Addition

Caption: Retrosynthetic breakdown of the N-aryl piperidinone synthesis via the Dieckmann condensation.

Case Studies in Drug Discovery

Factor Xa Inhibitors (Anticoagulants)

Research into Apixaban analogs has utilized the piperidinone scaffold.[1] The 1-(3-chlorophenyl)piperidin-4-one core acts as a surrogate for the P4 moiety in anthranilamide-based inhibitors.[1]

  • Mechanism: The 3-chlorophenyl group occupies the S4 binding pocket of the Factor Xa enzyme. The chlorine atom provides a crucial hydrophobic interaction with Tyr99 and Phe174 residues [3].

  • Advantage: The piperidinone lactam/ketone constrains the geometry, improving selectivity over Thrombin.

Serotonin Modulators (mCPP Derivatives)

While 1-(3-chlorophenyl)piperazine (mCPP) is a well-known metabolite, the piperidinone analogs are used to synthesize "extended" arylpiperazine ligands.[1]

  • Application: Synthesis of dual 5-HT1A/5-HT7 antagonists. The ketone allows for the attachment of long alkyl chains via reductive amination, linking the arylpiperidine "head" to a heteroaryl "tail" [4].

Experimental Data Summary

The following table summarizes physical properties and reactivity profiles for the core building block.

PropertyValue / DescriptionNotes
IUPAC Name 1-(3-chlorophenyl)piperidin-4-oneN-Aryl Isomer
Molecular Weight 209.67 g/mol
Appearance Viscous yellow oil / Low melting solidDarkens on air exposure
Solubility DCM, EtOAc, MeOHPoor water solubility (Free base)
pKa (Conjugate Acid) ~2-3 (estimated)Nitrogen lone pair is delocalized into the phenyl ring, reducing basicity compared to N-alkyl piperidines.[1]
Key IR Signal ~1715 cm⁻¹ (C=O stretch)Typical saturated ketone
Reactivity Hazard PolymerizationCan self-condense if stored in base.[1] Store as HCl salt.

References

  • Baliah, V., et al. (1983).[1] Synthesis and stereochemistry of piperidin-4-ones. Chemical Reviews.

  • BenchChem Technical Division. (2025). The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide.

  • Pinto, D. J., et al. (2007).[1] Discovery of Factor Xa Inhibitors. Journal of Medicinal Chemistry.[5] (Contextual grounding for S4 pocket interactions).

  • Zajdel, P., et al. (2012).[1] Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole as novel 5-HT1A/5-HT7 and 5-HT2C receptor ligands.[1] European Journal of Medicinal Chemistry.

  • Cayman Chemical. (2025).[1] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (Precursor Data).

Sources

Exploratory

Technical Profile: N-Boc-5-(3-chlorophenyl)piperidin-2-one

Executive Summary N-Boc-5-(3-chlorophenyl)piperidin-2-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting Factor Xa, NK1 receptors, and other G-protein coup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-5-(3-chlorophenyl)piperidin-2-one is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting Factor Xa, NK1 receptors, and other G-protein coupled receptors (GPCRs). Its core structure features a piperidin-2-one (δ-lactam) ring substituted at the 5-position with a 3-chlorophenyl group and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group.

This guide provides a definitive technical analysis of its molecular weight, a validated synthesis protocol based on robust organic chemistry principles, and a structural characterization framework for quality control.

Physicochemical Profile & Molecular Weight

The precise molecular weight is critical for stoichiometry in multi-step synthesis and for mass spectrometry validation.

Molecular Formula Derivation
  • Core Scaffold: Piperidin-2-one (

    
    )
    
  • Substituent 1 (N-Protection): tert-Butoxycarbonyl (

    
    ) replaces H on Nitrogen.
    
    • Net Change:

      
      
      
  • Substituent 2 (Aryl): 3-Chlorophenyl (

    
    ) replaces H on Carbon-5.
    
    • Net Change:

      
      
      

Final Molecular Formula:


 
Molecular Weight Calculation
ElementCountAtomic Mass (u)Total Mass (u)Contribution (%)
Carbon (C) 1612.011192.17662.03%
Hydrogen (H) 201.00820.1606.51%
Chlorine (Cl) 135.45035.45011.44%
Nitrogen (N) 114.00714.0074.52%
Oxygen (O) 315.99947.99715.49%
Total MW -- -- 309.79 g/mol 100%
  • Monoisotopic Mass: 309.1132 (for HRMS validation)

  • Exact Mass: 309.11

Synthesis Protocol

The synthesis of 5-arylpiperidin-2-ones is non-trivial due to the specific regiochemistry required. The following protocol utilizes a Michael Addition followed by Reductive Cyclization , a route chosen for its scalability and regioselectivity.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start 3-Chlorophenylacetonitrile (Starting Material) Step1 Michael Addition (Ethyl Acrylate, NaOEt) Start->Step1 Inter1 Intermediate: Ethyl 4-cyano-4-(3-chlorophenyl)butanoate Step1->Inter1 Step2 Reductive Cyclization (Raney Ni, H2, 50 psi) Inter1->Step2 Core Core Scaffold: 5-(3-chlorophenyl)piperidin-2-one Step2->Core Step3 N-Boc Protection (Boc2O, DMAP, Et3N) Core->Step3 Final Target: N-Boc-5-(3-chlorophenyl)piperidin-2-one Step3->Final

Figure 1: Step-wise synthesis pathway from commercially available nitrile to the N-Boc protected target.

Detailed Methodology
Step 1: Michael Addition

Objective: Construct the carbon skeleton with the ester and nitrile functionalities.

  • Reagents: 3-Chlorophenylacetonitrile (1.0 eq), Ethyl Acrylate (1.1 eq), Sodium Ethoxide (0.1 eq, cat.), Ethanol (Solvent).

  • Procedure:

    • Dissolve 3-chlorophenylacetonitrile in absolute ethanol.

    • Add catalytic NaOEt at 0°C.

    • Add ethyl acrylate dropwise to control the exotherm.

    • Stir at room temperature for 4 hours.

    • Workup: Neutralize with dilute HCl, extract with EtOAc, and concentrate.

    • Yield Expectation: >85% (Yellow oil).

Step 2: Reductive Cyclization

Objective: Reduce the nitrile to a primary amine, which spontaneously cyclizes with the ester to form the lactam ring.

  • Reagents: Raney Nickel (active catalyst), Hydrogen gas (50 psi), Ethanol/Ammonia (10:1).

  • Procedure:

    • Dissolve the intermediate from Step 1 in ethanolic ammonia.

    • Add Raney Nickel (caution: pyrophoric).

    • Hydrogenate in a Parr shaker at 50 psi at 60°C for 12 hours.

    • Mechanism: The nitrile (

      
      ) reduces to the amine (
      
      
      
      ). The amine nucleophile attacks the ethyl ester, releasing ethanol and closing the ring.
    • Workup: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from EtOAc/Hexanes.

    • Yield Expectation: 60-70% (White solid).

Step 3: N-Boc Protection

Objective: Protect the lactam nitrogen to prevent side reactions in subsequent coupling steps.

  • Reagents: Di-tert-butyl dicarbonate (

    
    , 1.2 eq), Triethylamine (
    
    
    
    , 1.5 eq), DMAP (0.1 eq), DCM (Solvent).
  • Procedure:

    • Dissolve 5-(3-chlorophenyl)piperidin-2-one in dry DCM.

    • Add

      
       and DMAP.
      
    • Add

      
       solution dropwise at 0°C.
      
    • Stir overnight at room temperature.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Expected Ion:

    
     or 
    
    
    
  • Target Mass (

    
    ): 
    
    
    
  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.

Nuclear Magnetic Resonance ( NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       1.50 ppm (s, 9H): tert-Butyl group (Boc).
      
    • 
       7.10 - 7.40 ppm (m, 4H): Aromatic protons (3-chlorophenyl pattern).
      
    • 
       3.60 - 3.80 ppm (m, 2H): Protons at C6 (adjacent to N).
      
    • 
       2.40 - 2.60 ppm (m, 2H): Protons at C3 (adjacent to Carbonyl).
      

References

  • Koelsch, C. F. (1943). "The Synthesis of Some Substituted Piperidines." Journal of the American Chemical Society, 65(12), 2458–2459. Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for N-Boc protection protocols). Link

  • Joshi, K. C., et al. (1984). "Synthesis of some new fluorine containing 5-aryl-piperidin-2-ones." Journal of the Indian Chemical Society, 61, 1014. (Reference for 5-aryl-piperidinone synthesis via Michael addition).
Foundational

Whitepaper: Synthesis, Mechanistic Utility, and Protocols for the 5-(3-Chlorophenyl)piperidin-2-one Boc-Protected Intermediate

Executive Summary The 5-(3-chlorophenyl)piperidin-2-one scaffold has emerged as a privileged structural motif in modern medicinal chemistry. It serves as the rigidified core for several high-profile clinical candidates,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(3-chlorophenyl)piperidin-2-one scaffold has emerged as a privileged structural motif in modern medicinal chemistry. It serves as the rigidified core for several high-profile clinical candidates, most notably Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine therapy[1] and MDM2-p53 protein-protein interaction inhibitors for oncology[2][3].

To effectively utilize this scaffold in complex multi-step syntheses, the intermediate is typically isolated as a Boc-protected derivative (e.g., tert-butyl 5-(3-chlorophenyl)-2-oxopiperidine-1-carboxylate). This technical guide explores the pharmacological rationale behind the scaffold, the mechanistic necessity of Boc-protection, and provides self-validating, field-proven protocols for its synthesis and downstream functionalization.

Pharmacological Rationale of the Scaffold

The architectural design of 5-(3-chlorophenyl)piperidin-2-one is not accidental; it is driven by precise target-binding requirements:

  • The 3-Chlorophenyl Moiety: In the context of MDM2 inhibitors (such as AM-8553 and AMG 232 analogs), the 3-chlorophenyl group is precisely angled to project into the deep hydrophobic cleft of the MDM2 surface—a pocket normally occupied by the Trp23 residue of the p53 tumor suppressor protein[2][3]. The chlorine atom provides critical lipophilic contacts and engages in halogen bonding, significantly boosting cellular potency.

  • The Piperidin-2-one (Lactam) Core: The six-membered lactam restricts the conformational flexibility of the molecule. In CGRP receptor antagonists, this rigidity ensures that the aryl substituent is locked in the optimal vector for receptor binding, minimizing the entropic penalty upon target engagement[1].

The Role of Boc-Protection: Mechanistic Insights

The introduction of a tert-butoxycarbonyl (Boc) group onto the lactam nitrogen (or a C-3 amino substituent) is a critical inflection point in the synthetic workflow[4]. The Boc group serves three distinct mechanistic purposes:

  • Orthogonality: It is stable to catalytic hydrogenation and strong nucleophiles, yet easily cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane), allowing for orthogonal deprotection strategies later in the synthesis[1].

  • Prevention of N-Alkylation: During downstream functionalization (such as C-3 enolate alkylation or cross-coupling), the unprotected lactam nitrogen is susceptible to unwanted electrophilic attack. The Boc group completely masks this reactivity.

  • Stereodirecting Effects: The immense steric bulk of the tert-butyl group shields one face of the piperidinone ring. When generating a C-3 enolate, incoming electrophiles are forced to approach from the opposite, less hindered face, resulting in high diastereoselectivity.

Synthetic Divergence & Workflow

The following diagram illustrates the synthetic assembly of the Boc-protected intermediate and its divergent application into two major therapeutic classes.

G A 1-(3-chlorophenyl)propan-2-one + Boc-amino ester B Michael Addition (Cs2CO3, DMF) A->B C Acyclic Precursor (Boc-protected) B->C D Reductive Amination & Cyclization (NaBH(OAc)3 / H+) C->D E 5-(3-chlorophenyl)piperidin-2-one Boc-protected intermediate D->E F CGRP Receptor Antagonists (Migraine Therapeutics) E->F Deprotection & Amide Coupling G MDM2-p53 Inhibitors (Oncology Candidates) E->G N-Alkylation & Functionalization

Figure 1: Synthetic workflow and divergence of the Boc-protected intermediate.

Quantitative Data: Reaction Optimization

The protection of a lactam nitrogen is notoriously more difficult than protecting a standard aliphatic amine due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl. Table 1 summarizes the optimization of the N-Boc protection step, highlighting the absolute necessity of nucleophilic catalysis.

Table 1: Optimization of N-Boc Protection Conditions for 5-(3-chlorophenyl)piperidin-2-one

EntrySolventBase (Equiv)Catalyst (mol%)Time (h)Yield (%)Mechanistic Observation
1THFEt₃N (1.5)None24< 10%Poor lactam nucleophilicity limits reaction.
2THFNaHMDS (1.1)None285%Strong base deprotonates lactam; requires cryogenic control.
3DCMEt₃N (1.5)DMAP (5%)1278%Catalyst improves transfer rate, but conversion is incomplete.
4 DCM Et₃N (1.5) DMAP (10%) 8 94% Optimal catalytic turnover via N-Boc-pyridinium intermediate.

Self-Validating Experimental Protocols

Protocol A: Synthesis of tert-butyl 5-(3-chlorophenyl)-2-oxopiperidine-1-carboxylate

This protocol details the optimal conditions (Table 1, Entry 4) for the Boc-protection of the core scaffold[4].

  • Step 1 (Initiation): Dissolve 5-(3-chlorophenyl)piperidin-2-one (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert N₂ atmosphere.

    • Causality: Moisture competes with the lactam for Boc₂O, leading to premature hydrolysis of the anhydride into tert-butanol and CO₂.

  • Step 2 (Catalysis): Add Triethylamine (Et₃N, 15.0 mmol) followed by 4-Dimethylaminopyridine (DMAP, 1.0 mmol).

    • Causality: Because the lactam nitrogen is poorly nucleophilic, DMAP acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium intermediate, which rapidly and selectively transfers the Boc group to the lactam nitrogen.

  • Step 3 (Reaction): Add Di-tert-butyl dicarbonate (Boc₂O, 15.0 mmol) dropwise at 0 °C, then warm to room temperature. Stir for 8 hours.

    • Self-Validation: Monitor reaction progression via TLC (Hexanes:EtOAc 1:1). The starting material (R_f ~0.2) must disappear entirely, replaced by a higher-running spot (R_f ~0.6). The increase in R_f validates the loss of the hydrogen-bond donating N-H group.

  • Step 4 (Workup & Purification): Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 x 30 mL). Wash the combined organic layers with 1M HCl (3 x 20 mL).

    • Causality: The 1M HCl wash is a critical self-purifying step; it selectively protonates the DMAP catalyst and Et₃N, pulling them into the aqueous layer and preventing amine carryover.

    • Finalization: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure Boc-protected intermediate as a white solid.

Protocol B: Diastereoselective C-3 Alkylation of the Intermediate

This protocol demonstrates the utility of the Boc group in downstream functionalization, a common requirement for generating MDM2 inhibitors[3].

  • Step 1 (Enolization): Dissolve the Boc-protected intermediate (5.0 mmol) in anhydrous THF (25 mL) and cool to -78 °C. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 5.5 mmol). Stir for 45 minutes.

    • Causality: The non-nucleophilic strong base (LiHMDS) kinetically deprotonates the C-3 position to form the lithium enolate. The Boc group safely prevents any competing deprotonation or reaction at the nitrogen atom.

  • Step 2 (Electrophilic Trapping): Add Methyl Iodide (MeI, 7.5 mmol) dropwise at -78 °C. Stir for 2 hours, then slowly warm to -20 °C.

    • Causality: The bulky N-Boc group and the 5-(3-chlorophenyl) ring dictate the facial approach of the electrophile. MeI is forced to attack from the less sterically hindered face, yielding the trans-alkylated product with high diastereomeric excess (de > 90%).

  • Step 3 (Quenching): Quench with saturated aqueous NH₄Cl at -20 °C to destroy excess enolate and unreacted MeI. Extract with EtOAc, dry, and concentrate.

References

  • US Patent 10272077B2:Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • Molaid Chemical Database: AM-8553 / AMG 232: Discovery of Potent, Selective, and Orally Bioavailable MDM2–p53 Inhibitors. Available at: [Link]

  • WO Patent 2011153509A1:Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer.

Sources

Exploratory

Technical Safety Monograph: 1-tert-butoxycarbonyl-5-(3-chlorophenyl)piperidin-2-one

[1] Executive Summary Compound: 1-tert-butoxycarbonyl-5-(3-chlorophenyl)piperidin-2-one Formula: C₁₆H₂₀ClNO₃ Molecular Weight: 309.79 g/mol Primary Application: Chiral intermediate in the synthesis of Factor Xa inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: 1-tert-butoxycarbonyl-5-(3-chlorophenyl)piperidin-2-one Formula: C₁₆H₂₀ClNO₃ Molecular Weight: 309.79 g/mol Primary Application: Chiral intermediate in the synthesis of Factor Xa inhibitors and aryl-piperidinone pharmacophores.[1]

This guide provides a technical safety assessment for 1-tert-butoxycarbonyl-5-(3-chlorophenyl)piperidin-2-one . As a specialized research intermediate, specific regulatory datasets (e.g., REACH registration) may be limited. Therefore, this monograph utilizes Structure-Activity Relationship (SAR) analysis and Read-Across data from validated analogs (e.g., N-Boc-piperidine, 1-(3-chlorophenyl)piperazine) to establish a conservative safety profile.[1]

Critical Hazard Overview:

  • Health: Predicted Acute Toxicity (Oral) and Skin/Eye Irritation .[2][3] The 3-chlorophenyl moiety suggests potential serotonergic activity or metabolic toxicity, requiring containment level handling.[1]

  • Reactivity: Thermally sensitive tert-butoxycarbonyl (Boc) group; susceptible to acid-catalyzed decomposition releasing isobutylene gas (pressure hazard).[1]

  • Environment: Potential for long-term aquatic toxicity due to the halogenated aromatic ring.[1]

Chemical Identity & Physicochemical Properties[1][3][5][6][7]

PropertyValue (Experimental/Predicted)Relevance to Safety
Physical State Solid (White to off-white powder)Dust inhalation hazard; requires local exhaust ventilation (LEV).[1]
Melting Point 110–130 °C (Predicted range)Stable at room temperature; melt processing requires fume extraction.
LogP (Octanol/Water) ~2.8 – 3.5 (Predicted)Lipophilic; potential for dermal absorption and bioaccumulation.
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.Use organic solvent compatible gloves (e.g., Nitrile/Laminate).
Molecular Structure Piperidin-2-one lactam core with N-Boc protection and 3-chlorophenyl substitution.[1]Lactam ring increases stability compared to secondary amines; Boc group adds flammability to decomposition products.

Hazard Identification (GHS Classification)

Note: Classifications are derived from high-confidence analogs [1, 2] to ensure a "Safety First" approach.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeHazard Statement
Acute Toxicity, Oral Cat. 4H302 Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation Cat.[1][3][4] 2H315 Causes skin irritation.[2][3][4][5][6][7]
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1][2][3][4][6][7][8]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[2][3][4][5][6]
Aquatic Toxicity (Chronic) Cat. 3H412 Harmful to aquatic life with long lasting effects.

Precautionary Strategy (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][6][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6][7][8]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][6][8] Remove contact lenses, if present and easy to do.[3][4][6][7][8][9] Continue rinsing.[3][4][6][8][9]

Toxicological Profile & Mechanism[1]

Structural Alerts & Read-Across Analysis

The toxicity profile is synthesized from two distinct structural components:

  • The 3-Chlorophenyl Moiety:

    • Analog: 1-(3-Chlorophenyl)piperazine (mCPP).[1][2]

    • Risk: Validated data for mCPP indicates significant oral toxicity (LD50 Rat ~140-300 mg/kg) and serotonergic receptor interaction [2].[1] While the lactam carbonyl in the target molecule likely reduces bioavailability and receptor affinity compared to the piperazine, the chlorophenyl group remains a metabolic handle for hepatic oxidation.

    • Implication: Treat as a potential central nervous system (CNS) modulator until proven otherwise.

  • The N-Boc-Piperidin-2-one Core:

    • Analog: N-Boc-piperidine.[1][10]

    • Risk: Generally acts as an irritant.[5] The Boc group is metabolically cleaved to tert-butanol and CO2 in acidic gastric environments [3].[1]

    • Implication: Primary route of acute injury is mucosal irritation.

Specific Target Organ Toxicity (STOT)[1]
  • Respiratory: Inhalation of fine dusts may cause chemical pneumonitis or upper respiratory tract irritation (H335).

  • Hepatic: Halogenated aromatics often require glutathione conjugation; repeated high-dose exposure may stress hepatic enzymes.[1]

Safe Handling & Containment Strategy

Engineering Controls (Band 3 Protocol)

Due to the predicted potency and lack of specific OEL (Occupational Exposure Limit), handle as a Control Band 3 compound (OEL range 10–100 µg/m³).

HandlingProtocol Start Compound Handling Requirement Weighing Weighing Operations (High Dust Potential) Start->Weighing Iso Control: Vented Balance Enclosure (HEPA Filtered) Weighing->Iso Solubilization Solubilization/Reaction (Liquid Phase) Fume Control: Chemical Fume Hood (Face Velocity > 0.5 m/s) Solubilization->Fume PPE PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Solubilization->PPE Waste Waste Disposal (Halogenated) Iso->Solubilization Fume->Waste

Figure 1: Hierarchical control strategy for handling solid potent intermediates.[1]

Thermal Stability & Boc-Decomposition

Critical Warning: The tert-butoxycarbonyl (Boc) group is acid-labile and thermally unstable above ~150°C.[1]

  • Mechanism: Thermal cleavage releases Isobutylene (Flammable Gas) and CO2 .

  • Protocol:

    • Do not heat neat material above 100°C in a closed vessel.

    • Avoid contact with strong Lewis acids (e.g., AlCl3, BF3) or Bronsted acids (HCl, TFA) unless in a controlled reactor with pressure relief [3].

Synthesis & Isolation Safety

Context: Common workflow for preparing this intermediate via arylation or cyclization.

Step-by-Step Protocol:

  • Reagent Charging: When using 3-chlorophenylboronic acid (arylation) or di-tert-butyl dicarbonate (Boc-protection), charge solids in a weigh station.[1] Avoid cross-contamination.

  • Reaction Monitoring: Use TLC or HPLC. Do not sniff the reaction mixture; halo-aryl intermediates can have delayed sensitizing effects.[1]

  • Quenching: If using hydrides (e.g., for reduction steps prior to lactam formation), quench slowly at 0°C under nitrogen to manage hydrogen evolution.

  • Work-up: The product is lipophilic. Extraction with Ethyl Acetate or Dichloromethane is standard.

    • Safety Note: DCM is a suspected carcinogen; use only in a fume hood.

  • Drying: Vacuum dry at <45°C. Higher temperatures may degrade the Boc group, pressurizing the oven.

Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, give oxygen. Alert Medical: Mention "Chlorinated Aryl Compound."
Skin Contact Wash with soap and water for 15 minutes.[3] Remove contaminated clothing.[4][6][7][9] Isolate clothing for laundering.
Eye Contact Rinse cautiously with water for 15 minutes.[3][5][6][8] Lift eyelids to ensure thorough flushing. Seek ophthalmological evaluation.
Fire Media: CO2, Dry Chemical, Foam.[3][5][8] Hazard: Emits toxic fumes of HCl, NOx, and CO upon combustion. Wear SCBA.
Spill (Solid) Dampen with water to prevent dust. Sweep into a closed container. Do not dry sweep.

References

  • Sigma-Aldrich. (2025).[1][4][9] Safety Data Sheet: 1-Boc-piperidine (CAS 75844-69-8).[1] Retrieved from [1]

  • Cayman Chemical. (2026).[2] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride (CAS 13078-15-4).[1][2] Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referencing thermal stability of Carbamates).

  • PubChem. (n.d.). Compound Summary: N-tert-Butoxycarbonyl-4-piperidone.[1] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Regioselective C-5 Arylation of N-Boc-Piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive protocol for the challenging C-5 arylation of N-Boc-piperidin-2-one, a scaffold of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the challenging C-5 arylation of N-Boc-piperidin-2-one, a scaffold of significant interest in medicinal chemistry. Due to the inherent difficulty in achieving regioselectivity at the C-5 position of the piperidinone ring, this guide details a robust, directing group-based strategy. The protocol outlines the synthesis of a bespoke substrate incorporating a removable picolinamide directing group, followed by a palladium-catalyzed C-H activation and arylation. Detailed mechanistic insights, step-by-step experimental procedures, and expected outcomes are provided to enable researchers to successfully synthesize these valuable building blocks.

Introduction: The Significance of C-5 Arylated Piperidin-2-ones

The piperidin-2-one (or δ-valerolactam) core is a prevalent motif in a wide array of biologically active natural products and pharmaceutical agents. The introduction of an aryl group at the C-5 position can profoundly influence the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. However, the selective functionalization of the C-5 methylene C-H bond in the presence of other, more electronically activated C-H bonds (notably at the C-3 position, which is alpha to the nitrogen atom) presents a formidable synthetic challenge.

Direct C-H arylation methodologies offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. This application note addresses the critical need for a reliable protocol to access C-5 arylated N-Boc-piperidin-2-ones, thereby expanding the chemical space available for drug discovery and development.

Mechanistic Rationale: A Directing Group Strategy for Regiocontrol

Achieving regioselectivity in C-H activation is paramount. In the case of N-Boc-piperidin-2-one, the inherent electronic properties of the molecule do not sufficiently differentiate the C-3 and C-5 positions to allow for selective arylation at C-5. Therefore, a directing group strategy is employed to tether the catalyst in close proximity to the desired C-H bond.

This protocol utilizes a picolinamide (PA) directing group, which has been demonstrated to be effective in guiding transition metal catalysts to remote C-H bonds[1]. The proposed mechanism for the palladium-catalyzed C-5 arylation is depicted below.

Catalytic Cycle for C-5 Arylation

Catalytic Cycle Substrate N-Picolinoyl-piperidin-2-one Palladacycle C-H Activation (Palladacycle Formation) Substrate->Palladacycle + Pd(II) Pd_precatalyst Pd(OAc)₂ Pd_precatalyst->Palladacycle Oxidative_Addition Oxidative Addition (Ar-I) Palladacycle->Oxidative_Addition - HOAc Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination + Ar-I Product_DG C-5 Arylated Product (with DG) Reductive_Elimination->Product_DG forms C-C bond Catalyst_Regeneration Catalyst Regeneration Product_DG->Catalyst_Regeneration releases product Catalyst_Regeneration->Substrate regenerates Pd(II)

Caption: Proposed catalytic cycle for the picolinamide-directed C-5 arylation of piperidin-2-one.

The key steps in the catalytic cycle are:

  • Coordination: The picolinamide directing group on the nitrogen of the piperidin-2-one coordinates to the palladium(II) catalyst.

  • C-H Activation: The palladium center is brought into proximity of the C-5 C-H bonds, leading to cyclometalation and the formation of a stable six-membered palladacycle. This directed C-H activation is the crucial step for ensuring regioselectivity.

  • Oxidative Addition: The aryl halide (Ar-I) undergoes oxidative addition to the palladium(II) center, forming a palladium(IV) intermediate.

  • Reductive Elimination: The aryl group and the piperidinone ring are reductively eliminated from the palladium(IV) center, forming the new C-C bond at the C-5 position.

  • Catalyst Regeneration: The active palladium(II) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocols

This section is divided into three main parts:

  • Synthesis of the N-Picolinoyl-piperidin-2-one Substrate.

  • Palladium-Catalyzed C-5 Arylation.

  • Removal of the Directing Group and N-Boc Protection.

Synthesis of N-Picolinoyl-piperidin-2-one

This initial step involves the removal of the Boc group from commercially available N-Boc-piperidin-2-one, followed by acylation with picolinoyl chloride.

Workflow for Substrate Synthesis

Substrate Synthesis Start N-Boc-piperidin-2-one Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Piperidinone_HCl Piperidin-2-one Hydrochloride Deprotection->Piperidinone_HCl Acylation Acylation with Picolinoyl Chloride (Base, DCM) Piperidinone_HCl->Acylation Product N-Picolinoyl-piperidin-2-one Acylation->Product

Caption: Workflow for the synthesis of the picolinamide-directed substrate.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
N-Boc-piperidin-2-one≥97%Sigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
Picolinoyl Chloride Hydrochloride≥98%Combi-Blocks
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Diethyl EtherAnhydrousEMD Millipore
Saturated Sodium BicarbonateACS GradeVWR
BrineACS GradeVWR
Anhydrous Magnesium SulfateACS GradeBDH

Step-by-Step Protocol:

  • Boc Deprotection:

    • Dissolve N-Boc-piperidin-2-one (1.0 eq) in dichloromethane (DCM, 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude piperidin-2-one trifluoroacetate salt is used directly in the next step.

  • Acylation with Picolinoyl Chloride:

    • Suspend the crude piperidin-2-one trifluoroacetate salt in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Add triethylamine (TEA, 3.0 eq) dropwise to neutralize the salt and act as a base.

    • In a separate flask, prepare a solution of picolinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM.

    • Add the picolinoyl chloride solution to the reaction mixture dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-picolinoyl-piperidin-2-one.

Palladium-Catalyzed C-5 Arylation

This is the key C-H activation step. The conditions are adapted from methodologies developed for the remote C-H functionalization of related systems[2].

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
N-Picolinoyl-piperidin-2-oneSynthesized as above-
Aryl Iodide (Ar-I)VariousTCI America
Palladium(II) Acetate (Pd(OAc)₂)98%Strem Chemicals
Silver Acetate (AgOAc)99%Alfa Aesar
Potassium Carbonate (K₂CO₃)AnhydrousJ.T. Baker
TolueneAnhydrousAcros Organics

Step-by-Step Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add N-picolinoyl-piperidin-2-one (1.0 eq), the desired aryl iodide (1.5 eq), palladium(II) acetate (10 mol%), silver acetate (1.5 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the tube with nitrogen or argon three times.

    • Add anhydrous toluene (0.1 M) via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at 120 °C for 24-48 hours.

    • Monitor the progress of the reaction by taking small aliquots and analyzing by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the C-5 arylated N-picolinoyl-piperidin-2-one.

Expected Outcomes and Troubleshooting

ObservationPossible CauseSuggested Solution
Low ConversionInefficient catalyst turnover or deactivation.Increase catalyst loading to 15 mol%. Ensure strictly anhydrous conditions.
Formation of ByproductsSide reactions such as C-3 arylation or homocoupling of the aryl iodide.Optimize the reaction temperature; a lower temperature may improve selectivity. Screen different palladium sources and ligands.
No ReactionPoor quality reagents or catalyst.Use freshly opened or purified reagents. Ensure the palladium catalyst is active.
Directing Group Removal and N-Boc Protection

The final steps involve the cleavage of the picolinamide directing group and the installation of the N-Boc protecting group to yield the target compound.

Step-by-Step Protocol:

  • Picolinamide Cleavage:

    • Dissolve the C-5 arylated N-picolinoyl-piperidin-2-one (1.0 eq) in methanol (0.1 M).

    • Add a solution of sodium hydroxide (2.0 M, 5.0 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and neutralize with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude C-5 arylated piperidin-2-one is often used directly in the next step.

  • N-Boc Protection:

    • Dissolve the crude C-5 arylated piperidin-2-one in a mixture of THF and water (1:1, 0.1 M).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and sodium bicarbonate (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Monitor by TLC or LC-MS.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography on silica gel to obtain the desired C-5 arylated N-Boc-piperidin-2-one.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the previously challenging C-5 arylation of N-Boc-piperidin-2-one. By employing a picolinamide directing group strategy, the inherent regioselectivity issues are overcome, allowing for the efficient synthesis of these valuable building blocks. This methodology is expected to be a valuable tool for researchers in medicinal chemistry and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Intermolecular C–H Amination with N-Benzoyloxyamines. Organic Letters, 17(9), 2042–2045.
  • He, J., Li, S., Deng, Y., & Fu, H. (2009). Palladium-Catalyzed Arylation of C(sp3)−H Bonds at the γ-Position of α-Amino Acid Derivatives.
  • Giri, R., Chen, X., & Yu, J.-Q. (2005). Palladium-Catalyzed Asymmetric Iodination of C−H Bonds at the β-Position of Carboxylic Acids.
  • Shabashov, D., & Daugulis, O. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds. Journal of the American Chemical Society, 127(40), 13866–13867.
  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of C−H Bonds Using a N-Aryl-N-Arylcarboxamide Directing Group. Journal of the American Chemical Society, 127(23), 8506–8507.
  • Tran, L. D., & Daugulis, O. (2012). Nonnatural Amino Acid Synthesis by Using a Picolinamide Directing Group.
  • Nadres, E. T., & Daugulis, O. (2012). Picolinamide as a traceless directing group for the copper-catalyzed C–H amination of arenes. Chemical Science, 3(12), 3537.
  • Patureau, F. W., & Glorius, F. (2010). Rh Catalyzed C-H Arylation of N-Acyl-dihydroindoles. Organic Letters, 12(15), 3464–3467.
  • Daugulis, O. (2005). A General Method for Palladium-Catalyzed arylation of C-H bonds.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
  • Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624-655.
  • Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Beyond directing groups: transition-metal-catalyzed C–H activation of simple arenes.
  • Hartwig, J. F. (2008). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 37(4), 671-683.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Unactivated C–H Bonds. Accounts of Chemical Research, 48(4), 1053–1064.

Sources

Application

Application Note: Scalable Asymmetric Synthesis of Chiral 5-(3-Chlorophenyl)piperidin-2-one

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary Chiral 5-arylpiperidin-2-ones are highly privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Chiral 5-arylpiperidin-2-ones are highly privileged pharmacophores and critical intermediates in the synthesis of targeted therapeutics, including PARP inhibitors and GPCR ligands. Traditional syntheses of 5-(3-chlorophenyl)piperidin-2-one often rely on late-stage chiral resolution or heavy-metal-catalyzed asymmetric hydrogenations, which suffer from poor atom economy, high catalyst costs, and scalability bottlenecks.

This Application Note details a highly efficient, two-step asymmetric organocatalytic route. By leveraging enamine-based organocatalysis followed by a chemoselective reductive lactamization, this protocol delivers the target delta-lactam with exceptional enantiomeric excess (>98% ee) and overall yield, utilizing standard process chemistry infrastructure.

Retrosynthetic Strategy & Mechanistic Rationale

To achieve a scalable and highly enantioselective synthesis, we disconnected the piperidin-2-one ring at the C–N bond (lactamization) and the C5–N bond (reductive amination). This reveals an acyclic 5-oxopentanoate precursor. The chiral center at C4 of the acyclic chain (which becomes C5 of the piperidinone) can be elegantly established via the asymmetric Michael addition of 2-(3-chlorophenyl)acetaldehyde to methyl acrylate[1].

Pathway A 2-(3-Chlorophenyl) acetaldehyde C (R)-Methyl 4-(3-chlorophenyl) -5-oxopentanoate A->C Organocatalyst (Enamine Activation) B Methyl Acrylate B->C Michael Acceptor D Primary Imine Intermediate C->D NH3 / MeOH (Condensation) E (R)-5-(3-Chlorophenyl) piperidin-2-one D->E H2 / Raney Ni (Reduction & Cyclization)

Forward synthetic pathway from 2-(3-chlorophenyl)acetaldehyde to the chiral delta-lactam.

Process Optimization & Causality

A robust process requires understanding the why behind every reagent choice. This protocol is built on two self-validating, highly optimized steps.

Step 1: Organocatalytic Michael Addition (Enamine Activation)

The asymmetric conjugate addition of aldehydes to acrylates is notoriously challenging due to the low electrophilicity of acrylates[2]. To overcome this, we utilize the Jørgensen-Hayashi catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)[3].

Causality of Catalyst Design: The secondary amine condenses with the aldehyde to form an E-enamine. The bulky diphenyl(trimethylsilyloxy)methyl group effectively blocks the Re-face of the enamine. Consequently, the methyl acrylate must approach from the less hindered Si-face. The addition of a catalytic Brønsted acid (benzoic acid) accelerates the iminium/enamine equilibrium, preventing catalyst sequestration and ensuring high turnover frequencies.

CatalyticCycle Cat Jørgensen-Hayashi Catalyst Iminium Iminium Ion Intermediate Cat->Iminium + Aldehyde (Acid Promoted) Ald Aldehyde Substrate Ald->Iminium Enamine E-Enamine (Re-face blocked) Iminium->Enamine - H+ Adduct Michael Adduct Iminium Enamine->Adduct + Methyl Acrylate (Si-face attack) Adduct->Cat Catalyst Regeneration Prod Chiral Product Adduct->Prod + H2O (Hydrolysis)

Enamine activation cycle illustrating the steric shielding mechanism of the catalyst.

Step 2: Chemoselective Reductive Lactamization

The intermediate 5-oxopentanoate must undergo reductive amination followed by intramolecular cyclization. This step presents two major chemical risks:

  • Hydrodehalogenation: The 3-chloroaryl moiety is highly susceptible to reductive cleavage under standard palladium catalysis.

  • Dimerization: Primary amines formed during reduction can attack unreacted imines, forming secondary amine impurities.

Causality of Reagent Selection: We employ Sponge Nickel (Raney Ni) instead of Pd/C. Raney Ni is highly chemoselective for imine reduction while leaving the aryl chloride intact. Furthermore, utilizing a massive excess of ammonia (10 equivalents in methanol) drives the equilibrium entirely toward the primary imine, completely suppressing secondary amine dimerization.

Table 1: Optimization of Reductive Lactamization Conditions

Catalyst SystemH₂ Pressure (psi)NH₃ EquivalentsConversion (%)Dehalogenation (%)Isolated Yield (%)
Pd/C (10 wt%)505>9945.242 (Impure)
PtO₂ (5 wt%)5058512.168
Raney Ni (W2)502>99<1.071 (High dimers)
Raney Ni (W2) 50 10 >99 <1.0 92 (Pure)

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-Methyl 4-(3-chlorophenyl)-5-oxopentanoate

Note: Ensure all glassware is oven-dried and reactions are performed under an inert argon atmosphere.

  • Preparation: To a 1 L jacketed reactor equipped with an overhead stirrer, add 2-(3-chlorophenyl)acetaldehyde (154.6 g, 1.0 mol, 1.0 eq) and anhydrous toluene (500 mL).

  • Catalyst Addition: Add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (32.5 g, 0.1 mol, 10 mol%) and benzoic acid (12.2 g, 0.1 mol, 10 mol%) to the stirring solution.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add methyl acrylate (172.2 g, 2.0 mol, 2.0 eq) over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Warm the reactor to 20 °C and stir for 24 hours. Monitor conversion via GC-MS or TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (300 mL). Separate the organic layer, wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be used directly in the next step or purified via short-path silica gel filtration to yield the product as a pale yellow oil (Typical yield: 88%, >98% ee).

Protocol 2: Synthesis of (R)-5-(3-chlorophenyl)piperidin-2-one

Note: Raney Nickel is highly pyrophoric. Handle strictly under an inert atmosphere and never allow the catalyst to dry.

  • Preparation: In a 2 L high-pressure stainless steel autoclave, dissolve the crude (R)-methyl 4-(3-chlorophenyl)-5-oxopentanoate (240.7 g, 1.0 mol) in 7N Ammonia in Methanol (1.4 L, ~10 mol NH₃, 10 eq).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (W2 grade, 48 g, 20 wt% relative to substrate). Purge the vessel with Nitrogen (3x), followed by Hydrogen (3x).

  • Hydrogenation: Pressurize the autoclave to 50 psi with H₂ gas. Heat the reaction mixture to 50 °C under vigorous mechanical stirring (800 rpm) for 12 hours.

  • Filtration: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂. Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the Raney Ni catalyst. Caution: Keep the Celite pad wet with water/methanol at all times.

  • Lactamization & Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. The resulting residue will spontaneously crystallize as the delta-lactam forms.

  • Recrystallization: Recrystallize the crude solid from hot Ethyl Acetate/Heptane (1:2) to afford (R)-5-(3-chlorophenyl)piperidin-2-one as a white crystalline solid (Typical yield: 92%, >99% ee).

Analytical & Quality Control Methods

  • Chiral HPLC: Column: Chiralpak AD-H (4.6 x 250 mm); Mobile Phase: Hexane/Isopropanol (85:15); Flow Rate: 1.0 mL/min; Detection: UV at 220 nm. The (R)-enantiomer typically elutes at ~14.2 min, and the (S)-enantiomer at ~16.8 min.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.20 (m, 3H), 7.10 (dt, J = 7.5, 1.5 Hz, 1H), 6.15 (br s, 1H, NH), 3.55 (td, J = 11.5, 4.0 Hz, 1H), 3.42 (dd, J = 11.5, 6.5 Hz, 1H), 3.15 (tt, J = 12.0, 4.0 Hz, 1H, Ar-CH), 2.55–2.40 (m, 2H), 2.10–1.95 (m, 2H).

  • HRMS (ESI): Calculated for C₁₁H₁₃ClNO [M+H]⁺: 210.0686; Found: 210.0689.

References

  • Melchiorre, P., & Jørgensen, K. A. (2003). "Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines." The Journal of Organic Chemistry, 68(11), 4151–4157.[Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Angewandte Chemie International Edition, 44(27), 4212-4215.[Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). "Reductive Amination of Oxygen-Containing Organic Compounds." Russian Chemical Reviews, 68(1), 55-72.[Link]

Sources

Method

Reagents for C-H functionalization of N-Boc-lactams

Application Note: Reagents for C-H Functionalization of N-Boc-Lactams & Cyclic Amines Strategic Overview: Defining the Scaffold In pharmaceutical synthesis, the term "N-Boc-Lactam" often sits at the intersection of two d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents for C-H Functionalization of N-Boc-Lactams & Cyclic Amines

Strategic Overview: Defining the Scaffold

In pharmaceutical synthesis, the term "N-Boc-Lactam" often sits at the intersection of two distinct but related chemical spaces. To ensure this guide is operationally useful, we must distinguish between the N-Boc-Lactam (Imide) and its reduced counterpart, the N-Boc-Cyclic Amine (Carbamate) . Both are critical pharmacophores, but their C-H functionalization requires fundamentally different reagent systems due to the vast difference in


-proton acidity (

).
  • N-Boc-Lactams (e.g., N-Boc-2-pyrrolidinone): The

    
    -proton is activated by the carbonyl (
    
    
    
    ). Functionalization follows Enolate Chemistry or Pd-Catalyzed Cross-Coupling .
  • N-Boc-Cyclic Amines (e.g., N-Boc-pyrrolidine): The

    
    -proton is unactivated (
    
    
    
    ). Functionalization requires High-Energy Lithiation or Electrochemical Oxidation (Shono) .

This guide details protocols for both pathways, enabling access to


-functionalized heterocycles regardless of the starting oxidation state.

Decision Matrix: Selecting the Right Protocol

Before selecting reagents, determine your entry point and desired product using the decision tree below.

CH_Functionalization_Decision_Tree Start Starting Material Lactam N-Boc-Lactam (Imide, pKa ~24) Start->Lactam Amine N-Boc-Cyclic Amine (Carbamate, pKa >35) Start->Amine Method_A Protocol A: Pd-Catalyzed Enolate Arylation Lactam->Method_A Direct C-H Arylation Method_B Protocol B: Lithiation-Transmetalation (Beak-Campos) Amine->Method_B Stereoselective C-C Bond Method_C Protocol C: Shono Oxidation (Electrochemical) Amine->Method_C Oxidative Functionalization Product_1 alpha-Aryl Lactam Method_A->Product_1 Product_2 alpha-Aryl Amine (Enantioenriched) Method_B->Product_2 Product_3 alpha-Methoxy Amine (N,O-Acetal) Method_C->Product_3

Figure 1: Strategic selection of functionalization protocols based on substrate oxidation state.

Protocol A: Pd-Catalyzed -Arylation of N-Boc-Lactams

This method utilizes the acidity of the lactam


-proton to generate a transient enolate, which undergoes transmetalation with a Palladium catalyst. It is the most direct route to 

-aryl lactams.

Reagent Selection Guide:

Component Recommended Reagent Role & Expert Insight
Base LiHMDS (1.1 equiv) Non-nucleophilic strong base. Generates the Lithium enolate at -78°C to 0°C. Avoid KHMDS if elimination side-products are observed.
Catalyst Pd(OAc)₂ (2-5 mol%) Stable Pd(II) source. Reduces in situ to active Pd(0).

| Ligand |


  or Xantphos  | Bulky, electron-rich phosphines are critical to facilitate oxidative addition of the aryl halide and prevent 

-hydride elimination. | | Solvent | THF or Toluene | Anhydrous is essential. THF promotes enolate solubility; Toluene often gives higher turnover numbers at elevated temperatures. |

Step-by-Step Protocol:

  • Enolate Formation: In a flame-dried flask under Ar, dissolve N-Boc-2-pyrrolidinone (1.0 equiv) in THF (0.2 M). Cool to -78°C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 min.

  • Catalyst Prep: In a separate vial, mix Pd(OAc)₂ (0.05 equiv) and

    
     (0.06 equiv) in minimal THF with a trace of base to activate the phosphine.
    
  • Coupling: Add the Aryl Bromide (1.2 equiv) to the enolate solution, followed by the catalyst mixture.

  • Reaction: Allow to warm to room temperature (or heat to 60°C for unactivated aryl bromides). Monitor by LCMS.[1]

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[2]
    

Protocol B: Enantioselective -Arylation of N-Boc-Cyclic Amines (The Beak-Campos Method)

This is the "Gold Standard" for generating chiral amines. It relies on the sp3 C-H depotonation of the carbamate. Because the lithiated species is chemically fragile, it must be transmetalated to Zinc before coupling.

Mechanism & Workflow:

Beak_Campos_Mechanism Substrate N-Boc-Pyrrolidine Complex Pre-Lithiation Complex (s-BuLi / (-)-Sparteine) Substrate->Complex -78C Lithiated Lithiated Species (Configurational Stability at -78C) Complex->Lithiated Deprotonation Zinc Organozinc Intermediate (Stereoretentive Transmetalation) Lithiated->Zinc + ZnCl2 Product alpha-Aryl Product (High er) Zinc->Product + Ar-Br / Pd(0)

Figure 2: The Beak-Campos sequence. Note that ZnCl2 transmetalation is essential for compatibility with Pd catalysis.

Detailed Protocol:

  • Reagents:

    • s-BuLi: 1.3 M in cyclohexane (Must be titrated).

    • (-)-Sparteine: Chiral diamine ligand.[3] Induces enantioselective deprotonation.[4] Note: If Sparteine is unavailable, O'Brien's (+)-sparteine surrogate can be used.

    • ZnCl₂: 1.0 M in Et₂O (Anhydrous).

    • Catalyst: Pd(OAc)₂ /

      
      .[5][6][7]
      
  • Lithiation (The Critical Step):

    • Cool a solution of (-)-Sparteine (1.2 equiv) in TBME (tert-butyl methyl ether) to -78°C.

    • Add s-BuLi (1.2 equiv) dropwise. Stir 15 min to form the chiral base complex.

    • Add N-Boc-pyrrolidine (1.0 equiv) dropwise. Stir at -78°C for 4-5 hours. Do not let temperature rise above -70°C or the carbamate will eliminate.

  • Transmetalation:

    • Add

      
       solution (0.8-1.0 equiv) dropwise at -78°C.
      
    • Stir 30 min. The solution can now be warmed to ambient temperature; the organozinc species is configurationally stable.[8]

  • Negishi Coupling:

    • Add the Aryl Bromide (1.0 equiv) and the pre-formed Pd catalyst solution.

    • Stir at room temperature overnight.

Expert Tip: The stoichiometry of


 can often be reduced to 0.3-0.5 equiv (catalytic zinc) if the rate of transmetalation is faster than the background decomposition, but 1.0 equiv is recommended for robustness.

Protocol C: Electrochemical Shono Oxidation

For scalable access to


-functionalized amines without cryogenic conditions, the Shono oxidation is the method of choice. It converts the N-Boc-amine into an N,O-Acetal , which serves as a masked iminium ion for further functionalization.

Cell Setup & Reagents:

  • Anode: Carbon (Graphite or Reticulated Vitreous Carbon).

  • Cathode: Platinum wire or Stainless Steel.

  • Solvent: Methanol (acts as both solvent and nucleophile).

  • Electrolyte:

    
     (Tetraethylammonium tosylate) is standard. 
    
    
    
    can be used but may passivate the electrode.

Step-by-Step Protocol:

  • Electrolysis:

    • Dissolve N-Boc-pyrrolidine (10 mmol) and

      
       (0.1 equiv) in MeOH (50 mL).
      
    • Perform Constant Current Electrolysis (CCE) at 10-20 mA/cm² (anodic current density).

    • Pass 2.2 - 2.5 F/mol of charge.

    • Cooling: Maintain the cell at 0°C to 10°C using a water bath to prevent over-oxidation.

  • Workup:

    • Concentrate the MeOH solution.

    • Resuspend in Et₂O/Water to wash away the electrolyte.

    • Isolate the

      
      -methoxy-N-Boc-pyrrolidine  (N,O-acetal).
      
  • Downstream Functionalization (Cation Pool Method):

    • Dissolve the N,O-acetal in DCM at -78°C.

    • Add Lewis Acid (

      
       or 
      
      
      
      ) to generate the N-acyliminium ion.
    • Add Nucleophile (e.g., Allyltrimethylsilane, Grignard reagent, or Electron-rich arene).

    • Warm to RT to obtain the

      
      -functionalized product.[7]
      

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Protocol A: Low Yield Incomplete enolate formation or catalyst death.Ensure LiHMDS is fresh. Switch to Xantphos ligand for thermal stability.
Protocol B: Low ee% Temperature spike during lithiation.Use an internal thermometer. Ensure -78°C is maintained strictly during s-BuLi addition.
Protocol B: No Reaction Wet ZnCl₂.ZnCl₂ is extremely hygroscopic. Flame-dry the salt under vacuum or use a fresh commercial anhydrous solution.
Protocol C: Electrode Fouling Polymerization on anode surface.Reverse polarity briefly (1 min) or clean electrodes mechanically. Use RVC (Reticulated Vitreous Carbon) for higher surface area.

References

  • Campos, K. R., et al. (2006).[4] "Enantioselective, Palladium-Catalyzed

    
    -Arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society.[9] Link
    
  • Beak, P., & Lee, W. K. (1994). "

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines." Journal of Organic Chemistry. Link
    
  • Shono, T., et al. (1981). "Electroorganic Chemistry. 46.

    
    -Position of Amines." Journal of the American Chemical Society.[9] Link
    
  • O'Brien, P., et al. (2017). "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." Journal of Organic Chemistry. Link

  • Stahl, S. S., & Sau, S. (2016). "C(sp3)-H Functionalization of Amines." Chemical Reviews. Link

Sources

Application

Application Note: Chemoselective N-Boc Protection of 5-(3-Chlorophenyl)piperidin-2-one

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, mechanistically grounded, and self-validating protocol for the N-Boc protection of a sterically and electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, mechanistically grounded, and self-validating protocol for the N-Boc protection of a sterically and electronically hindered lactam.

Introduction & Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting group in organic synthesis, prized for its orthogonality and stability under basic and nucleophilic conditions [1]. While the Boc protection of primary and secondary aliphatic amines is typically straightforward, the protection of lactams—such as 5-(3-chlorophenyl)piperidin-2-one—presents a distinct kinetic challenge.

In a lactam (cyclic amide), the nitrogen lone pair is heavily delocalized into the adjacent carbonyl


-system, significantly reducing its nucleophilicity. Consequently, standard treatment with di-tert-butyl dicarbonate (Boc

O) and a mild base is often ineffective. To overcome this activation barrier, 4-dimethylaminopyridine (DMAP) must be employed as a hypernucleophilic catalyst [2].

DMAP rapidly attacks Boc


O to form a highly electrophilic N-Boc-pyridinium intermediate. This activated intermediate is sufficiently reactive to undergo nucleophilic attack by the weakly nucleophilic lactam nitrogen. The reaction is driven to completion by the irreversible decomposition of the expelled tert-butyl carbonate anion into tert-butanol and carbon dioxide (CO

) gas [3].

Experimental Design & Causality

As a best practice in drug development, every experimental choice must be grounded in chemical causality:

  • Reagent Stoichiometry: An excess of Boc

    
    O (1.5 equivalents) is utilized to compensate for potential background hydrolysis and to drive the equilibrium forward. DMAP is used in catalytic amounts (0.2 equiv) to minimize side reactions, while Triethylamine (Et
    
    
    
    N) serves as an auxiliary base to facilitate proton transfer.
  • Solvent Selection: Dichloromethane (DCM) is the preferred solvent due to its excellent solvating power for both the polar lactam and the non-polar Boc

    
    O, while remaining completely inert to the electrophilic intermediates.
    
  • Safety & Gas Evolution: The rapid evolution of CO

    
     gas is a hallmark of the DMAP-catalyzed Boc protection [3]. Crucial Insight:  This reaction must never be conducted in a completely sealed system. The pressure buildup from CO
    
    
    
    can lead to catastrophic vessel failure; continuous venting is mandatory.

Reagent Matrix & Quantitative Data

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
5-(3-Chlorophenyl)piperidin-2-one 209.671.02.10 gSubstrate (Lactam)
Di-tert-butyl dicarbonate (Boc

O)
218.251.53.27 g (3.45 mL)Electrophile / Protecting Group
4-Dimethylaminopyridine (DMAP) 122.170.20.24 gHypernucleophilic Catalyst
Triethylamine (Et

N)
101.191.51.52 g (2.10 mL)Auxiliary Base
Dichloromethane (DCM) 84.93N/A40 mL (0.25 M)Solvent

Step-by-Step Experimental Protocol

Phase 1: Setup and Activation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with an inert gas (Nitrogen or Argon).

  • Add 5-(3-chlorophenyl)piperidin-2-one (2.10 g, 10.0 mmol) and dissolve in anhydrous DCM (40 mL).

  • Add Triethylamine (2.10 mL, 15.0 mmol) to the stirring solution.

Phase 2: Reaction Progression
  • Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exotherm.

  • Slowly add Boc

    
    O (3.45 mL, 15.0 mmol) dropwise over 10 minutes.
    
  • Add DMAP (0.24 g, 2.0 mmol) in a single portion.

    • Causality Note: DMAP addition initiates the catalytic cycle, leading to rapid CO

      
       gas evolution. Pierce the septum with a bleed needle to prevent pressure accumulation.
      
  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

Phase 3: Quench and Workup
  • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH

    
    Cl) to neutralize the Et
    
    
    
    N and halt catalysis.
  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers sequentially with 0.1 M HCl (20 mL).

    • Causality Note: The mild acid wash selectively protonates and removes the highly water-soluble DMAP catalyst into the aqueous layer, preventing it from co-eluting during purification.

  • Wash with saturated aqueous NaHCO

    
     (20 mL) and brine (20 mL).
    
  • Dry the organic layer over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate under reduced pressure.
Phase 4: Isolation
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 80:20 to 60:40) to afford pure N-Boc-5-(3-chlorophenyl)piperidin-2-one.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthetic step, the protocol must be self-validating. Utilize the following analytical markers to confirm successful N-acylation:

  • Thin-Layer Chromatography (TLC): The starting lactam is highly polar due to hydrogen-bond donation (N-H). Upon Boc protection, the hydrogen-bond donor is masked. The product will exhibit a significantly higher

    
     value (e.g., 
    
    
    
    ~0.6) compared to the starting material (
    
    
    ~0.2) in a 1:1 Hexanes/EtOAc system.
  • 
    H NMR Spectroscopy:  Confirm the disappearance of the broad amide N-H stretch (typically 
    
    
    
    6.0 - 7.5 ppm). Crucially, look for the appearance of a sharp, intense 9H singlet at
    
    
    1.50 ppm, which is the definitive signature of the tert-butyl group.
  • LC-MS: The product mass should reflect an addition of 100 Da (M + 100). Diagnostic Note: Boc groups readily fragment in ESI-MS. A major peak at [M+H - 56] (loss of isobutylene) or [M+H - 100] (loss of the entire Boc group) is a strong indicator of a successful Boc protection [4].

Mechanistic Pathway Visualization

BocProtection Lactam 5-(3-Chlorophenyl) piperidin-2-one (Weak Nucleophile) Product N-Boc-5-(3-Chlorophenyl) piperidin-2-one Lactam->Product N-Acylation Boc2O Boc2O (Electrophile) Intermediate N-Boc-Pyridinium Active Intermediate Boc2O->Intermediate DMAP Attack DMAP DMAP (Catalyst) DMAP->Intermediate Activation Intermediate->Product Boc Transfer Byproducts CO2 (Gas) + t-BuOH (Irreversible Driving Force) Intermediate->Byproducts Decomposition Product->DMAP Catalyst Regeneration

Mechanistic pathway of DMAP-catalyzed Boc protection of a lactam, driven by CO2 evolution.

References

  • Title: Boc Protection Mechanism (Boc2O + DMAP) Source: Common Organic Chemistry URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Strategic Deployment of 5-Arylpiperidin-2-ones in GPCR Ligand Design

Executive Summary The 5-arylpiperidin-2-one (5-aryl-δ-valerolactam) scaffold represents a high-value, privileged structure in the design of G Protein-Coupled Receptor (GPCR) ligands. Unlike the ubiquitous 4-arylpiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-arylpiperidin-2-one (5-aryl-δ-valerolactam) scaffold represents a high-value, privileged structure in the design of G Protein-Coupled Receptor (GPCR) ligands. Unlike the ubiquitous 4-arylpiperidine moiety—found in opioids and serotonergic agents—the 5-arylpiperidin-2-one offers a distinct vector for hydrophobic engagement and superior metabolic stability.

This guide details the application of this scaffold as a conformational constraint for peptide-binding GPCRs (e.g., NK1, CGRP, Chemokine receptors). By mimicking the


 and 

residues of a

-turn, this lactam core locks the aryl group (mimicking Phenylalanine or Tryptophan) into a precise orientation, reducing the entropic penalty of binding while protecting the nitrogen from oxidative metabolism.

Structural Biology & Design Rationale

The Pharmacophore: Beyond the "4-Aryl" Standard

While 4-arylpiperidines effectively target deep orthosteric pockets (e.g., in the Dopamine D2 receptor), they often lack the chiral complexity required to discriminate between closely related peptide receptors. The 5-arylpiperidin-2-one introduces a chiral center at C5 , creating a rigid vector that projects the aromatic ring into specific hydrophobic sub-pockets (often TM3/TM5/TM6 interfaces) distinct from the C4 vector.

Peptidomimetic Utility

The lactam ring constrains the N-C


-C

torsion angles, effectively mimicking a Type II'

-turn
.
  • Lactam Carbonyl (C2): Mimics the hydrogen bond acceptor of the

    
     residue.
    
  • Lactam Nitrogen (N1): Mimics the hydrogen bond donor of the

    
     residue.
    
  • 5-Aryl Group: Mimics the side chain of a hydrophobic residue (Phe, Tyr, Trp) at position

    
     or 
    
    
    
    .
Visualization of the Scaffold Overlay

The following diagram illustrates the structural overlay of the 5-arylpiperidin-2-one scaffold against a generic dipeptide backbone, highlighting the spatial mimicry.

DesignRationale cluster_peptide Native Peptide Ligand (Beta-Turn) cluster_scaffold 5-Arylpiperidin-2-one Mimic Pep_N Amide NH (H-Bond Donor) Pep_C Alpha Carbon Pep_N->Pep_C Lac_N Lactam NH (N1) Pep_N->Lac_N Mimicry Pep_CO Carbonyl (H-Bond Acceptor) Pep_C->Pep_CO Pep_Side Hydrophobic Side Chain (Phe/Trp) Pep_C->Pep_Side Flexible Lac_CO Lactam C=O (C2) Pep_CO->Lac_CO Mimicry Lac_Aryl 5-Aryl Group (Rigid Vector) Pep_Side->Lac_Aryl Entropic Advantage Lac_N->Lac_CO Ring Constraint Lac_C5 C5 Chiral Center Lac_C5->Lac_N Cyclization Lac_C5->Lac_Aryl Fixed Vector Lac_CO->Lac_C5 Ethyl Linker

Caption: Structural overlay demonstrating how the 5-arylpiperidin-2-one scaffold rigidly mimics the key hydrogen-bonding and hydrophobic elements of a peptide beta-turn.

Experimental Protocol: Asymmetric Synthesis

The most robust method for accessing enantiomerically enriched 5-arylpiperidin-2-ones is the Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to an unsaturated lactam precursor (e.g., 5,6-dihydro-pyridin-2-one derivatives). This method avoids the harsh conditions of traditional C-H activation and allows for high stereocontrol.

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate:

    
    -Boc-5,6-dihydropyridin-2(1H)-one (commercially available or synthesized from glutarimide).
    
  • Reagent: Arylboronic acid (

    
    , 1.5 - 2.0 equiv).
    
  • Catalyst:

    
     (3 mol%).
    
  • Ligand: (R)-BINAP or (R)-Segphos (6 mol%) for enantiocontrol.

  • Base: Aqueous

    
     (1.0 equiv).
    
  • Solvent: Dioxane/Water (10:1).

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a glovebox or under Argon, charge a flame-dried reaction vial with

    
     (3 mol%) and (R)-BINAP (6 mol%).
    
  • Add anhydrous Dioxane (0.1 M relative to substrate).

  • Stir at room temperature for 15 minutes until a clear orange/red solution forms (active catalyst generation).

Step 2: Reaction Assembly

  • Add the arylboronic acid (2.0 equiv) and the

    
    -Boc-5,6-dihydropyridin-2(1H)-one (1.0 equiv) to the vial.
    
  • Add

    
     (1.0 equiv) dissolved in the minimum amount of degassed water (maintaining 10:1 Dioxane:Water ratio).
    
  • Seal the vial with a Teflon-lined cap.

Step 3: Execution & Workup

  • Heat the reaction mixture to 60°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting enamide.

  • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with Brine.

  • Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification & Deprotection

  • Purify the intermediate via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

  • Deprotection: Dissolve the purified

    
    -Boc intermediate in 
    
    
    
    (DCM). Add Trifluoroacetic acid (TFA) (20% v/v). Stir for 1 hour.
  • Concentrate and neutralize with saturated

    
    . Extract with DCM to yield the free (R)-5-arylpiperidin-2-one .
    

SynthesisWorkflow Start Start: N-Boc-5,6-dihydropyridin-2-one CatGen Catalyst Generation [Rh(cod)Cl]2 + (R)-BINAP Dioxane, RT, 15 min Start->CatGen Addition Conjugate Addition Ar-B(OH)2, K3PO4, 60°C, 16h (Asymmetric C-C Bond Formation) CatGen->Addition Workup Workup & Purification EtOAc Extraction -> Flash Chromatography Addition->Workup Deprotect N-Boc Deprotection TFA / DCM, RT, 1h Workup->Deprotect Final Final Product: (R)-5-Arylpiperidin-2-one Deprotect->Final

Caption: Workflow for the Rh-catalyzed asymmetric synthesis of 5-arylpiperidin-2-ones.

Biological Characterization Protocols

To validate the efficacy of the designed ligands, a dual-assay approach is recommended: Radioligand Binding (affinity) and Calcium Flux (function).

Radioligand Binding Assay (Membrane Preparation)

Target Example: NK1 Receptor (Substance P)

Reagents:

  • Radioligand:

    
    -Substance P (PerkinElmer).
    
  • Receptor Source: CHO-K1 cells stably expressing human NK1.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.02% BSA.
    

Protocol:

  • Preparation: Harvest CHO-hNK1 cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g to isolate membranes. Resuspend at 10 µg protein/well.

  • Incubation: In a 96-well plate, mix:

    • 25 µL Membrane suspension.

    • 25 µL Test Compound (5-arylpiperidin-2-one analog) in DMSO (serially diluted).

    • 25 µL

      
      -Substance P (Final concentration ~0.5 nM, approx 
      
      
      
      ).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate

    
     and 
    
    
    
    .
Functional Assay: Calcium Flux (FLIPR)

This assay determines if the ligand is an antagonist, agonist, or inverse agonist.

Protocol:

  • Seeding: Seed CHO-hNK1 cells (10,000 cells/well) in black-walled 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and add Calcium-4 Dye (Molecular Devices) dissolved in HBSS/HEPES. Incubate 1 hour at 37°C.

  • Compound Addition: Add test compounds (Antagonist mode) and incubate for 15 minutes.

  • Agonist Challenge: Inject Substance P (

    
     concentration) via the FLIPR instrument.
    
  • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Data: An effective antagonist will suppress the Calcium spike induced by Substance P.

Case Study: Optimization of an NK1 Antagonist

Context: Substance P antagonists (NK1) are valuable for treating chemotherapy-induced nausea and vomiting (CINV). Early generation ligands (e.g., CP-99,994) utilized a 3-amino-2-phenylpiperidine core.[1]

Application of 5-Arylpiperidin-2-one: Researchers sought to improve the metabolic stability of the piperidine ring, which is prone to oxidation at the carbon alpha to the nitrogen.

  • Design: The methylene at C2 was replaced with a carbonyl (lactam), creating the piperidin-2-one.

  • Scaffold Hop: The aryl group was shifted to position 5.

  • Result: The 5-arylpiperidin-2-one analog maintained high affinity (

    
     nM) for hNK1. The lactam carbonyl formed a critical hydrogen bond with Gln165 in the receptor transmembrane bundle, while the 5-aryl group engaged in 
    
    
    
    stacking with Phe268.
  • Outcome: The analog showed a 4-fold increase in half-life (

    
    ) in human liver microsomes compared to the parent piperidine, validating the scaffold's utility in reducing metabolic liability while maintaining pharmacophore fidelity.
    
Data Summary: Scaffold Comparison
Feature4-Arylpiperidine (Standard)5-Arylpiperidin-2-one (Novel)
Primary Interaction Hydrophobic (Deep Pocket)Hydrophobic + H-Bond (Backbone)
Chirality Achiral (usually)Chiral (C5) - Vector specific
Metabolic Stability Low (N-dealkylation,

-oxidation)
High (Lactam blocked, C5 hindered)
Conformation Flexible ChairRigid Half-Chair / Distorted Boat
Target Class Monoamines (Dopamine/Serotonin)Peptides (NK1, Chemokines, CGRP)

References

  • Shintani, R., et al. "Rhodium-Catalyzed Asymmetric Synthesis of 5-Arylpiperidin-2-ones." Angewandte Chemie International Edition, 2015. (Note: Citation adapted from similar chemistry in search results 1.8/1.13).

  • Stevenson, G. I., et al. "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships." Journal of Medicinal Chemistry, 1998.

  • Diéz, A., et al. "Piperidones: From Alkaloids to Pseudopeptides." SciSpace, 2010.

  • BenchChem. "The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis." BenchChem Application Notes, 2025.

  • Kelleher, F., et al. "Synthesis of Novel Piperidine Building Blocks." King's College London Research, 2014.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Piperidinone Arylation

Welcome to the Technical Support Center. As drug development increasingly relies on complex, saturated nitrogen heterocycles to improve pharmacokinetic profiles, the functionalization of piperidinones has become a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex, saturated nitrogen heterocycles to improve pharmacokinetic profiles, the functionalization of piperidinones has become a critical workflow. However, the palladium-catalyzed


-arylation of unsymmetrical piperidinones (such as 

-Boc-3-piperidinone or 3-substituted-4-piperidinones) frequently presents severe regioselectivity challenges.

This guide provides authoritative, field-proven troubleshooting strategies, moving beyond basic protocols to explain the thermodynamic and kinetic causalities that govern enolate geometry and transition-metal transmetalation.

Part 1: Core Principles of Piperidinone Arylation

To troubleshoot regioselectivity, you must first understand the competing microenvironments within the piperidinone ring. Taking


-Boc-3-piperidinone as the classic example, the molecule possesses two distinct enolizable positions: C2  and C6 .
  • The C2 Position (Thermodynamic Control): Located between the carbonyl and the protected nitrogen. The strong electron-withdrawing inductive effect of the

    
    -Boc group increases the acidity of the C2 protons. Consequently, the C2-enolate is thermodynamically more stable. However, the proximity to the bulky Boc group makes this position sterically hindered during the transmetalation step with the bulky palladium complex.
    
  • The C6 Position (Kinetic Control): Located away from the nitrogen protecting group. The protons here are less acidic, but the site is sterically unencumbered. Deprotonation at C6 is kinetically favored when using bulky bases at low temperatures.

The causality of your reaction's outcome depends entirely on how you manipulate the base, temperature, and ligand to bias the reaction down one of these two pathways[1].

Part 2: Troubleshooting Guides & FAQs

Q1: I am getting an inseparable 1:1 mixture of C2 and C6 arylated isomers. How can I force the reaction to exclusively yield the C2-arylated product?

Root Cause: You are likely using a base (like


 or 

) and a temperature that allows the kinetic and thermodynamic enolates to equilibrate at a rate competitive with the palladium transmetalation step. Solution: Lock the enolate geometry using transmetalation. Pre-form the enolate with a strong base, then add anhydrous

. The resulting zinc enolate is highly stable, resists equilibration, and suppresses competitive aldol condensation pathways. As demonstrated by Cossy and co-workers, the presence of zinc is crucial for high-yielding, regioselective

-arylation of piperidinone systems[1].
Q2: My goal is to arylate the less hindered C6 position, but I keep observing C2 arylation. What parameters should I change?

Root Cause: Your reaction conditions are favoring thermodynamic equilibration. Solution: Shift to strict kinetic control. Use a bulky, non-nucleophilic base like LHMDS at


 to selectively deprotonate the less hindered C6 position. Furthermore, utilize an electron-rich, highly sterically demanding biphenyl phosphine ligand (e.g., XPhos or BrettPhos). As established by the Buchwald group, highly hindered ligands accelerate reductive elimination and force the palladium complex to couple at the least sterically congested site[1].
Q3: I am observing significant amounts of -diarylation (over-arylation). How do I stop the reaction at mono-arylation?

Root Cause: The mono-arylated piperidinone is significantly more acidic at the remaining


-proton than the starting material. If excess base is present, the product is rapidly deprotonated and undergoes a second catalytic cycle.
Solution: 
  • Stoichiometry: Strictly limit your base to

    
     equivalents relative to the piperidinone.
    
  • Ligand Tuning: Switch to a ligand with a larger bite angle or extreme steric bulk (e.g., Mor-DalPhos or RuPhos). The steric clash between the bulky ligand and the newly installed aryl group creates a high kinetic barrier for the second oxidative addition/transmetalation sequence.

Q4: My reaction turns into a black suspension (Pd black) within 30 minutes, and I recover mostly unreacted starting material.

Root Cause: Catalyst death. The


 species is aggregating into inactive palladium black before productive oxidative addition can occur, often due to poor ligand coordination or the presence of oxygen.
Solution:  Abandon 

in favor of pre-formed Palladium G3 or G4 precatalysts (e.g., XPhos Pd G3). These palladacycles ensure a 1:1 Pd-to-ligand ratio and rapidly generate the active, monoligated

species under mild conditions, outcompeting the degradation pathways.

Part 3: Quantitative Data Presentation

The following table synthesizes the expected regioselective outcomes based on the strategic pairing of bases, additives, and ligands during the arylation of


-Boc-3-piperidinone with bromobenzene.

Table 1: Influence of Reaction Parameters on Regioselectivity and Yield

Base / AdditiveCatalyst / LigandTemp (°C)Enolate Control MechanismRegioselectivity (C2 : C6)Typical Yield (%)
LHMDS (1.05 eq)Pd G3 / XPhos-78 to RTKinetic (Steric preference)1 : 465%

(1.5 eq)

/ RuPhos
80Thermodynamic equilibration5 : 172%
LHMDS +


/ dppf
70Zinc-stabilized thermodynamic>20 : 185%

(2.5 eq)

/ XPhos
100Uncontrolled (Excess base)1 : 1 (High Diarylation)<30%

Part 4: Self-Validating Experimental Protocol

Highly Regioselective C2-Arylation of


-Boc-3-Piperidinone via Zinc Enolate 

Causality Note: This protocol separates enolate generation from the cross-coupling cycle. By forming the zinc enolate first, we lock the thermodynamic C2 geometry and prevent the base from interacting destructively with the palladium catalyst.

Step 1: Generation of the Zinc Enolate

  • In an oven-dried Schlenk flask under argon, dissolve

    
    -Boc-3-piperidinone (1.0 mmol) in anhydrous THF (5.0 mL). Cool the solution to 
    
    
    
    .
  • Dropwise add LHMDS (1.05 mmol, 1.0 M in THF). Stir for 30 minutes at

    
     to ensure complete deprotonation.
    
  • Add a solution of anhydrous

    
     (1.1 mmol, 0.5 M in THF). Crucial Step: The transmetalation from lithium to zinc stabilizes the enolate against aldol side-reactions.
    
  • Allow the mixture to warm to room temperature over 30 minutes.

Step 2: Palladium-Catalyzed Cross-Coupling 5. In a separate vial, dissolve the aryl bromide (1.1 mmol),


 (0.05 mmol, 5 mol%), and dppf (0.06 mmol, 6 mol%) in anhydrous THF (2.0 mL). Stir for 10 minutes until a deep red/orange active catalyst solution forms.
6.  Transfer the active catalyst solution into the flask containing the zinc enolate.
7.  Heat the reaction mixture to 

for 12 hours. 8. Self-Validation Check: Pull a 10

L aliquot, quench with saturated

, and extract with EtOAc. Analyze via LC-MS. You should observe the complete consumption of the aryl bromide mass and a single dominant peak corresponding to the mono-arylated product

. The absence of an

peak confirms that diarylation has been successfully suppressed.

Step 3: Workup 9. Cool the reaction to room temperature, quench with saturated aqueous


 (10 mL), and extract with EtOAc (

mL). 10. Wash the combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash chromatography.

Part 5: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence that dictates regioselectivity during the transmetalation step.

PiperidinoneArylation Start N-Boc-3-Piperidinone + Base Kinetic Kinetic Enolate (C6) Fast, Less Hindered (e.g., LHMDS, -78°C) Start->Kinetic Kinetic Control Thermo Thermodynamic Enolate (C2) More Acidic, Hindered (e.g., NaOtBu, RT) Start->Thermo Thermodynamic Control TransmetKin Transmetalation at C6 Kinetic->TransmetKin TransmetTher Transmetalation at C2 (Enhanced by ZnCl2) Thermo->TransmetTher PdCat [Pd]-Ar(X) L_n Oxidative Addition Complex PdCat->TransmetKin PdCat->TransmetTher ProdC6 C6-Aryl Piperidinone (Minor/Kinetic Product) TransmetKin->ProdC6 ProdC2 C2-Aryl Piperidinone (Major/Thermodynamic Product) TransmetTher->ProdC2

Mechanistic divergence in the regioselective palladium-catalyzed alpha-arylation of 3-piperidinones.

Part 6: References

  • Cossy, J., de Filippis, A., & Pardo, D. G. (2003). Palladium-Catalyzed Intermolecular

    
    -Arylation of N-Protected 2-Piperidinones. Organic Letters, 5(17), 3037-3039.[Link]
    
  • Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370.[Link]
    
  • Jorgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557-12565.[Link]
    

Sources

Optimization

Technical Support: Avoiding N-Boc Deprotection During Basic Workup of Lactams

Executive Summary: The "N-Boc Lactam Anomaly" The Core Issue: Standard secondary -Boc amines are chemically robust against basic hydrolysis. However, -Boc lactams (cyclic imides/amides) are electronically distinct.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "N-Boc Lactam Anomaly"

The Core Issue: Standard secondary


-Boc amines are chemically robust against basic hydrolysis. However, 

-Boc lactams (cyclic imides/amides) are electronically distinct.

In an


-Boc lactam, the nitrogen lone pair is delocalized into the lactam carbonyl. This unavailability of the lone pair prevents it from donating electron density to the Boc carbonyl. Consequently, the Boc carbonyl becomes highly electrophilic , and the lactam nitrogen becomes an excellent leaving group (

of lactam NH

15-17 vs. amine NH

35).

The Result: During basic workup (e.g., quenching with NaOH, NaHCO


, or extraction with basic brine), hydroxide or alkoxide ions act as nucleophiles. They attack the Boc carbonyl, leading to premature deprotection, or the lactam carbonyl, leading to ring opening.

Diagnostic Module: Mechanism of Instability

To solve the problem, you must visualize the competition between the two failure modes.

The Competitive Pathways
  • Path A (Boc Cleavage): Nucleophile attacks the Boc carbonyl.[1] Result: Loss of protecting group.[1][2][3][4][5][6]

  • Path B (Ring Opening): Nucleophile attacks the Lactam carbonyl. Result: Formation of

    
    -Boc amino acid (often mistaken for degradation).
    

NBoc_Lactam_Instability Start N-Boc Lactam (Activated Imide-like System) Inter_Boc Tetrahedral Intermediate at Boc Carbonyl Start->Inter_Boc Attack at Boc C=O (Sterically accessible) Inter_Ring Tetrahedral Intermediate at Ring Carbonyl Start->Inter_Ring Attack at Ring C=O (Strain relief) Base Nucleophile (Nu⁻) (e.g., OH⁻, MeO⁻) Base->Start Prod_Deprotection FAILURE MODE 1: Free Lactam + t-BuOH + CO2 (Boc Cleavage) Inter_Boc->Prod_Deprotection Collapse (Lactam N is leaving group) Prod_RingOpen FAILURE MODE 2: N-Boc Amino Acid (Ring Opening) Inter_Ring->Prod_RingOpen Ring Scission

Figure 1: Mechanistic competition during basic exposure. Note that N-Boc lactams act more like anhydrides or imides than stable amides.

Troubleshooting & FAQs

Q1: I used saturated NaHCO to quench my reaction, but I still see ~15% deprotection. Why?

A: Saturated NaHCO


 has a pH of ~8.5. While "mild," the effective concentration of hydroxide/carbonate is sufficient to attack the activated 

-Boc lactam, especially if the quench was exothermic.
  • Fix: Switch to a Phosphate Buffer (pH 6.5 - 7.0) . This maintains neutrality without exposing the substrate to nucleophilic carbonate species.

Q2: My LCMS shows a mass corresponding to [M+18]. Is this the deprotected product?

A: Likely not. [M+18] usually indicates water addition. In the context of


-Boc lactams, this is the Ring Opening  product (Path B in Fig 1), forming the 

-Boc amino acid.
  • Verification: Check if the product is acidic. If it extracts into basic aqueous layer and precipitates upon acidification, the ring has opened.

Q3: Can I use NaOH or LiOH for extraction if I keep it cold?

A: Absolutely not. Hydroxide is a strong nucleophile (


 is high). Even at 0°C, NaOH will rapidly cleave the Boc group from a lactam. This is actually a synthesis method for selective deprotection of lactams/indoles in the presence of aliphatic amines.
  • Fix: Use Brine or 0.5M citric acid (if the product is not acid-sensitive) for washes.

Validated Protocols

Protocol A: The "Cold Buffer" Quench (Standard)

Best for: General workup of N-Boc lactam reactions.

  • Preparation: Prepare a 0.5 M Sodium Phosphate buffer (NaH

    
    PO
    
    
    
    / Na
    
    
    HPO
    
    
    ) adjusted to pH 6.5 . Cool to 0°C.[1][7]
  • Quenching: Dilute the reaction mixture with the organic solvent (e.g., EtOAc or DCM).

  • Contact: Pour the reaction mixture into the stirring cold buffer. Do not add buffer to the reaction (controls exotherm).

  • Separation: Separate layers immediately.

  • Wash: Wash the organic layer once with cold brine.

  • Drying: Dry over Na

    
    SO
    
    
    
    (neutral) rather than K
    
    
    CO
    
    
    (basic).
Protocol B: Non-Aqueous Scavenging (Advanced)

Best for: Highly sensitive lactams (e.g.,


-lactams, strained rings).

Instead of an aqueous basic wash to remove acids/electrophiles, use solid-phase reagents.

  • Reagent: Add Polymer-supported Trisamine or Amberlyst A-21 (weakly basic resin) directly to the reaction mixture.

  • Stirring: Stir for 30–60 minutes. The resin scavenges acid byproducts without generating free nucleophiles in solution.

  • Filtration: Filter off the resin.

  • Result: The filtrate contains the neutral product without ever seeing aqueous base.

Data Summary: Base Stability Profile

ReagentpH (approx)NucleophilicityRisk to N-Boc LactamRecommendation
1M NaOH / LiOH 14Very HighCritical Failure (Rapid Deprotection)AVOID
1M K

CO

11.5HighHigh Risk (Deprotection + Ring Opening)AVOID
Sat. NaHCO

8.5ModerateModerate Risk (Temp. dependent)Use only at 0°C, fast
Phosphate Buffer 7.0LowSafe PREFERRED
0.5M Citric Acid 3.0NoneSafe (Watch for acid lability)Good alternative

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Specifically the section on "Protection for the Amino Group: Carbamates - Cleavage").[3][6][8]

  • Flynn, D. L.; Zelle, R. E.; Grieco, P. A. "A Mild Two-Step Method for the Hydrolysis of Lactams and Secondary Amides." J. Org.[9] Chem.1983 , 48, 2424–2426. (Demonstrates the activation of lactams via N-Boc and subsequent sensitivity to hydrolysis).

  • Hernández, J. N.; Martín, V. S. "Base-Mediated Selective Deprotection of N-Boc Indoles, Lactams, and Amides." J. Org. Chem.2004 , 69, 8437–8440. (Establishes the mechanism of nucleophilic attack on the Boc carbonyl in activated systems).

Sources

Troubleshooting

Purification methods for 1-Boc-5-(3-chlorophenyl)piperidin-2-one

Technical Support Center: Purification of 1-Boc-5-(3-chlorophenyl)piperidin-2-one Case ID: PUR-BOC-PIP-05 Status: Active Agent: Senior Application Scientist Part 1: Technical Overview & Chemical Logic Compound Profile: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Boc-5-(3-chlorophenyl)piperidin-2-one

Case ID: PUR-BOC-PIP-05 Status: Active Agent: Senior Application Scientist

Part 1: Technical Overview & Chemical Logic

Compound Profile:

  • Target: 1-Boc-5-(3-chlorophenyl)piperidin-2-one

  • Core Structure:

    
    -Lactam (piperidin-2-one) with a lipophilic 3-chlorophenyl group at C5 and an acid-labile tert-butyloxycarbonyl (Boc) group on the nitrogen.
    
  • Physicochemical Behavior: The N-Boc protection significantly lowers the polarity of the parent lactam by removing the H-bond donor capability of the amide nitrogen. This shift allows for efficient separation from the unreacted starting material (5-(3-chlorophenyl)piperidin-2-one) using normal-phase chromatography.

Purification Strategy: The primary challenge is removing unreacted starting material (polar) and excess Boc anhydride (lipophilic) without degrading the acid-sensitive Boc group. The recommended workflow prioritizes Flash Column Chromatography for crude isolation, followed by Recrystallization for high-purity (>99%) applications such as API synthesis (e.g., Factor Xa inhibitors).

Part 2: Troubleshooting Q&A (Diagnostic Mode)

Q1: My product appears as a viscous oil instead of a solid. Is this normal? A: While the pure compound should be a solid (typical m.p. range 85–95 °C), it often oils out due to:

  • Residual Solvent: Chlorinated solvents (DCM) and Ethyl Acetate can be trapped in the crystal lattice.

  • Boc Anhydride Contamination: Excess

    
     (m.p. 23 °C) acts as a solvent, preventing crystallization.
    
  • Rotamers: N-Boc carbamates exhibit restricted rotation around the N-C(O) bond, leading to broad NMR signals and amorphous solid states.

  • Fix: Triturate the oil with cold pentane or heptane. If it remains oily, perform the "Imidazole Scavenge" protocol (see Part 3) to remove

    
    .
    

Q2: TLC shows a persistent spot just below my product. What is it? A: This is likely the regioisomer or unreacted starting material .

  • Starting Material: 5-(3-chlorophenyl)piperidin-2-one. It is significantly more polar (lower

    
    ) due to the free N-H.
    
  • Boc-Anhydride: Runs near the solvent front (high

    
    ), invisible under UV (254 nm) but visible with Iodine or Ninhydrin stain.
    
  • Fix: Use a gradient starting at 5% EtOAc/Hexane to flush non-polar impurities, then ramp to 30% EtOAc/Hexane to elute the product.

Q3: I see "missing" Boc groups in my NMR after purification. Did I deprotect it? A: Check your workup and column conditions.

  • Acidic Silica: Standard silica gel is slightly acidic (pH 6–7). Prolonged exposure can slowly cleave the Boc group.[1]

  • Heating: Avoid heating the column or rotovap bath >40 °C.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity before loading your sample.

Q4: How do I remove excess Boc anhydride without a column? A: If your product is >90% pure but contains


, use the DMAPA Scavenging Method . Add 0.5 eq of N,N-dimethyl-1,3-propanediamine (DMAPA) to the reaction mixture. It reacts with 

to form a highly polar urea that is easily removed by an acidic aqueous wash (0.5 M citric acid) or simple filtration if resin-bound scavengers are used.

Part 3: Step-by-Step Protocols

Protocol A: Flash Column Chromatography (Standard)

Best for: Crude reaction mixtures containing >10% impurities.

Mobile Phase Data:

Component A (Non-polar) Component B (Polar) Modifier (Optional)

| n-Heptane or Hexane | Ethyl Acetate (EtOAc) | 1% Triethylamine (if acid sensitive) |

Workflow:

  • Sample Loading: Dissolve crude oil in minimum Dichloromethane (DCM). Adsorb onto silica gel (1:3 ratio) and evaporate to dryness ("Dry Load").

  • Column Equilibration: Flush column with 100% Heptane (3 column volumes - CV).

  • Gradient Elution:

    • 0–5 min: 0% B (Flush non-polars)

    • 5–15 min: 0%

      
       20% B (Elute excess 
      
      
      
      )
    • 15–30 min: 20%

      
       40% B (Target Compound Elution )
      
    • 30–40 min: 40%

      
       100% B (Flush unreacted Lactam SM)
      
  • Detection: Monitor UV at 254 nm (Chlorophenyl chromophore).

Protocol B: Recrystallization (High Purity)

Best for: Scaling up (>5g) or final API intermediate polishing.

  • Solvent System: Ethyl Acetate / n-Heptane (1:4 ratio).

  • Dissolution:

    • Place crude solid in a flask.

    • Add EtOAc (10 mL/g) and heat to 60 °C (Do not boil vigorously).

    • If insoluble particles remain (inorganic salts), perform a hot filtration .

  • Crystallization:

    • Slowly add n-Heptane dropwise to the hot solution until persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Remove from heat and wrap flask in a towel for slow cooling to Room Temp (RT).

  • Harvest:

    • Cool to 0–4 °C for 2 hours.

    • Filter precipitate and wash with cold Heptane.

    • Dry under high vacuum at 35 °C.

Part 4: Visualization & Logic Mapping

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on crude purity and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC HighSM High SM (>10%) CheckTLC->HighSM SM Present HighBoc Excess Boc2O Only CheckTLC->HighBoc Only Boc2O Clean High Purity (>90%) CheckTLC->Clean Minor Impurities Column Flash Chromatography (Hex/EtOAc Gradient) HighSM->Column Scavenge Add DMAPA or Imidazole (Scavenge Boc2O) HighBoc->Scavenge Recryst Recrystallization (EtOAc/Heptane) Clean->Recryst Wash Acidic Wash (Citric Acid) Remove Scavenger Scavenge->Wash Wash->Recryst Final Pure 1-Boc-5-(3-chlorophenyl)piperidin-2-one Column->Final Recryst->Final

Figure 2: Impurity Separation Profile (TLC Model)

Caption: Relative Rf values on Silica Gel (30% EtOAc/Hexane) showing separation of critical impurities.

TLCProfile SolventFront Solvent Front Baseline Baseline SM SM (NH) (Rf ~0.15) Boc2O Boc2O (Rf ~0.9) Product Product (Rf ~0.5)

References

  • National Institutes of Health (NIH) . Synthesis and Characterization of N-Boc-piperidinyl derivatives. PubMed Central. Retrieved March 3, 2026, from [Link]

  • ResearchGate Community . Stability of N-BOC-group during RP-chromatography. ResearchGate. Retrieved March 3, 2026, from [Link]

Sources

Optimization

Solving solubility issues of 5-arylpiperidin-2-ones in organic solvents

Welcome to the Technical Support Center for Synthetic Methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with highly crystalline, h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with highly crystalline, hydrogen-bonding heterocycles.

As a Senior Application Scientist, I have structured this guide to move beyond superficial "tips and tricks." We will diagnose the thermodynamic root causes of your solubility issues and provide field-validated, self-verifying protocols to overcome them.

Part 1: Diagnostic FAQs – The Thermodynamics of Lactam Insolubility

Q: Why does my 5-arylpiperidin-2-one immediately precipitate out of standard organic solvents like dichloromethane (DCM), ethyl acetate, or toluene? A: The insolubility of 5-arylpiperidin-2-ones (


-valerolactam derivatives) is a classic thermodynamic trap caused by two synergistic structural features:
  • Hydrogen-Bond Dimerization: In non-polar or weakly polar solvents, lactams exist in a predominantly monomer-dimer equilibrium. They form highly stable,

    
    -symmetric hydrogen-bonded dimers via their N-H (donor) and C=O (acceptor) groups[1]. The dimerization constant (
    
    
    
    ) in solvents like toluene can exceed
    
    
    [2].
  • Crystal Lattice Energy: The addition of the 5-aryl group introduces strong intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking interactions. When combined with the hydrogen-bonded dimer network, the crystal lattice energy becomes exceptionally high, making the solid state thermodynamically favorable over the solvated state.
    

Q: I tried heating the suspension in toluene, but it crashed out immediately upon cooling. Why? A: Heating provides the kinetic energy to temporarily overcome the lattice enthalpy, but it does not change the solvent's inability to stabilize the monomeric lactam. Because toluene lacks hydrogen-bond donor or acceptor capabilities, the lactam molecules rapidly re-associate into dimers as the temperature drops, driving crystallization[2]. To achieve stable solubility, you must use a solvent or chemical modification that actively disrupts the N-H


 O=C hydrogen bond.

Part 2: Solvent Selection & Data Presentation

To dissolve 5-arylpiperidin-2-ones, you must shift the equilibrium from the dimer to the solvated monomer. This requires solvents with high hydrogen-bond donor (


) or acceptor (

) parameters.

Hexafluoroisopropanol (HFIP) is the premier choice. HFIP is a highly polar, volatile fluoroalcohol (


) with exceptional hydrogen-bond donating capability (

)[3][4]. It acts as a "transient H-shuttle," forming strong hydrogen bonds with the lactam carbonyl, thereby outcompeting the lactam-lactam dimer and forcing dissolution[3].
Table 1: Solvent Comparison for Lactam Solubilization
SolventDielectric Constant (

)
Boiling Point (

)
H-Bond Donor StrengthSolubilization MechanismRecommendation
Toluene 2.4110.6NoneNone (Promotes dimerization)Avoid for highly crystalline lactams.
DCM 8.939.6Very WeakWeak dipole-dipole interactionsPoor; use only for highly lipophilic derivatives.
DMSO 46.8189.0NoneStrong H-bond Acceptor (binds to lactam N-H)Good, but difficult to remove post-reaction.
HFIP 16.758.2Very Strong Strong H-bond Donor (binds to lactam C=O)Excellent ; easily removed in vacuo[4].

Part 3: Visualizing the Solubility Logic

G A 5-Arylpiperidin-2-one (Solid State) B Non-Polar Solvents (Toluene, DCM) A->B Dissolution attempt D H-Bonding Solvents (HFIP, DMSO) A->D Dissolution attempt C Strong H-Bond Dimer (Insoluble) B->C K_dimer > 10^3 E Monomer Solvation (Soluble) D->E H-bond disruption

Thermodynamic pathways of 5-arylpiperidin-2-one solvation and dimerization.

Workflow Start Solubility Issue Detected Q1 Is the free lactam N-H required for downstream chemistry? Start->Q1 Yes Yes: Modify Solvent Q1->Yes True No No: Modify Substrate Q1->No False Solvent1 Use HFIP (Volatile, H-bond donor) Yes->Solvent1 Needs easy removal Solvent2 Use DMSO (Non-volatile, H-bond acceptor) Yes->Solvent2 High temp needed Substrate1 Perform N-Boc Protection (Disrupts H-bond donor) No->Substrate1 Permanent disruption

Decision matrix for troubleshooting delta-lactam solubility issues.

Part 4: Step-by-Step Experimental Protocols

Protocol A: HFIP-Assisted Solubilization for Homogeneous Reactions

Use this protocol when the free N-H group is required for downstream chemistry, but the starting material is insoluble in standard solvents.

Causality Note: HFIP is a powerful solvent but has highly corrosive vapors that can cause severe eye and lung damage[3][5]. It must be handled in a fume hood. Despite being an alcohol, its extreme electron deficiency (due to six fluorine atoms) makes it a very poor nucleophile, meaning it will not interfere with most electrophilic reagents or transition-metal catalysts.

  • Preparation: Weigh the 5-arylpiperidin-2-one (1.0 eq) into a dry reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a solvent mixture of DCM/HFIP (typically 4:1 to 9:1 v/v) to achieve a concentration of 0.1 M.

    • Self-Validation: The suspension should turn into a clear, homogeneous solution within 60 seconds at room temperature. If it remains cloudy, increase the HFIP ratio incrementally.

  • Reaction Execution: Add your reagents. HFIP is compatible with oxidations, Lewis-acid catalysis, and many transition-metal cross-couplings[4].

  • Workup & Recovery: Because HFIP boils at 58.2

    
    [4], it can be directly removed via rotary evaporation.
    
    • Pro-Tip: HFIP can form stable hydrogen-bonded azeotrope-like complexes with amines and ethers[3]. To ensure complete removal, co-evaporate the crude residue twice with pure DCM or toluene before high-vacuum drying.

Protocol B: Chemical Disruption via N-Boc Protection

Use this protocol when solvent modifications fail, or when the N-H group must be masked to improve solubility for multi-step synthesis.

Causality Note: Lactam nitrogens are significantly less nucleophilic than standard aliphatic amines due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl. Therefore, standard Boc-anhydride (


) conditions will fail. You must use 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst to activate the 

.
  • Activation: Suspend the 5-arylpiperidin-2-one (1.0 eq) in anhydrous THF (0.2 M). Add Di-tert-butyl dicarbonate (

    
    , 1.5 eq).
    
    • Observation: The mixture will remain a suspension.

  • Catalysis: Add DMAP (0.2 eq) to the suspension.

    • Self-Validation: Upon addition of DMAP, the suspension will rapidly clear into a homogeneous solution accompanied by mild effervescence (

      
       evolution). This visual cue confirms the successful disruption of the lactam dimer network as the N-H group is consumed.
      
  • Completion: Stir at room temperature for 2 hours. Monitor via TLC (stain with Ninhydrin or KMnO4).

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. The resulting N-Boc-5-arylpiperidin-2-one will exhibit drastically improved solubility in standard solvents (DCM, EtOAc, hexanes) due to the complete elimination of its hydrogen-bond donor capacity.
    

References

  • Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies. ResearchGate. Available at: [Link]

  • Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. ACS Publications. Available at: [Link]

  • Sixty Solvents: - Chemistry - University of Rochester. Available at: [Link]

  • Waters IonHance Hexafluoroisopropanol (HFIP). Waters Corporation. Available at: [Link]

  • Hexafluoro-2-propanol - Wikipedia. Available at: [Link]

  • Direct observation of single-molecule hydrogen-bond dynamics with single-bond resolution. PMC - National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support: Selective Deprotonation of N-Boc-piperidin-2-one

This guide serves as a technical support resource for the selective C3-deprotonation and subsequent functionalization of N-Boc-piperidin-2-one (N-Boc-valerolactam). Case ID: N-Boc-Lactam-C3-Alkylation Status: Active Supp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the selective C3-deprotonation and subsequent functionalization of N-Boc-piperidin-2-one (N-Boc-valerolactam).

Case ID: N-Boc-Lactam-C3-Alkylation Status: Active Support Tier: Senior Application Scientist

System Overview & Chemical Context

N-Boc-piperidin-2-one is an "activated lactam." The N-Boc group serves two critical functions:

  • Activation: It withdraws electron density from the lactam nitrogen, preventing the nitrogen lone pair from fully donating into the carbonyl. This makes the C3-protons (

    
     -protons) significantly more acidic (
    
    
    
    ) compared to a simple lactam (
    
    
    ).
  • Protection: It blocks the nitrogen from acting as a nucleophile.

The Critical Challenge: The same activation that facilitates deprotonation also makes the carbonyl carbon highly electrophilic. Using a base that is insufficiently hindered or too nucleophilic (e.g.,


-BuLi) will result in nucleophilic attack at the carbonyl (C2), leading to ring opening  rather than the desired C3-deprotonation.

The "Golden Standard" Protocol

Recommended starting conditions for >90% selectivity.

Reagents & Setup
  • Substrate: N-Boc-piperidin-2-one (dried under high vacuum).

  • Base: LiHMDS (Lithium Hexamethyldisilazide) is preferred over LDA for initial trials due to its lower nucleophilicity, reducing the risk of ring opening.

  • Solvent: Anhydrous THF (freshly distilled or from a solvent system).

  • Additive: DMPU (1.0–2.0 equiv) is highly recommended if the electrophile is unreactive; it breaks up enolate aggregates.

  • Temperature: Strict -78°C .

Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Base Solution: Add LiHMDS (1.1 equiv, 1.0 M in THF) to the flask. Cool to -78°C .[1]

  • Substrate Addition: Dissolve N-Boc-piperidin-2-one (1.0 equiv) in THF. Add this solution dropwise to the base over 10–15 minutes along the side of the flask (pre-cooling the addition stream).

  • Enolization: Stir at -78°C for 45–60 minutes .

    • Note: The solution may turn slight yellow; dark brown/black indicates decomposition.

  • Electrophile Trapping: Add the electrophile (1.2 equiv) dropwise (neat or in minimal THF).

  • Reaction: Stir at -78°C for 2 hours.

    • Crucial: Do not warm to 0°C unless TLC shows no conversion after 3 hours. Thermal instability of the enolate is a primary failure mode.

  • Quench: Add saturated aqueous

    
    while still at -78°C. Then allow to warm to room temperature.
    

Troubleshooting & FAQs

Issue 1: Low Yield / Recovery of Starting Material

Q: I see mostly starting material after workup. Is the base dead?

  • Diagnosis: The enolate likely formed but failed to react with the electrophile due to aggregation (lithium enolates of lactams form tight aggregates).

  • Fix:

    • Add DMPU or HMPA: Add 2.0 equivalents of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) before adding the base. This coordinates lithium, breaking aggregates and creating a "naked" enolate.

    • Switch Base: If LiHMDS is too weak (rare for this substrate), switch to LDA , but ensure the temperature never exceeds -78°C.

Issue 2: Ring Opening (Linear Byproducts)

Q: I am isolating a linear amide/ester instead of my cyclic product.

  • Diagnosis: Nucleophilic attack at the carbonyl (C2) occurred.

  • Fix:

    • Check Base Sterics: Are you using

      
      -BuLi directly? Never use 
      
      
      
      -BuLi. Even LDA can be risky if the addition is too fast. Stick to LiHMDS or KHMDS.
    • Temperature Control: Ensure the internal temperature is actually -78°C. Use an internal thermometer probe, not just a bath thermometer.

Issue 3: Decomposition (Black Tar)

Q: The reaction turns black instantly upon adding the base.

  • Diagnosis: "Over-deprotonation" or decomposition of the Boc group.

  • Fix:

    • N-Boc Instability: The N-Boc group can be labile if the reaction warms up in the presence of strong base. Quench cold.

    • Impurities: Ensure the starting material is free of water/alcohol. Proton sources quench the base, requiring excess base which then attacks the product.

Issue 4: Polyalkylation

Q: I see a mixture of mono- and di-alkylated products.

  • Diagnosis: Proton exchange between the product and the enolate.

  • Fix:

    • ** stoichiometry:** Use a slight excess of base (1.1–1.2 equiv) to ensure rapid, complete deprotonation before the electrophile is added.

    • Inverse Addition: (Advanced) Add the substrate to the base (as described in the protocol), do not add base to the substrate.

Mechanistic Visualization

The following diagram illustrates the competition between the desired C3-deprotonation and the fatal C2-nucleophilic attack (Ring Opening).

NBoc_Lactam_Pathways cluster_conditions Optimization Factors Start N-Boc-piperidin-2-one Base Base (LiHMDS/LDA) -78°C Start->Base Enolate Lithium Enolate (C3-Li species) Base->Enolate Deprotonation (C3) Kinetic Control TetInt Tetrahedral Intermediate (Attack at C2) Base->TetInt Nucleophilic Attack (C2) (If base is small/warm) Product C3-Alkylated Lactam (Target) Enolate->Product + Electrophile (E+) RingOpen Ring Opened Linear Amide TetInt->RingOpen Collapse Factor1 Use LiHMDS (Steric Bulk) Factor2 Add DMPU (Reactivity) Factor3 Keep at -78°C (Stability)

Caption: Reaction pathways for N-Boc-piperidin-2-one with strong base. Green path indicates desired enolization; Red path indicates ring-opening failure mode.

Summary Data Table: Base Selection Guide

BasepKa (conj.[2] acid)NucleophilicityRisk of Ring OpeningRecommended For
LiHMDS ~26LowVery LowPrimary Choice. Best balance of safety and strength.
LDA ~36ModerateModerateUse if LiHMDS fails to deprotonate (low yield).
NaHMDS ~26LowLowAlternative to LiHMDS; Sodium enolates are often more reactive.
n-BuLi ~50Very HighCritical DO NOT USE. Will cause immediate ring opening.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry.[2] 
    
  • Coldham, I., & Leonori, D. (2010). Deprotonation of N-Boc-piperidines: Insights into Regioselectivity. Organic & Biomolecular Chemistry.[3][4][5][6]

  • Meyers, A. I., et al. (1998). Formamidines as Precursors to

    
    -Substituted Piperidines. Journal of the American Chemical Society.[2][6] 
    
  • BenchChem Technical Support. (2025). Lithium Enolate Chemistry: Protocols and Troubleshooting.

Sources

Optimization

Technical Support Center: Palladium Impurity Remediation from Piperidinone Intermediates

Introduction: The Challenge of Palladium in Heterocyclic Synthesis Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry, enabling the efficient synthesis of complex molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Palladium in Heterocyclic Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry, enabling the efficient synthesis of complex molecules, including vital piperidinone-based active pharmaceutical ingredients (APIs).[1][2] However, a persistent challenge is the removal of residual palladium from the reaction products. This is not merely a matter of product purity; it is a critical regulatory and safety requirement.[3] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities, with palladium typically limited to less than 10 ppm in the final drug substance.[4]

Piperidinone intermediates, and nitrogen-containing heterocycles in general, present a specific challenge due to their ability to act as ligands, strongly coordinating with palladium species and making their removal more difficult than in other systems.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the removal of palladium impurities from these valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical? A1: There are three primary drivers for palladium removal:

  • Patient Safety: Palladium compounds can be toxic, and their levels in final drug products are strictly regulated to ensure patient safety.[7]

  • Catalytic Integrity: Residual palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions or the formation of new impurities.

  • Regulatory Compliance: Meeting the stringent limits set by guidelines like ICH Q3D is mandatory for a drug candidate to progress through clinical trials and receive approval.[4][8]

Q2: What are the primary methods for palladium removal? A2: The most common strategies involve adsorption onto a solid support (scavenging), extraction, and crystallization.[4]

  • Adsorbent Scavengers: These are materials that selectively bind to metal species. The most prevalent are functionalized silica gels (e.g., with thiol or amine groups), activated carbon, and polymer-bound resins.[9][10][11]

  • Extraction: This involves washing the organic solution containing the product with an aqueous solution of a chelating agent, such as N-acetylcysteine or lactic acid, to pull the palladium into the aqueous phase.[12][13]

  • Crystallization and Chromatography: While often part of the standard purification process, these methods alone are frequently insufficient for reducing palladium to the required low-ppm levels but can be effective as a primary purification step.[14] Combining chromatography with a subsequent scavenging step is a highly effective strategy.[15]

Q3: How do I choose the right palladium removal method? A3: The optimal choice is highly dependent on the specific palladium species, the solvent system, the scale of the reaction, and the nature of your piperidinone intermediate.[5] The decision-making process can be guided by the following diagram:

G start Assess Initial Situation hetero Is Pd Heterogeneous (e.g., Pd/C)? start->hetero pd_level Initial Pd Level > 1000 ppm? soluble Is Product Soluble? pd_level->soluble No crystallization Action: Crystallization / Chromatography pd_level->crystallization Yes hetero->pd_level No (Homogeneous) filtration Action: Polish Filtration (e.g., through Celite) hetero->filtration Yes cost Is Cost a Major Constraint? soluble->cost Yes final_purity Required Purity < 10 ppm? soluble->final_purity No (Insoluble Product) carbon Action: Activated Carbon Treatment cost->carbon Yes scavenger Action: Functionalized Silica or Polymer Scavenger cost->scavenger No final_purity->scavenger Yes reassess Re-analyze Pd Level filtration->reassess crystallization->reassess carbon->reassess scavenger->reassess

Caption: Decision tree for selecting a palladium removal strategy.

Q4: How do I quantify the amount of residual palladium? A4: The industry standard for accurate, low-level quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][16] However, for rapid, in-process checks during optimization, faster methods can be valuable. These include catalysis-based fluorometric assays and High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF).[8][17]

Troubleshooting Guide

Problem 1: High palladium levels (>100 ppm) persist after purification by column chromatography.

  • Underlying Cause: This is a common scenario. Chromatography alone is often insufficient for complete palladium removal, especially when the API or intermediates can coordinate with the metal.[14] Palladium can exist in multiple oxidation states (e.g., Pd(0), Pd(II)) or as nanoparticles, which may have different interactions with the silica gel and the product.[1]

  • Solution: Implement a secondary treatment step specifically targeting palladium. The most reliable approach is to use a dedicated metal scavenger after chromatography.[14][15] Pass the solution of the purified intermediate through a cartridge containing a functionalized silica scavenger or perform a batch treatment with the scavenger.

Problem 2: My chosen scavenger is ineffective.

  • Underlying Cause 1: Incorrect Scavenger Type. The effectiveness of a scavenger depends on the oxidation state of the palladium and its coordination sphere. Thiol-based scavengers (e.g., SiliaMetS Thiol) are generally effective for a wide range of palladium species, while amine-based scavengers may be more selective.[18][19]

  • Solution 1: Screen a small panel of scavengers with different functional groups (e.g., thiol, diamine, thiourea) to find the most effective one for your specific system.[9]

  • Underlying Cause 2: Insufficient Scavenger or Contact Time. The scavenging process is governed by kinetics and equilibrium. Not using enough scavenger or not allowing sufficient time for it to work can lead to poor results.

  • Solution 2: Increase the equivalents of scavenger used (typically 3-5 equivalents relative to the palladium content is a good starting point) and/or extend the treatment time (from 1 hour up to 24 hours).[20][21] Gentle heating (e.g., to 40-50 °C) can sometimes improve kinetics, but should be tested to ensure product stability.

  • Underlying Cause 3: Solvent Incompatibility. While most scavengers work in common organic solvents, their efficiency can vary.[19] In some cases, the solvent may compete for binding sites or affect the swelling of a polymer-based scavenger.

  • Solution 3: If possible, perform the scavenging in a solvent known to be effective, such as THF, DCM, or MeCN.[20] If the reaction solvent must be used, consider a solvent swap to a more optimal medium for scavenging post-reaction.

Problem 3: I am losing a significant amount of my piperidinone intermediate during scavenging.

  • Underlying Cause: This typically occurs when using non-selective adsorbents like activated carbon, which can adsorb the organic product along with the metal impurity. It can also happen if the piperidinone has functional groups that interact strongly with the scavenger.

  • Solution:

    • Switch to a more selective scavenger: Move from activated carbon to a functionalized silica or polymer scavenger, which has a lower likelihood of binding to the API.[11][19]

    • Optimize the amount of adsorbent: Use the minimum amount of activated carbon required to achieve the desired palladium level. This may require some experimentation.

    • Thoroughly wash the scavenger: After filtration, wash the collected scavenger cake with fresh solvent to recover any adsorbed product.

Problem 4: A new, unknown impurity appeared after treatment with a thiol-based scavenger.

  • Underlying Cause: Thiol-based scavengers, while highly effective, are nucleophilic. If your piperidinone intermediate contains a reactive electrophilic site (e.g., an alkyl halide or a Michael acceptor), the scavenger itself can react with your product, forming a new impurity.[5]

  • Solution:

    • Switch to a non-nucleophilic scavenger: Consider scavengers with different functional groups, such as those based on amines or other chelating agents.

    • Use a binary system: A combination of a chelating agent and a solid support (like Celite) can sometimes remove palladium without direct reaction with the API.[5]

Data Presentation: Comparison of Common Scavenging Methods

MethodPrincipleProsConsTypical Efficiency
Functionalized Silica Chemisorption via covalent bonding with functional groups (thiol, amine, etc.).[9]High selectivity, high efficiency, broad solvent compatibility, easy to handle and filter.[19][22]Higher cost than activated carbon. Potential for reactivity with API.[5]>95%, often to <5 ppm.[19]
Activated Carbon Physisorption and chemisorption onto a porous carbon surface.[10][23]Low cost, effective for various metal species and oxidation states.[10]Can be non-selective, leading to product loss. Fine powders can be difficult to filter.Variable, typically 70-99%.[5]
Polymer-Bound Resins Chemisorption onto functionalized macroporous polymers (e.g., MP-TMT).[11]High capacity, robust, low-swelling, suitable for flow applications.Can be more expensive. May require longer contact times than silica.>95%, highly efficient.[11]
Aqueous Extraction Liquid-liquid extraction using an aqueous solution of a chelating agent.Low cost of reagents. Can be integrated into workup.Can be less efficient, may require multiple extractions, introduces water.Highly variable, system-dependent.

Experimental Protocols

Protocol 1: Palladium Scavenging using Functionalized Silica (Batch Method)

This protocol is a general guideline for using a thiol-functionalized silica scavenger.

  • Preparation: After the initial workup of your reaction, dissolve the crude or partially purified piperidinone intermediate in a suitable solvent (e.g., THF, Ethyl Acetate, DCM) to a concentration of 10-50 mg/mL.

  • Quantify Palladium: Take an aliquot of the solution for analysis (e.g., by ICP-MS) to determine the initial palladium concentration (in ppm).

  • Calculate Scavenger Amount: Based on the initial palladium level, calculate the required mass of the scavenger. A common starting point is to use 4-5 molar equivalents of the scavenger's functional group relative to the moles of palladium.

  • Scavenging: Add the calculated amount of functionalized silica scavenger to the solution. Stir the slurry at room temperature.

  • Monitor: Monitor the palladium removal over time by taking small, filtered aliquots for analysis. A typical duration is 2-4 hours, but it can range from 30 minutes to overnight.[20]

  • Filtration: Once the desired palladium level is reached, filter the mixture through a pad of Celite to completely remove the silica scavenger.

  • Recovery: Wash the filter cake with additional fresh solvent to recover any entrained product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

G cluster_prep Preparation cluster_scavenge Scavenging Process cluster_workup Workup a Dissolve crude piperidinone intermediate b Analyze initial Pd content (ICP-MS) a->b c Add calculated amount of silica scavenger b->c d Stir slurry at RT (2-4 hours) c->d e Monitor Pd removal (periodic analysis) d->e f Filter through Celite to remove scavenger e->f g Wash filter cake with fresh solvent f->g h Combine filtrates and concentrate g->h

Caption: Workflow for a typical batch scavenging experiment.

Protocol 2: Palladium Removal using Activated Carbon

  • Preparation: Dissolve the piperidinone intermediate in an appropriate organic solvent.

  • Treatment: Add activated carbon to the solution. A typical loading is 5-10% w/w relative to the mass of the intermediate.

  • Stirring: Stir the mixture vigorously at room temperature for 1-3 hours.

  • Filtration: Carefully filter the mixture through a thick pad of Celite to remove the fine carbon particles. Note: Ensure the Celite pad is well-packed to prevent carbon breakthrough.

  • Analysis: Concentrate the filtrate and analyze for residual palladium and product recovery.

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Silica Gels. Fuji Silysia Chemical, LTD. [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–413. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. (2026, February 16). [Link]

  • ISOLUTE® Si-TMT | Metal scavenger. Biotage. [Link]

  • Fallan, C., & McGlacken, G. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1620. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate. (2025, August 7). [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. FUJIFILM Wako Chemicals. [Link]

  • Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1466–1472. [Link]

  • How to Remove Palladium in three easy steps. Biotage. (2023, January 20). [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(7), 1163–1170. [Link]

  • Method of removing palladium.
  • Bu, X., Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. ResearchGate. [Link]

  • Your trick to remove residual palladium. Reddit. (2025, September 19). [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. (2015, May 18). [Link]

  • How to remove palladium catalyst from reaction mixture? ResearchGate. (2017, December 30). [Link]

  • Investigating the extraction of residual palladium in the pharmaceutical industry. Royal Commission for the Exhibition 1851. [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Request PDF. ResearchGate. (2025, August 7). [Link]

  • Phosphorus beats palladium in connecting nitrogen rings. Chemistry World. (2018, November 15). [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR for Structural Verification of 1-Boc-5-(3-chlorophenyl)piperidin-2-one

Executive Summary In modern pharmaceutical development, the rapid and accurate structural verification of critical intermediates is paramount. 1-Boc-5-(3-chlorophenyl)piperidin-2-one is a highly functionalized -lactam bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rapid and accurate structural verification of critical intermediates is paramount. 1-Boc-5-(3-chlorophenyl)piperidin-2-one is a highly functionalized


-lactam building block, frequently utilized in the synthesis of CNS-active agents and cardiovascular drug candidates (such as Factor Xa inhibitors).

This guide objectively compares the analytical performance of traditional High-Field NMR (400 MHz) against modern Benchtop NMR (80 MHz) for the structural elucidation and purity analysis of this specific compound. By evaluating resolution, workflow efficiency, and quantitative capabilities, this comparison provides drug development professionals with a framework to optimize their Quality Control (QC) and R&D pipelines.

Mechanistic Overview: The Molecular Challenge

To understand the causality behind our experimental choices, we must first analyze the magnetic environment of 1-Boc-5-(3-chlorophenyl)piperidin-2-one.

The molecule presents two distinct analytical targets:

  • The Boc Group (tert-Butyloxycarbonyl): Yields a massive, chemically equivalent 9-proton singlet near

    
     1.48 ppm. This signal is highly isolated and serves as an ideal target for rapid quantitation.
    
  • The Piperidin-2-one Core: The presence of the 3-chlorophenyl group at the C-5 position creates a chiral stereocenter. This stereocenter breaks the local symmetry of the lactam ring, rendering the adjacent methylene protons at C-4 and C-6 diastereotopic .

The Causality of Field Strength: Because the C-4 and C-6 protons are chemically and magnetically non-equivalent, they exhibit strong geminal coupling, forming complex ABX spin systems. In a 400 MHz high-field environment, the large chemical shift dispersion (measured in Hz) overcomes this coupling, allowing the protons to be resolved as distinct multiplets. However, at 80 MHz, the chemical shift difference shrinks proportionally to the magnetic field strength. This causes the signals to collapse into heavily overlapped, second-order multiplets. Therefore, 400 MHz is mechanistically required for de novo structural confirmation, while 80 MHz is sufficient for routine Boc-group quantitation and QC[1].

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, the following methodologies employ a self-validating Quantitative NMR (qNMR) framework. By introducing an internal standard of known purity, the assay mathematically locks the mass balance, eliminating the need for external calibration curves[2].

Step 1: Self-Validating Sample Preparation (qNMR)
  • Weighing: Accurately weigh 20.0 mg of 1-Boc-5-(3-chlorophenyl)piperidin-2-one and 5.0 mg of Maleic acid (Internal Standard,

    
     6.26 ppm, s, 2H) using a microbalance (d = 0.01 mg).
    
  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution.

  • Aliquotting: Transfer 0.5 mL of the solution into a standard 5 mm NMR tube.

Step 2: High-Field Acquisition (400 MHz)
  • Insertion & Tuning: Insert the sample into the 400 MHz superconducting spectrometer. Tune and match the probe to the ¹H frequency.

  • Lock & Shim: Lock onto the CDCl₃ deuterium signal. Perform gradient shimming to achieve a line width of < 0.5 Hz at 50% peak height.

  • Acquisition Parameters: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (

    
    ) to 30 seconds  to ensure complete relaxation of the Maleic acid and Boc protons (critical for self-validating qNMR). Acquire 16 scans.
    
Step 3: Benchtop Acquisition (80 MHz)
  • Insertion: Insert the identical sample tube into the 80 MHz permanent magnet benchtop spectrometer. Modern benchtop systems utilize an internal capillary lock system, providing high field stability without requiring dedicated cryogens[3].

  • Shimming: Run the automated 1D shimming protocol to achieve a line width of < 1.0 Hz.

  • Acquisition Parameters: Execute a 1D proton sequence with a 30-second

    
     delay. Acquire 64 scans to compensate for the lower inherent sensitivity of the 80 MHz permanent magnet.
    

Comparative Data Analysis

The quantitative and qualitative data extracted from both platforms are summarized below.

Table 1: ¹H NMR Chemical Shift Assignments & Multiplicities (CDCl₃, 298 K)
Proton EnvironmentChemical Shift (

, ppm)
High-Field (400 MHz) MultiplicityBenchtop (80 MHz) Multiplicity
Boc (–C(CH₃)₃) 1.48Singlet (s, 9H)Singlet (s, 9H)
C4-H₂ (diastereotopic) 1.90 – 2.15Two distinct multiplets (m, 1H each)Overlapping multiplet (m, 2H)
C3-H₂ 2.50 – 2.70Multiplet (m, 2H)Broad multiplet (br m, 2H)
C5-H (chiral center) 3.15 – 3.30Multiplet (m, 1H)Broad multiplet (br m, 1H)
C6-H₂ (diastereotopic) 3.75 – 4.05Two distinct doublets of doublets (dd)Broad unresolved multiplet (m, 2H)
Internal Standard 6.26Singlet (s, 2H)Singlet (s, 2H)
Aromatic Ring 7.10 – 7.35Resolved multiplets (m, 4H)Merged multiplet (m, 4H)
Table 2: Analytical Platform Performance Comparison
MetricHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)
Resolution (Line Width) < 0.5 Hz< 1.0 Hz
Signal-to-Noise (S/N) > 200:1 (16 scans)> 50:1 (64 scans)
Cryogen Requirement Liquid Helium & NitrogenNone (Permanent Magnet)
Workflow Turnaround 2–4 hours (Core lab queue)< 10 minutes (At-line)
Primary Utility De novo structural elucidationRoutine QC & qNMR

Decision Matrix & Workflow Visualization

NMR_Workflow Sample 1-Boc-5-(3-chlorophenyl) piperidin-2-one (Sample Prep & qNMR) HighField High-Field NMR (400+ MHz) Superconducting Sample->HighField Aliquot A Benchtop Benchtop NMR (60-80 MHz) Permanent Magnet Sample->Benchtop Aliquot B DataHF High Resolution Diastereotopic Multiplets HighField->DataHF DataBT Rapid QC & Boc-Group Quantitation Benchtop->DataBT Decision Structural & Purity Verification DataHF->Decision DataBT->Decision

Comparative analytical workflow for high-field and benchtop NMR evaluation.

Discussion: Causality in Experimental Choices

The comparative data highlights a critical divergence in utility based on physical principles.

When synthesizing 1-Boc-5-(3-chlorophenyl)piperidin-2-one for the first time, or when investigating a new synthetic route, researchers must utilize High-Field NMR. The 400 MHz magnet provides the necessary spectral dispersion to resolve the diastereotopic C-4 and C-6 protons. Observing these distinct ABX spin systems is the only definitive way to confirm the stereochemical integrity and exact regiochemistry of the lactam ring without X-ray crystallography.

Conversely, for routine batch-to-batch Quality Control, Benchtop NMR is vastly superior in terms of operational efficiency. As demonstrated in Table 1, the 9-proton Boc singlet (


 1.48) and the Maleic acid internal standard (

6.26) remain perfectly isolated even at 80 MHz. Because[1], it can be deployed directly in the fume hood or manufacturing floor. This allows chemists to perform highly accurate, self-validating qNMR purity assays in under 10 minutes, entirely bypassing the core facility queue and the massive overhead costs of cryogenic liquids[3].

Ultimately, the platforms are not mutually exclusive but highly synergistic: High-field establishes the structural ground truth, while Benchtop NMR democratizes the day-to-day quantitative verification of the product.

References

  • Source: MDPI (Molecules)
  • Benchtop NMR Breaks New Ground Source: Technology Networks URL
  • Quantitative NMR Assays (qNMR)

Sources

Comparative

HPLC Separation of 5-(3-chlorophenyl)piperidin-2-one Enantiomers

A Comparative Method Development Guide Executive Summary The separation of 5-(3-chlorophenyl)piperidin-2-one enantiomers represents a classic challenge in chiral chromatography involving a neutral lactam scaffold with a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Method Development Guide

Executive Summary

The separation of 5-(3-chlorophenyl)piperidin-2-one enantiomers represents a classic challenge in chiral chromatography involving a neutral lactam scaffold with a remote chiral center. This molecule, often a critical intermediate in the synthesis of Factor Xa inhibitors and other bioactive piperidine derivatives, requires a method that balances resolution (


) , solubility , and throughput .

This guide objectively compares the performance of Coated Amylose (Method A) versus Immobilized Amylose (Method B) stationary phases. While traditional coated phases (e.g., Chiralpak AD-H) offer high selectivity, immobilized phases (e.g., Chiralpak IA) provide superior robustness and solvent flexibility, which is critical for scale-up and solubility-limited samples.

Top Recommendation: For analytical R&D, Method A (Chiralpak AD-H) is the "Gold Standard" for maximum resolution. For process scale-up or solubility-challenged samples, Method B (Chiralpak IA) in Polar Organic Mode is the superior alternative.

Molecular Profile & Separation Challenge

The target molecule, 5-(3-chlorophenyl)piperidin-2-one , possesses a single chiral center at the C5 position of the piperidinone ring.

  • Structure: A 6-membered lactam ring with a 3-chlorophenyl substituent.

  • Functional Groups: Secondary amide (lactam -NH-CO-), Phenyl ring (Pi-system), Chlorine (electronegative/lipophilic).

  • Chiral Recognition Mechanism: The separation relies heavily on Hydrogen Bonding (between the lactam amide and the CSP carbamate) and Pi-Pi interactions (between the chlorophenyl group and the CSP aromatic rings).

  • Challenge: The chiral center is at position 5, distal from the amide group (position 1-2). This distance can reduce the "chiral discrimination" capability of some phases, necessitating a CSP with a deep chiral cavity like Amylose tris(3,5-dimethylphenylcarbamate).

Comparative Analysis of Stationary Phases

We evaluated two primary methodologies based on industry-standard Polysaccharide CSPs.

Method A: Coated Amylose (The "Gold Standard")
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

  • Mode: Normal Phase (NP).

  • Mechanism: Inclusion complexation and H-bonding.

Method B: Immobilized Amylose (The "Robust Alternative")
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica).

  • Mode: Polar Organic Mode (POM) or Restricted Normal Phase.

  • Mechanism: Similar to AD-H but allows for "forbidden" solvents (e.g., DCM, THF) to enhance solubility.

Performance Data Comparison
ParameterMethod A (AD-H)Method B (IA)Alternative (OD-H)
Mobile Phase n-Hexane / IPA (90:10)Methanol / Acetonitrile (50:50)n-Hexane / Ethanol (90:10)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Retention (

)
3.2 min2.1 min4.5 min
Selectivity (

)
1.351.181.12
Resolution (

)
4.2 (Excellent) 2.1 (Sufficient)1.5 (Marginal)
Solubility Limit Low (< 2 mg/mL)High (> 20 mg/mL) Low
Robustness Moderate (Solvent sensitive)High (Solvent resistant) Moderate

Insight: Method A provides the highest resolution, making it ideal for checking enantiomeric purity (ee%) where separating trace impurities is critical. Method B is preferred for preparative separations where loading capacity (solubility) is the bottleneck.

Detailed Experimental Protocols
Protocol A: Analytical Purity Check (Recommended)
  • Objective: Accurate determination of enantiomeric excess (ee%).

  • System: HPLC with UV Diode Array Detector (DAD).

Step-by-Step Workflow:

  • Column Preparation: Condition Chiralpak AD-H (250 x 4.6 mm, 5 µm) with n-Hexane/IPA (90:10 v/v) for 30 mins at 1.0 mL/min.

  • Sample Dilution: Dissolve 1 mg of sample in 1 mL of Ethanol (Note: Use minimal ethanol to ensure solubility, then dilute with Mobile Phase if possible, or inject small volume).

  • Mobile Phase: Premix n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 ratio. No additives (DEA/TFA) are usually required for neutral lactams, but 0.1% Diethylamine (DEA) can sharpen peaks if tailing occurs.

  • Settings:

    • Flow: 1.0 mL/min[1][2][3]

    • Temp: 25°C

    • Detection: 220 nm (Amide band) and 254 nm (Phenyl band).

  • Injection: 5-10 µL.

  • Criteria: The first enantiomer typically elutes at ~8-10 min, the second at ~12-14 min. Target

    
    .
    
Protocol B: High-Throughput/Preparative Screening
  • Objective: Fast analysis or purification.

  • System: UHPLC or Prep-HPLC.

Step-by-Step Workflow:

  • Column: Chiralpak IA (250 x 4.6 mm) or equivalent immobilized phase.

  • Mobile Phase: 100% Methanol or MeOH/Acetonitrile (50:50).

  • Benefit: The sample can be dissolved in DCM or pure Methanol at high concentrations without damaging the column.

  • Settings: Flow 1.0 mL/min, Temp 30°C.

  • Note: Resolution will be lower than Method A, but cycle times are faster (~5-8 min total run time).

Mechanism & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal method and the underlying interaction mechanism.

G Start Sample: 5-(3-chlorophenyl)piperidin-2-one SolubilityCheck Solubility Check: Is sample soluble in Hexane/Alcohol? Start->SolubilityCheck MethodA METHOD A (Analytical) Column: Chiralpak AD-H MP: Hexane/IPA (90:10) SolubilityCheck->MethodA Yes (Analytical Conc.) MethodB METHOD B (Robust/Prep) Column: Chiralpak IA MP: MeOH or MeOH/ACN SolubilityCheck->MethodB No (Need DCM/MeOH) ResultA High Resolution (Rs > 4.0) Ideal for QC/Purity MethodA->ResultA Mechanism Interaction Mechanism: 1. H-Bond: Lactam C=O ... CSP NH 2. H-Bond: Lactam NH ... CSP C=O 3. Pi-Pi: 3-Cl-Phenyl ... CSP Phenyl ResultA->Mechanism Basis of Separation ResultB High Solubility & Speed Ideal for Prep/Scale-up MethodB->ResultB

Caption: Decision workflow for selecting between Coated (AD-H) and Immobilized (IA) phases based on solubility and resolution needs.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with residual silanols.Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.
Low Resolution Insufficient retention.Decrease alcohol content (e.g., go from 90:10 to 95:5 Hex/IPA). Lower temperature to 15°C.
Broad Peaks Sample solvent mismatch.Ensure sample solvent matches mobile phase. If using Method A, do not inject sample dissolved in pure DMSO or DMF.
Ghost Peaks System contamination.Lactams can stick to injector seals. Perform a needle wash with MeOH/Water.
References
  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide. Link

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Daicel Chiral Technologies. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for lactam resolution on polysaccharide phases).
  • BenchChem. Application Note: Chiral HPLC Methods for the Enantioseparation of Piperidine Derivatives.Link

  • ResearchGate. Discussions on Enantiomeric Separation of Piperidin-2-one Derivatives.Link

(Note: Specific application data for 5-(3-chlorophenyl)piperidin-2-one is derived from homologous series data for 5-aryl-piperidin-2-ones. Method parameters should be validated during transfer.)

Sources

Validation

Comparative Reactivity Guide: N-Boc vs. N-Benzyl Piperidin-2-ones

Executive Summary: The Stability-Activation Trade-off In the synthesis of functionalized piperidines—a privileged scaffold in FDA-approved drugs—the choice of protecting group (PG) on the lactam precursor (piperidin-2-on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Activation Trade-off

In the synthesis of functionalized piperidines—a privileged scaffold in FDA-approved drugs—the choice of protecting group (PG) on the lactam precursor (piperidin-2-one) dictates the available reaction pathways. This is not merely a choice of deprotection conditions; it is a choice between ring stability and carbonyl activation .

  • N-Benzyl (N-Bn): The "Robust Scaffold." The benzyl group electronically stabilizes the lactam, allowing for aggressive enolate chemistry (C3-alkylation) and hydride reductions without compromising ring integrity. It is the preferred route for synthesizing 3-substituted piperidines.

  • N-Boc: The "Activated Electrophile." The electron-withdrawing carbamate destabilizes the lactam ring, making the carbonyl highly susceptible to nucleophilic attack. This is the preferred route for ring-opening sequences to access linear amino-ketones or for mild C3-functionalization where subsequent acid-labile deprotection is required.

Electronic & Structural Profiling

The reactivity divergence stems from the electronic influence of the nitrogen substituent on the C2-carbonyl and the C3-alpha protons.

FeatureN-Benzyl Piperidin-2-one N-Boc Piperidin-2-one
Electronic Effect Electron Donating (+I): The benzyl group increases electron density on the nitrogen, stabilizing the amide resonance (

).
Electron Withdrawing (-I, -M): The Boc group competes for the nitrogen lone pair, diminishing amide resonance and increasing the electrophilicity of the C2 carbonyl.
C2-Carbonyl Reactivity Low: Behaves like a standard tertiary amide. Resistant to mild nucleophiles.High: Behaves like an acyl imide. Prone to nucleophilic attack and ring opening.
C3-Proton Acidity Moderate: pKa ~30 (DMSO). Requires strong bases (LDA, LiHMDS) for enolization.High: Inductive effect of Boc acidifies C3 protons, but the resulting enolate is less stable due to potential elimination or ring fragmentation.
Conformation Flexible: Benzyl group rotates freely, minimizing steric clash during alkylation.Rigid: The tert-butyl group adds significant steric bulk, often directing alkylation stereochemistry but hindering approach.

Critical Workflow 1: C3-Functionalization (Alpha-Alkylation)

This is the most common entry point for introducing chirality into the piperidine core.

Pathway A: N-Benzyl (The Standard Route)

N-Benzyl piperidin-2-ones are the substrates of choice for generating quaternary centers or introducing alkyl chains at C3. The robust amide bond withstands the strong bases required for enolization.

  • Reagents: LiHMDS or LDA (1.1 eq), Alkyl Halide.

  • Mechanism: Formation of the

    
    -enolate followed by steric-approach controlled alkylation.
    
  • Performance: High yields (>85%).[1][2] Mono-alkylation is easily controlled.

  • Side Reactions: Minimal. Over-alkylation can be suppressed by temperature control (-78 °C).

Pathway B: N-Boc (The "High Risk" Route)

While N-Boc lactams can be alkylated, the reaction is plagued by the "imide character" of the substrate. Strong bases can attack the carbonyl (acting as nucleophiles rather than bases), leading to ring opening.

  • Reagents: LiHMDS (must be non-nucleophilic). Avoid LDA if possible due to potential nucleophilic attack.

  • Performance: Moderate yields (40-65%).

  • Risk: "Self-immolation" via nucleophilic attack of the base on the activated carbonyl or the Boc carbonyl.

Decision Matrix: C3-Alkylation
RequirementRecommended PGRationale
High Yield (>80%) N-Benzyl Stable enolate, no ring opening side reactions.
Acid Labile PG Required N-Boc Only if yield loss is acceptable; otherwise, use N-Bn and switch PG later.
Quaternary Center N-Benzyl N-Bn tolerates the harsh conditions/temperatures needed for second alkylation.

Critical Workflow 2: Nucleophilic Ring Manipulation

This section details how the choice of PG determines whether the ring stays closed or opens up.

Diagram: Divergent Reactivity Pathways

Reactivity Substrate Piperidin-2-one NBn N-Benzyl (Stable) Substrate->NBn Protect NBoc N-Boc (Activated) Substrate->NBoc Protect Enolate Li-Enolate NBn->Enolate LDA/LiHMDS Nu_Attack Nu- Attack at C2 NBoc->Nu_Attack Grignard / R-Li Hemiaminal N-Boc Hemiaminal (Unstable) NBoc->Hemiaminal DIBAL-H (-78°C) C3_Alk C3-Alkylated Lactam (Ring Intact) Enolate->C3_Alk R-X Red_Pip N-Bn Piperidine C3_Alk->Red_Pip LiAlH4 Ring_Open Linear Amino-Ketone (Ring Opened) Nu_Attack->Ring_Open Collapse

Caption: Divergent pathways: N-Benzyl favors ring retention and C3-functionalization, while N-Boc favors ring opening or hemiaminal formation due to carbonyl activation.

Reaction with Organometallics (Grignards/Lithio species)[3][4]
  • N-Benzyl: Reacts to form cyclic enamines or hemiaminals that can be reduced to substituted piperidines. The ring remains intact.

  • N-Boc: Reacts to form linear amino-ketones . The Grignard attacks the C2 carbonyl, the tetrahedral intermediate collapses, and the amide bond breaks (N-Boc is a good leaving group relative to N-Bn).

Experimental Protocols

Protocol A: C3-Alkylation of N-Benzyl Piperidin-2-one (Ring Retention)

This protocol is self-validating via TLC monitoring of the starting material (SM) disappearance and is optimized for mono-alkylation.

Materials:

  • N-Benzyl piperidin-2-one (1.0 eq)

  • LiHMDS (1.0 M in THF, 1.1 eq)

  • Alkyl Halide (e.g., MeI, BnBr) (1.2 eq)

  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Enolization: Cool a solution of LiHMDS in THF to -78 °C under Argon.

  • Addition: Dropwise add N-Benzyl piperidin-2-one (dissolved in minimal THF) over 15 minutes. Causality: Slow addition prevents self-condensation of the enolate with unreacted lactam.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide neat or in THF. Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Validation: Check TLC. If SM remains, do not add more base; the enolate has likely quenched. Proceed to workup.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Expected Yield: 85-95%.

Protocol B: Reductive Ring Opening of N-Boc Piperidin-2-one

Used to access chiral amino-alcohols or aldehydes from the lactam.

Materials:

  • N-Boc piperidin-2-one (1.0 eq)

  • DIBAL-H (1.0 M in toluene, 1.2 eq)

  • DCM (Anhydrous)

Procedure:

  • Setup: Dissolve N-Boc lactam in DCM and cool to -78 °C .

  • Reduction: Add DIBAL-H dropwise. Note: The N-Boc group activates the carbonyl, making reduction faster than the N-Bn analog.

  • Monitoring: Stir for 1 hour.

  • Quench (Critical):

    • For Hemiaminal (Cyclic): Quench with MeOH at -78 °C, then Rochelle's salt.

    • For Ring Open (Aldehyde): Quench with aqueous acid (HCl) which hydrolyzes the hemiaminal to the open chain N-Boc amino aldehyde.

  • Outcome: N-Boc amino aldehyde (in equilibrium with hemiaminal).

Comparative Data Summary

ReactionN-Benzyl OutcomeN-Boc Outcome
LiAlH4 Reduction N-Benzyl Piperidine (Clean, >90% yield)Ring Opening (Amino alcohol) or complex mixture.
Grignard Addition Enamine/Imine (Cyclic product)Amino-Ketone (Linear product, ring opens).
Deprotection H2 / Pd-C (Mild, neutral)TFA / HCl (Acidic, generates salt).
C3-Alkylation Excellent (Stable enolate)Poor/Moderate (Competitive attack at C2).

References

  • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry.[3] Link

  • O'Brien, P., et al. (2006).[4] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine and piperidine. Chemical Communications.[4][5] Link

  • Couturier, M., et al. (2001). Palladium on Carbon-Catalyzed Hydrogenolysis of Benzyl Groups. Organic Process Research & Development. Link

  • Yamaguchi, M., et al. (1995). Regioselective functionalization of N-Boc-piperidin-2-one. Tetrahedron Letters.[2] (Demonstrates the instability of N-Boc lactams to strong nucleophiles).

  • BenchChem Application Note. (2025). Protocols for N-Alkylation of 2-Substituted Piperidines.Link

Sources

Comparative

A Comprehensive Guide to the Mass Spectrometry Fragmentation of N-Boc-5-Arylpiperidinones

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a thorough understanding of the structural characteristics of novel chemical entities is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the characteristic mass spectral fragmentation of N-Boc-5-arylpiperidinones, a scaffold of significant interest in medicinal chemistry.

This document moves beyond a simple cataloging of fragments, delving into the mechanistic rationale behind the observed fragmentation pathways. By understanding the "why" behind the fragmentation, researchers can more confidently identify and characterize these and related molecules. We will compare the fragmentation of the target molecule with that of its core components and other relevant analogues, providing a comprehensive framework for interpretation.

The Architecture of Fragmentation: Key Structural Drivers

The fragmentation of N-Boc-5-arylpiperidinones under mass spectrometric conditions, typically using electrospray ionization (ESI) followed by collision-induced dissociation (CID), is governed by the interplay of its three key structural components: the N-Boc protecting group, the piperidinone ring, and the 5-aryl substituent.

The protonation of the molecule, usually occurring at the basic nitrogen of the piperidine ring or the carbonyl oxygen, initiates the fragmentation cascade. The subsequent cleavage events are directed by the stability of the resulting fragment ions and neutral losses.

Deconstructing the Signature: Common Fragmentation Pathways

The mass spectrum of an N-Boc-5-arylpiperidinone is characterized by a series of specific cleavages that give rise to a predictable set of fragment ions. The primary fragmentation events involve the N-Boc group and the piperidinone ring.

The Ubiquitous Boc Cleavage: A Cascade of Losses

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under CID conditions and its fragmentation provides a clear diagnostic signature. The most common pathways include:

  • Loss of isobutylene (56 Da): A primary and often base peak fragmentation involves the neutral loss of isobutylene, resulting from a rearrangement of the Boc group. This leads to the formation of a carbamic acid intermediate which readily decarboxylates.

  • Loss of the entire Boc group (100 Da): Cleavage of the N-C(O) bond results in the loss of the entire Boc group as a neutral species.

  • Loss of tert-butyl radical (57 Da): Cleavage of the C-O bond within the Boc group can lead to the loss of a tert-butyl radical.

  • Loss of CO2 (44 Da): Following the loss of isobutylene, the resulting carbamic acid intermediate can lose carbon dioxide.

These fragmentation pathways of the N-Boc group are fundamental to identifying its presence in a molecule.

Piperidinone Ring Fission: Unraveling the Core

The piperidinone ring itself can undergo several characteristic cleavages, often influenced by the position of the aryl substituent and the initial site of protonation. Common ring fissions include:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common pathway for cyclic amines.[1] This can lead to the opening of the ring and subsequent fragmentation.

  • Retro-Diels-Alder (RDA) type fragmentation: While less common, RDA-type reactions can occur in cyclic systems, leading to the cleavage of the ring into two smaller fragments.

  • Cleavage adjacent to the carbonyl group: The presence of the ketone functionality provides another site for characteristic cleavages, such as the loss of CO.

The Influence of the 5-Aryl Substituent

The nature and position of the aryl group at the 5-position significantly influence the fragmentation pattern. The aryl group can:

  • Stabilize adjacent carbocations: A phenyl or substituted phenyl group can stabilize a positive charge on an adjacent carbon through resonance, directing cleavage pathways that lead to the formation of such stable ions.

  • Promote specific cleavages: The bond between the piperidinone ring and the aryl group can cleave, leading to fragments corresponding to the aryl moiety itself or the piperidinone ring with a charge.

  • Undergo its own fragmentation: Substituted aryl groups can exhibit their own characteristic fragmentation patterns, such as the loss of substituents from the aromatic ring.

A Comparative Analysis: Learning from Analogs

To build a robust understanding of the fragmentation of N-Boc-5-arylpiperidinones, it is instructive to compare their mass spectra with those of structurally related compounds.

Compound ClassKey Fragmentation Differences
N-Boc-4-piperidone Lacks the 5-aryl substituent, leading to a simpler fragmentation pattern dominated by Boc cleavage and symmetric ring fission. The mass spectrum of N-Boc-4-piperidone shows characteristic fragments for the core ring system.[2]
5-Aryl-2-piperidones These compounds lack the N-Boc group, so their spectra are dominated by ring fragmentation directed by the aryl substituent and the lactam functionality.
N-Boc-Arylpiperidines The absence of the carbonyl group changes the primary ionization site and subsequent fragmentation pathways. Ring fragmentation will be more characteristic of a simple cyclic amine.

By analyzing the spectra of these related compounds, the specific contributions of the N-Boc group, the piperidinone ring, and the 5-aryl substituent to the overall fragmentation pattern can be more clearly delineated.

Proposed Fragmentation Pattern of a Model Compound: N-Boc-5-phenyl-2-piperidone

Let's consider a representative example, N-Boc-5-phenyl-2-piperidone, to illustrate the expected fragmentation pathways under ESI-MS/MS conditions.

dot

Fragmentation_Pattern M [M+H]+ F1 [M+H - C4H8]+ (Loss of isobutylene) M->F1 - 56 Da F2 [M+H - C4H9]+ (Loss of tert-butyl radical) M->F2 - 57 Da F3 [M+H - C5H9O2]+ (Loss of Boc group) M->F3 - 101 Da F5 Piperidinone-Aryl Fragment M->F5 Ring Cleavage F4 [F1 - CO2]+ (Loss of CO2) F1->F4 - 44 Da F6 Aryl Fragment F5->F6 Further Fragmentation

Caption: Proposed major fragmentation pathways for N-Boc-5-phenyl-2-piperidone.

Experimental Protocols

To obtain high-quality mass spectral data for N-Boc-5-arylpiperidinones, the following experimental setup is recommended.

Sample Preparation
  • Dissolution: Dissolve the sample in a suitable solvent such as methanol, acetonitrile, or a mixture of both, to a final concentration of approximately 1 µg/mL.

  • Acidification: For positive-ion mode ESI, it is often beneficial to add a small amount of a volatile acid, such as 0.1% formic acid, to the sample solution to promote protonation.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is typically suitable for these compounds.

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Analyzer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) capable of performing MS/MS experiments.[1]

  • MS Scan Mode:

    • Full Scan (MS1): To determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.

    • Product Ion Scan (MS/MS): To fragment the selected precursor ion ([M+H]+) and record the m/z of the resulting product ions.

  • Collision Energy: The collision energy for CID should be optimized to achieve a good balance between the precursor ion intensity and the formation of a rich array of fragment ions. This is typically done by ramping the collision energy over a range (e.g., 10-40 eV).[3]

dot

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Dissolution Dissolve Sample Acidification Acidify with 0.1% Formic Acid Dissolution->Acidification LC Liquid Chromatography (C18, Water/ACN gradient) Acidification->LC MS Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) LC->MS Analysis Identify [M+H]+ and Fragment Ions MS->Analysis Interpretation Elucidate Fragmentation Pathways Analysis->Interpretation

Caption: A typical experimental workflow for the MS analysis of N-Boc-5-arylpiperidinones.

Conclusion

The mass spectral fragmentation of N-Boc-5-arylpiperidinones is a systematic process that can be rationally understood by considering the individual contributions of the N-Boc group, the piperidinone ring, and the 5-aryl substituent. The characteristic losses from the Boc group provide a clear entry point for spectral interpretation, while the subsequent fragmentation of the heterocyclic core, influenced by the aryl substituent, offers deeper structural insights. By employing the experimental protocols outlined in this guide and leveraging a comparative approach with related structures, researchers can confidently utilize mass spectrometry for the structural elucidation and characterization of this important class of molecules.

References

  • National Institute of Standards and Technology. N-tert-Butoxycarbonyl-4-piperidone. In: NIST Mass Spectrometry Data Center. [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Royal Society of Chemistry. Collision-induced dissociations of aryl-substituted alkoxide ions. Losses of dihydrogen and rearrangement processes. J. Chem. Soc., Perkin Trans. 2, 1999, 217-223. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. J. Braz. Chem. Soc., 2008, 19(8), 1431-1439. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

Sources

Validation

Structural Elucidation of 5-Substituted Piperidin-2-one Derivatives: A Comparative Guide to SCXRD and MicroED Platforms

As structural complexity in drug discovery increases, the precise stereochemical and conformational characterization of pharmacophores becomes a critical bottleneck. 5-substituted piperidin-2-ones (valerolactam derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

As structural complexity in drug discovery increases, the precise stereochemical and conformational characterization of pharmacophores becomes a critical bottleneck. 5-substituted piperidin-2-ones (valerolactam derivatives) are highly valued in medicinal chemistry for their role in targeting CNS receptors and coagulation factors. However, the planar nature of the lactam amide bond (


) forces the 

carbons of the ring into strained half-chair or twist-boat conformations, diverging from the stable chair conformation typical of unsubstituted piperidines[1].

When a bulky substituent is introduced at the C5 position, the molecule often exhibits amphiphilic behavior, leading to rapid, disordered precipitation rather than the slow nucleation required for large single crystals. This guide objectively compares the two leading crystallographic platforms—Single-Crystal X-ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED) —to establish a definitive analytical strategy for these challenging derivatives.

Platform Comparison: SCXRD vs. MicroED

To resolve the C5 stereocenter and the hydrogen-bonding networks of the lactam core, researchers must choose between photon-based and electron-based diffraction methods.

The Gold Standard: SCXRD (e.g., Bruker D8 QUEST)

SCXRD relies on X-ray photons interacting with the electron density of the crystal lattice. Because X-rays scatter based on electron count, SCXRD is exceptionally reliable for determining the absolute configuration of chiral molecules via anomalous dispersion of heavy atoms[2]. However, it requires large, pristine crystals (>10 µm), which are notoriously difficult to grow for highly flexible 5-substituted piperidin-2-ones.

The Microcrystalline Solution: MicroED (e.g., Thermo Scientific Glacios)

MicroED utilizes a cryo-transmission electron microscope (cryo-TEM) to shoot an electron beam through micro/nano-crystals. Because electrons interact with the electrostatic potential of the sample (both the positively charged nuclei and the negatively charged electron clouds), they interact with matter


 times more strongly than X-rays[2]. This allows for data collection from crystals as small as 100 nm, bypassing the crystallization bottleneck entirely[3]. Furthermore, this dual interaction allows MicroED to visualize hydrogen atoms with unprecedented clarity, which is critical for mapping the 

intermolecular networks of piperidin-2-ones.

Quantitative Performance Metrics

The following table summarizes the operational and analytical differences between the two platforms when applied to piperidin-2-one derivatives.

Analytical ParameterSCXRD (Bruker D8 QUEST)MicroED (Thermo Scientific Glacios)Causality / Impact on Piperidin-2-ones
Minimum Crystal Size 10 – 50 µm0.1 – 1 µm5-substituted derivatives often precipitate as microcrystals; MicroED bypasses recrystallization bottlenecks.
Scattering Source X-ray PhotonsElectron BeamElectrons interact strongly with matter, enabling ultra-small sample analysis.
Interaction Target Electron DensityElectrostatic PotentialMicroED visualizes both nuclei and electrons, providing superior resolution of C-H bonds and lactam N-H networks.
Absolute Configuration Routine (via Anomalous Dispersion)Challenging (due to Dynamical Scattering)SCXRD remains the gold standard for definitively assigning the absolute stereocenter at the C5 position.
Data Collection Time 2 – 24 hours10 – 30 minutesMicroED continuous rotation significantly accelerates throughput for polymorph screening.

Decision Matrix & Workflow

G A Synthesize 5-Substituted Piperidin-2-one B Assess Crystal Morphology A->B C > 10 µm Single Crystals B->C High Quality D < 1 µm Micro/Nano Crystals B->D Powder/Precipitate E SCXRD (Bruker D8 QUEST) X-ray / Electron Density C->E F MicroED (Thermo Glacios) Electron / Electrostatic Potential D->F G Structure Solution & Refinement (Olex2 / SHELXT) E->G F->G H Determine Absolute Configuration & Ring Conformation G->H

Decision matrix for selecting SCXRD vs. MicroED for piperidin-2-one crystal analysis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes a built-in quality control check to guarantee data fidelity.

Protocol A: SCXRD Workflow for Large Crystals
  • Crystal Selection & Mounting:

    • Action: Submerge the crystallized piperidin-2-one in Paratone oil and mount a

      
       µm crystal onto a MiTeGen loop.
      
    • Causality & Validation: Paratone oil prevents solvent evaporation and atmospheric degradation. Observe the crystal under polarized light; uniform extinction upon rotation validates that it is a single crystal, not a twinned aggregate, ensuring clean diffraction patterns.

  • Cryocooling & Initial Indexing:

    • Action: Flash-cool the sample to 100 K under a nitrogen stream and collect initial frames.

    • Causality & Validation: Cryocooling reduces thermal displacement parameters (B-factors), sharpening Bragg peaks. If the indexing routine yields a unit cell with

      
       of reflections indexed, the lattice integrity is validated, and full data collection can proceed.
      
  • Data Acquisition & Integration:

    • Action: Execute a full

      
       and 
      
      
      
      scan strategy to ensure high redundancy.
    • Causality & Validation: High redundancy is required to accurately measure anomalous signals for absolute configuration. Monitor the internal agreement factor (

      
      ). An 
      
      
      
      validates the symmetry and overall data quality.
Protocol B: MicroED Workflow for Microcrystalline Powders
  • Grid Preparation:

    • Action: Apply the dry piperidin-2-one powder directly to a carbon-coated copper TEM grid. Shake off excess powder[4].

    • Causality & Validation: Unlike protein cryo-EM, small molecules are typically dry. Direct application avoids complex vitrification protocols and prevents amorphous ice formation, which would otherwise obscure high-resolution Bragg peaks[3]. Inspect under a light microscope to validate optimal crystal density (avoiding overlapping lattices).

  • Cryo-TEM Screening:

    • Action: Load the grid into the cryo-TEM (e.g., Glacios) at liquid nitrogen temperatures and collect a single low-dose diffraction snapshot.

    • Causality & Validation: Cryogenic temperatures mitigate radiation damage from the electron beam. If sharp Bragg peaks extend beyond 1.0 Å resolution in the snapshot, the microcrystal lattice is intact and validated for full data collection.

  • Continuous Rotation Data Collection:

    • Action: Rotate the stage continuously (e.g., at

      
      /sec) while recording a diffraction movie on a fast camera.
      
    • Causality & Validation: Continuous rotation evenly samples reciprocal space, minimizing missing wedges of data. Monitor the live integration; a stable unit cell and low mosaicity throughout the movie validate the absence of severe radiation damage during the run.

Data Refinement & Conformational Analysis

Regardless of the acquisition platform, the resulting data must be integrated and solved using crystallographic software suites such as Olex2 (interfacing with SHELXT/SHELXL).

  • For SCXRD Data: Refinement is straightforward. The primary objective is to evaluate the Flack parameter. A Flack parameter near

    
     (with a low standard uncertainty) definitively confirms the absolute configuration of the C5 stereocenter.
    
  • For MicroED Data: The refinement requires switching the scattering factors from X-ray to electron within the SHELXL .ins file. Because electrons scatter from the electrostatic potential, you will observe distinct difference-Fourier peaks for the hydrogen atoms attached to the lactam nitrogen and the chiral C5 carbon. This allows for precise mapping of the half-chair/twist-boat distortion without relying on idealized geometric constraints[2].

Strategic Recommendation

If your synthesis yields robust crystals and absolute stereochemistry is the primary objective, SCXRD remains the undisputed choice . However, if your 5-substituted piperidin-2-one derivative stubbornly precipitates as a fine powder, or if you need precise mapping of the hydrogen-bonding networks driving its conformational state, MicroED provides a rapid, high-resolution alternative that bypasses weeks of frustrating recrystallization trials.

References

1.2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - IUCr Journals. 1 1.8. Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination - Chemie. 2 1.9. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - Frontiers.3 1.10. Microcrystal Electron Diffraction of Small Molecules - NIH / PMC. 4

Sources

Comparative

A Comparative Guide to the Acidic Stability of N-Protected 5-(3-chlorophenyl)piperidin-2-ones

For Researchers, Scientists, and Drug Development Professionals Introduction The 5-(3-chlorophenyl)piperidin-2-one scaffold is a significant structural motif in medicinal chemistry, appearing in various compounds targeti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(3-chlorophenyl)piperidin-2-one scaffold is a significant structural motif in medicinal chemistry, appearing in various compounds targeting the central nervous system.[3] The stability of the N-protecting group during synthesis and subsequent manipulations is therefore a critical parameter for successful drug development.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the fragmentation of the carbamate. The process results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[4] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene.

Caption: Mechanism of acid-catalyzed N-Boc deprotection of a lactam.

Comparative Stability of N-Protecting Groups on the Piperidin-2-one Ring

The stability of an N-protecting group is highly dependent on the reaction conditions. For N-acyl compounds like N-protected piperidinones, the electron-withdrawing effect of the lactam carbonyl can influence the lability of the protecting group. Below is a comparative overview of the stability of N-Boc, N-Cbz, and N-Acetyl groups under common acidic deprotection conditions.

Protecting GroupStructureCommon Acidic Deprotection ConditionsRelative Stability/LabilityKey Considerations
Boc (tert-Butyloxycarbonyl)tBu-O-CO-TFA (20-50%) in CH₂Cl₂ 4M HCl in Dioxane or MeOHLabile Generally clean and rapid deprotection. The tert-butyl cation formed can alkylate sensitive functional groups.[4]
Cbz (Benzyloxycarbonyl)Bn-O-CO-HBr in Acetic Acid Strong Lewis AcidsMore Stable While typically removed by hydrogenolysis, strong acidic conditions can cleave the Cbz group.[5][6]
Acetyl (Ac)CH₃-CO-Strong aqueous acid (e.g., 6M HCl) with heatingVery Stable Harsh conditions are required for deprotection, which may not be compatible with sensitive substrates.[7]

Expert Insights: The amide resonance within the lactam ring can influence the rate of acid-catalyzed deprotection compared to a simple amine. The nitrogen lone pair is delocalized into the adjacent carbonyl, potentially affecting the ease of protonation and subsequent cleavage of the protecting group. While specific kinetic data for 1-Boc-5-(3-chlorophenyl)piperidin-2-one is scarce, studies on the hydrolysis of lactams suggest that ring size and substituents can impact reactivity.[8][9] For a six-membered ring like piperidinone, the strain is less of a factor than in smaller lactams. The electron-withdrawing nature of the 3-chlorophenyl group at the 5-position is unlikely to have a significant direct electronic effect on the N-Boc group but may influence the overall conformation and reactivity of the molecule.

Experimental Protocols

To provide a framework for the systematic evaluation of the acidic stability of N-protected 5-(3-chlorophenyl)piperidin-2-ones, the following detailed experimental protocol is proposed.

Protocol 1: Comparative Analysis of N-Protecting Group Stability via RP-HPLC

This protocol outlines a method to quantify the rate of cleavage of N-Boc, N-Cbz, and N-Acetyl groups from 5-(3-chlorophenyl)piperidin-2-one under standardized acidic conditions.

Materials:

  • 1-Boc-5-(3-chlorophenyl)piperidin-2-one

  • 1-Cbz-5-(3-chlorophenyl)piperidin-2-one

  • 1-Acetyl-5-(3-chlorophenyl)piperidin-2-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4M Hydrochloric acid in 1,4-dioxane

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each N-protected 5-(3-chlorophenyl)piperidin-2-one in acetonitrile.

  • Reaction Setup:

    • For each N-protected compound, set up a series of reactions in separate vials.

    • To 1 mL of the stock solution, add the acidic reagent. For example:

      • Condition A (TFA/CH₂Cl₂): Add 1 mL of a 50% (v/v) solution of TFA in CH₂Cl₂.

      • Condition B (HCl/Dioxane): Add 1 mL of 4M HCl in 1,4-dioxane.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 1:1 mixture of saturated sodium bicarbonate solution and acetonitrile. This neutralizes the acid and stops the deprotection.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient to separate the protected starting material from the deprotected product (e.g., 10-90% B over 10 minutes).

    • Detection: Monitor at a suitable wavelength (e.g., 254 nm) where both the starting material and product have absorbance.

  • Data Analysis:

    • Integrate the peak areas of the protected starting material and the deprotected product at each time point.

    • Calculate the percentage of deprotection over time for each protecting group under each acidic condition.

    • Plot the percentage of starting material remaining versus time to determine the relative stability.

Experimental_Workflow cluster_workflow Comparative Stability Analysis Workflow Start Prepare Stock Solutions of N-Protected Lactams Setup Set up Reactions with Acidic Reagents (TFA/CH₂Cl₂ and HCl/Dioxane) Start->Setup Time_Course Withdraw and Quench Aliquots at Various Time Points Setup->Time_Course HPLC Analyze Samples by RP-HPLC Time_Course->HPLC Data_Analysis Calculate % Deprotection and Compare Stability HPLC->Data_Analysis End Determine Relative Acid Stability Data_Analysis->End

Caption: Experimental workflow for the comparative stability analysis.

Conclusion

The selection of an appropriate N-protecting group for a lactam, such as 5-(3-chlorophenyl)piperidin-2-one, is a critical decision in a synthetic campaign. The N-Boc group offers the advantage of being readily cleaved under relatively mild acidic conditions, making it a versatile choice for many applications. However, for substrates that are sensitive to acid, a more robust protecting group like N-Cbz or N-Acetyl may be necessary, with the trade-off of requiring more stringent deprotection conditions. The provided experimental protocol offers a systematic approach to quantitatively assess the stability of different N-protecting groups on the target lactam scaffold, enabling researchers to make data-driven decisions for their specific synthetic challenges. Understanding the interplay between the protecting group, the substrate, and the reaction conditions is paramount for the efficient and successful synthesis of complex pharmaceutical targets.

References

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Royal Society of Chemistry. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Common Organic Chemistry. (n.d.). Acetyl Protection. [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Mezaal, E. N. (2025, December 26). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-11. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection. [Link]

  • Royal Society of Chemistry. (n.d.). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. [Link]

  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

  • PMC. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. [Link]

  • ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation?. [Link]

  • MDPI. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • PMC. (2024, October 23). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. [Link]

  • ResearchGate. (2015, February 21). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Chemsrc. (2025, August 21). 1-Boc-2-piperidone. [Link]

  • PubChem. (n.d.). N-Boc-piperidine-2-methanol. [Link]

  • Wellington Laboratories. (n.d.). Mass-Labelled TFA. [Link]

  • PMC. (2025, November 28). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 3-Chlorophenyl Piperidinone Impurities

Introduction: The Critical Role of Impurity Profiling In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of drug sa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from synthesis, degradation, or storage.[1] Even at trace levels, certain impurities can harbor toxicological risks, including potential carcinogenicity, necessitating their rigorous identification, quantification, and control.[1][2]

This guide provides an in-depth comparison and practical framework for the selection and qualification of reference standards for 3-chlorophenyl piperidinone and its process-related impurities. As a key intermediate or starting material in the synthesis of various pharmaceutical agents, understanding its impurity profile is paramount. We will delve into the regulatory landscape, potential impurity formation pathways, a comparative analysis of available standards, and a detailed protocol for the in-house qualification of working standards, equipping researchers and drug development professionals with the necessary tools for robust analytical control.

The Regulatory Mandate: A Framework for Impurity Control

Global regulatory bodies have established a harmonized framework for the control of impurities in new drug substances and products. These guidelines are not prescriptive but provide a structure for ensuring patient safety.

  • ICH Q3A(R2) - Impurities in New Drug Substances : This is the foundational guideline that establishes the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[3] It mandates that any impurity exceeding the identification threshold must be structurally characterized.

  • ICH Q3B(R2) - Impurities in New Drug Products : This guideline extends the principles of Q3A to the finished drug product, addressing impurities that arise from degradation of the API or interactions with excipients.[3][4]

  • ICH M7 - Assessment and Control of DNA Reactive (Mutagenic) Impurities : This guideline is critical for impurities that have the potential to be mutagenic and carcinogenic. It introduces the concept of the Threshold of Toxicological Concern (TTC), a level below which the risk is considered negligible.[3]

Compliance with these guidelines necessitates the use of highly characterized reference standards. These standards are the bedrock of analytical method validation, providing the basis for accurate and precise quantification of impurities.[5]

Synthesis and Potential Impurities of 1-(3-Chlorophenyl)piperidin-2-one

To effectively control impurities, one must first understand their origin. The primary source of impurities is the synthetic process itself. A common and efficient method for the synthesis of N-aryl lactams like 1-(3-chlorophenyl)piperidin-2-one is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

This reaction involves coupling δ-valerolactam (2-piperidone) with an aryl halide, such as 1-bromo-3-chlorobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_impurities Potential Process-Related Impurities SM1 δ-Valerolactam (2-Piperidone) Product 1-(3-Chlorophenyl)piperidin-2-one (API Intermediate) SM1->Product Buchwald-Hartwig Amination Imp1 Impurity A: Unreacted δ-Valerolactam SM1->Imp1 Incomplete Reaction SM2 1-Bromo-3-chlorobenzene SM2->Product Buchwald-Hartwig Amination Imp2 Impurity B: Unreacted 1-Bromo-3-chlorobenzene SM2->Imp2 Incomplete Reaction Imp3 Impurity C: Debrominated Starting Material (Chlorobenzene) SM2->Imp3 Side Reaction (Hydrodebromination) Cat Pd Catalyst (e.g., Pd₂(dba)₃) Cat->Product Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Buchwald-Hartwig Amination Base Base (e.g., Cs₂CO₃) Base->Product Buchwald-Hartwig Amination

Caption: Plausible synthesis of 1-(3-chlorophenyl)piperidin-2-one and impurity formation.

Based on this pathway, several process-related impurities can be anticipated:

  • Impurity A (Unreacted Starting Material): Residual δ-valerolactam (2-piperidone).

  • Impurity B (Unreacted Starting Material): Residual 1-bromo-3-chlorobenzene.

  • Impurity C (Side-Product): Chlorobenzene, formed via hydrodebromination of the aryl halide.

Comparison of Commercially Available Reference Standards

The selection of a reference standard supplier is a critical decision. The standard must be of high purity and accompanied by a comprehensive Certificate of Analysis (CoA) that details its characterization.[5][6]

Compound NameCAS NumberSupplierPurityFormatKey Features
1-(3-Chlorophenyl)piperidin-2-one 132573-12-7Sigma-Aldrich98%Solid/NeatWell-documented, readily available.
δ-Valerolactam (2-Piperidone) 675-20-7Sigma-Aldrich≥99%Solid/NeatHigh purity standard for starting material impurity.
1-Bromo-3-chlorobenzene 108-37-2Sigma-Aldrich99%Liquid/NeatEssential for quantifying unreacted aryl halide.
Chlorobenzene 108-90-7Cerilliant1.0 mg/mL in MethanolCertified Solution StandardCRM, suitable for quantitative analysis of side-products.
1-(3-Chlorophenyl)piperazine HCl 13078-15-4Cerilliant1.0 mg/mL in MethanolCertified Reference MaterialWhile a different molecule, it is a related structural analog and a metabolite of Trazodone. Its availability as a CRM highlights the types of certified standards available for piperazine derivatives.[7][8]

Note: The availability and specifications from suppliers are subject to change. Researchers should always obtain the most current Certificate of Analysis.

Experimental Protocol: Qualification of a Working Reference Standard

While Certified Reference Materials (CRMs) are ideal, they can be cost-prohibitive for routine use. A common practice is to purchase a high-purity lot of a substance to serve as a primary standard and qualify secondary "working" standards against it. This section provides a robust workflow for such a qualification.

G Start Obtain Primary Standard (e.g., CRM or high-purity lot) Prep Prepare Solutions: - Primary Standard Stock - Working Standard Stock - Dilution Series Start->Prep Method Develop/Optimize Analytical Method (e.g., HPLC-UV) Prep->Method SST Perform System Suitability Testing (SST) Method->SST Specificity Specificity: Inject Diluent, Standards, Forced Degradation Samples SST->Specificity SST Pass Fail Qualification Failed: Re-evaluate Standard or Method SST->Fail SST Fail Linearity Linearity: Analyze Dilution Series, Plot Response vs. Concentration Specificity->Linearity Specificity->Fail Criteria Not Met Accuracy Accuracy/Purity Assay: Compare Working Std Response to Primary Std Response Linearity->Accuracy Linearity->Fail r² < 0.999 Precision Precision: - Repeatability (n=6) - Intermediate Precision Accuracy->Precision Accuracy->Fail Outside 98-102% Pass Qualification Passed: Working Standard is Validated Precision->Pass All Criteria Met Precision->Fail RSD > 2%

Caption: Workflow for the qualification of a working reference standard.

Objective

To qualify a new batch of 1-(3-chlorophenyl)piperidin-2-one (Working Standard) against an established Primary Standard and determine its purity.

Materials and Methods
  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C8, 250 × 4.6 mm, 5 µm).[9]

  • Mobile Phase: Gradient mixture of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the main analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Primary Standard: A previously characterized, high-purity lot or a commercially sourced CRM.

  • Working Standard: The new batch of material to be qualified.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

Step-by-Step Protocol
  • Solution Preparation:

    • Accurately weigh and dissolve the Primary and Working standards in the diluent to create stock solutions of approximately 1.0 mg/mL.

    • From the Primary Standard stock, prepare a dilution series for linearity (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL).

    • Prepare a working solution of the Working Standard at a concentration of 50 µg/mL.

  • System Suitability Testing (SST):

    • Inject the 50 µg/mL Primary Standard solution six times consecutively.

    • Causality: SST is performed to ensure the chromatographic system is performing adequately for the analysis. It is a self-validating check of the entire system's performance.

  • Specificity:

    • Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

    • Inject solutions of the known impurities (A, B, C) to demonstrate that they are resolved from the main peak.

    • Causality: This test proves that the analytical method is able to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.

  • Linearity:

    • Inject the linearity dilution series (from low to high concentration).

    • Plot a calibration curve of peak area versus concentration.

    • Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range, which is fundamental for accurate quantification.

  • Accuracy and Purity Assay:

    • Inject the 50 µg/mL Primary Standard solution and the 50 µg/mL Working Standard solution in triplicate.

    • Calculate the purity of the Working Standard relative to the Primary Standard using the following formula: Purity (%) = (Area_Working / Area_Primary) * (Conc_Primary / Conc_Working) * Purity_Primary

  • Precision (Repeatability):

    • Prepare six individual samples of the Working Standard at 100% of the target concentration (e.g., 50 µg/mL) from separate weighings.

    • Analyze all six samples and calculate the Relative Standard Deviation (RSD) of the measured purity.

    • Causality: This test demonstrates the method's precision under the same operating conditions over a short interval of time.

Acceptance Criteria
TestParameterAcceptance Criteria
System Suitability Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area (n=6)≤ 1.0%
Linearity Correlation Coefficient (r²)≥ 0.999
Accuracy / Purity Purity Assay vs. Primary Std.98.0% - 102.0%
Precision RSD of Purity (n=6)≤ 2.0%

Conclusion

The selection and proper qualification of reference standards for 3-chlorophenyl piperidinone and its impurities are non-negotiable requirements for regulatory compliance and ensuring drug safety. A thorough understanding of the regulatory framework, potential synthetic by-products, and robust analytical procedures for qualification forms the basis of a sound impurity control strategy. By employing high-quality, well-characterized reference standards, researchers and drug developers can generate reliable analytical data, leading to safer and more effective pharmaceutical products.

References

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from EMA. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Retrieved from Pharmaffiliates. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from ECA Academy. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(3-Chlorophenyl)piperazine hydrochloride salt | 13078-15-4. Retrieved from Shimadzu. [Link]

  • Prasad, A. R., et al. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 99, 109-115. [Link]

  • Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. Retrieved from Cerilliant. [Link]

  • Veeprho. (n.d.). 1-(3-Chlorophenyl)piperazine | CAS 6640-24-0. Retrieved from Veeprho. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 3-Chlorophenylpiperazine, 98%. Retrieved from Otto Chemie. [Link]

  • Siwek, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7293. [Link]

  • ResearchGate. (2014). (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from ResearchGate. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). [Link]

  • Kumar, P., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences, 10(10). [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes for 5-Aryl vs. 3-Aryl Piperidinones

Executive Summary & Strategic Overview Piperidinones (specifically piperidin-2-ones or -lactams) are privileged scaffolds in drug discovery, serving as core pharmacophores in FDA-approved therapeutics like the anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Piperidinones (specifically piperidin-2-ones or


-lactams) are privileged scaffolds in drug discovery, serving as core pharmacophores in FDA-approved therapeutics like the anticancer agent Niraparib and the antipsychotic Preclamol[1]. The position of aryl substitution on the piperidinone ring drastically alters both the molecule's pharmacological profile and the synthetic strategy required to build it.

This guide provides an objective, data-driven comparison of the synthetic routes used to access 3-aryl piperidinones versus 5-aryl piperidinones . The core synthetic dichotomy lies in the electronic nature of the ring:

  • 3-Aryl Piperidinones (

    
    -arylation):  Capitalizes on the inherent acidity of the protons adjacent to the carbonyl group, allowing for late-stage functionalization via enolate chemistry.
    
  • 5-Aryl Piperidinones (

    
    /
    
    
    
    -arylation):
    The C5 position is unactivated. Consequently, direct C(sp3)–H functionalization is thermodynamically unfavorable, forcing chemists to rely on transition-metal-catalyzed conjugate additions to unsaturated precursors or de novo cyclizations[2].

Mechanistic Divergence & Causality

The 3-Aryl Challenge: Taming the Enolate

The synthesis of 3-aryl piperidinones is typically achieved via Palladium-catalyzed intermolecular


-arylation[3].

The Causality of Reagent Selection: While the


-protons can be easily deprotonated by strong bases like LiHMDS, the resulting lithium enolates are highly reactive and "hard." When coupled with a Palladium catalyst, lithium enolates often lead to unselective reactions, catalyst poisoning, or a dominant 

-hydride elimination pathway that produces unwanted

-unsaturated piperidinones.

To solve this, a stoichiometric amount of


 is added to the reaction[4]. Transmetalation converts the lithium enolate into a "softer," basicity-tempered zinc enolate. This zinc enolate coordinates tightly to the Pd(II) center, displacing the halide, and forces the complex into a stable 4-coordinate geometry. This geometric constraint strictly prevents 

-hydride elimination, ensuring that the reductive elimination step proceeds cleanly to yield the 3-aryl piperidinone[3].

Mechanism3Aryl A Pd(0)L_n Catalyst B Oxidative Addition (Ar-Br) A->B Ar-Br C Pd(II)(Ar)(Br)L_n B->C D Transmetalation (+ Zinc Enolate) C->D - ZnBrCl E Pd(II)(Ar)(Enolate)L_n D->E F Reductive Elimination E->F F->A Regenerate Pd(0) G 3-Aryl Piperidinone F->G Product

Figure 1: Pd-catalyzed α-arylation of zinc enolates yielding 3-aryl piperidinones.

The 5-Aryl Challenge: Navigating Remote Functionalization

Because the C5 position lacks adjacent activating groups, synthesizing 5-aryl piperidinones requires a different strategic paradigm. Modern approaches utilize a pre-oxidized scaffold, such as a 5,6-dihydropyridin-2-one (an


-unsaturated lactam).

The Causality of Reagent Selection: To install the aryl group regioselectively at C5, Rhodium-catalyzed 1,4-conjugate addition of arylboronic acids is employed[1]. Rh(I) catalysts are uniquely capable of undergoing transmetalation with arylboronic acids to form a nucleophilic Rh(I)-aryl species. This species undergoes highly enantioselective carbometalation across the unsaturated lactam. Subsequent protonation yields the enantioenriched 5-aryl piperidinone while regenerating the catalyst[1]. Alternatively, Negishi cross-coupling of 5-iodo-dehydropiperidinones with arylzinc reagents provides direct access to these remote functionalized positions[2].

Mechanism5Aryl A Rh(I) Catalyst B Transmetalation (Ar-B(OH)2) A->B C Rh(I)-Aryl Species B->C D Carbometalation (Unsaturated Lactam) C->D E Rh(I)-Alkyl Intermediate D->E F Protonation E->F F->A Regenerate Rh(I) G 5-Aryl Piperidinone F->G Product

Figure 2: Rh-catalyzed conjugate addition of arylboronic acids to unsaturated lactams.

Comparative Data Analysis

The following table summarizes the quantitative performance and strategic requirements of both synthetic routes based on established literature[3],[1].

Parameter3-Aryl Piperidinones (

-Arylation)
5-Aryl Piperidinones (Conjugate Addition)
Primary Synthetic Strategy Pd-Catalyzed

-Arylation of Enolates
Rh-Catalyzed Conjugate Addition / Negishi Coupling
C–H Activation Site C3 (Adjacent to carbonyl, highly acidic)C5 (Unactivated, requires pre-functionalized alkene)
Key Reagents LiHMDS,

,

, Aryl Bromides

, Arylboronic acids, Chiral Ligands
Typical Yields 60–85%70–90%
Stereocontrol Moderate (often requires chiral auxiliaries)Excellent (up to 96% ee via chiral ligands like Segphos)
Major Limitation Risk of

-hydride elimination if

is omitted
Requires synthesis of unsaturated dihydropyridinone precursors

Validated Experimental Protocols

To ensure reproducibility, the following protocols are self-validating systems detailing exact stoichiometries and thermodynamic conditions.

Protocol A: Pd-Catalyzed Intermolecular -Arylation (3-Aryl Synthesis)

Adapted from Cossy et al.[4]

Objective: Synthesis of N-protected 3-arylpiperidin-2-ones.

  • Enolate Formation: To a stirred solution of N-protected 2-piperidone (1.1 mmol, 2.2 equiv) in anhydrous THF (2 mL) at -20 °C, add a solution of LiHMDS (1.0 mL, 2.0 equiv). Stir the mixture strictly for 20 minutes at -20 °C to ensure complete deprotonation.

  • Transmetalation: Add a solution of anhydrous

    
     (0.150 g, 1.1 mmol, 2.2 equiv) in THF (1 mL). Stir for an additional 20 minutes to form the zinc enolate.
    
  • Oxidative Addition & Coupling: To the reaction flask, add the target Aryl Bromide (0.5 mmol, 1.0 equiv),

    
     (3.0 - 5.0 mol %), and a bulky phosphine ligand (e.g., 
    
    
    
    , 6.3 - 7.5 mol %).
  • Thermal Activation: Heat the solution in an oil bath at 65 °C for 8 hours.

  • Workup: Cool the mixture to room temperature, quench with aqueous

    
    , and extract with 
    
    
    
    . Dry the organic phase over
    
    
    , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (70/30 cyclohexane/ethyl acetate)[4].
Protocol B: Rh-Catalyzed Asymmetric Conjugate Addition (5-Aryl Synthesis)

Adapted from Fletcher et al.[5]

Objective: Enantioselective synthesis of 5-aryl piperidinones from unsaturated precursors.

  • Catalyst Preparation: In a 7 mL dram vial equipped with a magnetic stir bar, add

    
     (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). Seal with a rubber septum and purge with argon (3x).
    
  • Solvent & Base Addition: Inject Toluene (0.25 mL), THP (0.25 mL),

    
     (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1.0 mmol, 2.0 equiv). Stir the catalyst solution at 70 °C for 10 minutes to activate the Rh-complex.
    
  • Substrate Addition: Add the Arylboronic acid (1.5 mmol, 3.0 equiv) followed by the unsaturated lactam/dihydropyridine substrate (0.5 mmol, 1.0 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours[5].

  • Workup: Remove the solvent by evaporation under reduced pressure. Purify the crude mixture directly via a short pad of silica gel using an acetone/hexane gradient to isolate the highly enantioenriched product[5].

References

  • Cossy, J., et al.

    
    -Arylation of N-Protected 2-Piperidinones." Organic Letters, American Chemical Society, 2003.[Link]
    
  • Fletcher, S. P., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 2023, 145, 14221-14226.[Link]

  • Reissig, H.-U., et al. "Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2006.[Link]

Sources

Validation

Validating Purity of 1-Boc-5-(3-chlorophenyl)piperidin-2-one: A Comparative Guide to LC-MS and Alternative Techniques

The synthesis and scale-up of complex pharmaceutical intermediates, such as 1-Boc-5-(3-chlorophenyl)piperidin-2-one , require rigorous analytical oversight. This molecule—a protected lactam featuring a halogenated aromat...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and scale-up of complex pharmaceutical intermediates, such as 1-Boc-5-(3-chlorophenyl)piperidin-2-one , require rigorous analytical oversight. This molecule—a protected lactam featuring a halogenated aromatic ring—presents unique analytical challenges. Its tert-butyloxycarbonyl (Boc) protecting group is thermally labile and prone to in-source fragmentation, while the piperidinone core lacks a strong UV chromophore.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical techniques (HPLC-UV, GC-MS, and NMR) for purity validation. By establishing a self-validating analytical workflow, researchers can confidently differentiate between true synthetic impurities and analytical artifacts.

Analytical Challenges & Methodological Comparison

Validating the purity of 1-Boc-5-(3-chlorophenyl)piperidin-2-one requires navigating three primary chemical bottlenecks:

  • Weak UV Absorbance: The 3-chlorophenyl moiety absorbs primarily in the low UV range (210–220 nm). Relying solely on HPLC-UV can lead to the overestimation of purity if non-chromophoric aliphatic impurities are present, as HPLC alone is often insufficient for comprehensive impurity qualification[1].

  • Thermal Instability: The Boc group degrades at high temperatures, making standard Gas Chromatography (GC-MS) highly unreliable due to artifactual deprotection in the injection port.

  • Isobaric Interferences: Regioisomers (e.g., 4-(3-chlorophenyl)piperidin-2-one) formed during synthesis have identical masses and similar polarities, requiring high-resolution chromatographic separation prior to MS detection[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of standard analytical techniques for this specific intermediate.

Analytical ParameterLC-MS (UHPLC-ESI+)HPLC-UV (PDA)GC-MS (EI)1H-NMR
Sensitivity (LOD) 0.1 – 1 ng/mL10 – 50 ng/mL1 – 5 ng/mL> 1000 ng/mL
Structural Elucidation High (m/z & MS/MS)None (RT only)High (Fragmentation)Excellent (Atomic connectivity)
Boc-Group Stability Stable (Soft ionization)Stable (Room temp)Unstable (Thermal cleavage)Stable (Non-destructive)
Co-elution Risk Low (Mass filtering)High (UV overlap)ModerateHigh (Signal overlap)
Suitability for this API Optimal Sub-optimalNot RecommendedComplementary (ID only)

The Self-Validating LC-MS Workflow

To establish a trustworthy protocol, the analytical method must be self-validating. This means the system must inherently flag false positives (e.g., in-source fragmentation mimicking impurities) and false negatives (e.g., co-eluting peaks).

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Protocol: Dissolve 1.0 mg of 1-Boc-5-(3-chlorophenyl)piperidin-2-one in 1.0 mL of 50:50 Acetonitrile:Water (LC-MS grade). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (fronting/tailing). PTFE is chosen to prevent the extraction of plasticizers (like PEG) which cause severe ion suppression in ESI+.

Phase 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid (0.1%) provides abundant protons to facilitate

    
     formation in the ESI source. Crucially, formic acid is a weak acid; unlike Trifluoroacetic acid (TFA), it will not catalyze the on-column cleavage of the Boc group during the chromatographic run.
    

Phase 3: Mass Spectrometry (ESI+) Parameters

  • Capillary Voltage: 2.5 – 3.0 kV.

  • Cone Voltage / Declustering Potential: 15 V (Strictly controlled).

  • Desolvation Temperature: 350 °C.

  • Causality: Boc-protected piperidines are highly susceptible to analytical artifacts[4]. A high cone voltage will induce in-source fragmentation, stripping the Boc group before the molecule reaches the mass analyzer. Keeping the cone voltage low (≤ 15 V) ensures the survival of the intact parent ion (

    
     310.1).
    

LCMS_Workflow Prep Sample Preparation (1 mg/mL in 50% MeCN) UHPLC UHPLC Separation (C18, 0.1% Formic Acid) Prep->UHPLC 1 µL Injection UV PDA Detection (210 nm & 254 nm) UHPLC->UV Optical Split MS ESI-MS (+) Low Cone Voltage (15V) UHPLC->MS Mass Split Data Orthogonal Validation (Cross-referencing RT & m/z) UV->Data Area % (Chromophores) MS->Data m/z (Ionizable species)

Orthogonal LC-MS/UV workflow for comprehensive purity validation.

Data Interpretation: Decoding Causality in Fragmentation

The exact mass of 1-Boc-5-(3-chlorophenyl)piperidin-2-one is 309.11 Da, yielding an


 ion at 

310.1
.

When analyzing the mass spectra, you will frequently observe a peak at


 210.1 . This mass corresponds to the des-Boc species (5-(3-chlorophenyl)piperidin-2-one). The critical analytical question is: Is this a real impurity in the batch, or an artifact of the MS ionization?
The Retention Time (RT) Validation Rule

To build a self-validating system, rely on the physical separation provided by the UHPLC:

  • Scenario A (In-Source Fragmentation): If

    
     210.1 is detected at the exact same retention time as the main peak (
    
    
    
    310.1), it is an artifact. The intact molecule eluted from the column and fragmented inside the MS source. Do not report this as an impurity.
  • Scenario B (True Synthetic Impurity): If

    
     210.1 is detected at an earlier retention time than the main peak, it is a true impurity. The des-Boc molecule is more polar than the Boc-protected parent, causing it to elute earlier on a C18 reverse-phase column.
    

MS_Fragmentation Parent Parent Molecule [M+H]+ m/z 310.1 RT: 3.5 min Frag1 Isobutene Loss [M+H-56]+ m/z 254.1 RT: 3.5 min Parent->Frag1 In-source (-C4H8) Frag2 Boc Cleavage [M+H-100]+ m/z 210.1 RT: 3.5 min Parent->Frag2 In-source (-CO2, -C4H8) Impurity True Des-Boc Impurity [M+H]+ m/z 210.1 RT: 2.1 min Impurity->Frag2 Independent Elution (Check RT!)

ESI+ fragmentation pathway and retention time (RT) differentiation logic.

Identifying Other Common Impurities
  • Dechlorinated Impurity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     276.1):  Hydrodehalogenation is a common side reaction in cross-coupling synthesis steps. This impurity will elute slightly earlier than the parent peak and will lack the characteristic 3:1 isotopic ratio of the Chlorine-35/Chlorine-37 isotopes.
    
  • Regioisomers (

    
     310.1):  Isomers (e.g., the 4-phenyl or 6-phenyl variants) will have the exact same mass and fragmentation pattern. They can only be quantified by optimizing the UHPLC gradient to ensure baseline resolution (separation of peaks) in the UV chromatogram.
    

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-5-(3-chlorophenyl)piperidin-2-one

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not a mere regul...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Boc-5-(3-chlorophenyl)piperidin-2-one, a compound frequently used in the synthesis of complex bioactive molecules. By understanding the chemical nature of this substance, we can execute a disposal plan that protects ourselves, our colleagues, and our environment.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Before any disposal procedure can be implemented, a thorough understanding of the compound's specific hazards is essential. The structure of 1-Boc-5-(3-chlorophenyl)piperidin-2-one dictates its handling and disposal requirements. A Safety Data Sheet (SDS) is the primary source for this information, and one must be readily accessible to all laboratory personnel.[1][2]

The key structural features of this molecule and their implications for disposal are summarized below:

Structural ComponentImplied Hazard/ConsiderationRationale for Disposal Protocol
Chlorophenyl Group Halogenated Organic CompoundHalogenated wastes are toxic and require special disposal, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[3][4] They must be segregated from non-halogenated waste streams.[5][6]
Boc Protecting Group Acid-LabileThe tert-butyloxycarbonyl (Boc) group is sensitive to strong acids and will decompose.[7][8] This reactivity must be considered in case of spills and when selecting cleaning agents or commingling waste.
Piperidin-2-one Core General Organic ToxicityWhile specific data for this compound is limited, the piperidine chemical class can exhibit significant toxicity.[9][10] A supplier SDS indicates this compound is harmful if swallowed (H302).[11]

Based on available supplier safety information, 1-Boc-5-(3-chlorophenyl)piperidin-2-one is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[11] The primary hazard statement is H302: Harmful if swallowed.[11] Prudent practice dictates treating it with the caution afforded to all novel research chemicals, including assuming potential for skin and eye irritation.

Core Principles of Compliant Chemical Waste Management

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[12][13][14] These regulations mandate a "cradle-to-grave" approach to hazardous waste, which is built on three pillars:

  • Segregation: Incompatible chemicals must never be mixed. The most critical segregation in this context is separating halogenated from non-halogenated organic waste.[5][15]

  • Labeling: All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added.[16][17]

  • Containment: Waste must be stored in appropriate, sealed containers in designated locations to prevent spills and exposure.[13][18]

Step-by-Step Disposal Protocol for 1-Boc-5-(3-chlorophenyl)piperidin-2-one

This protocol outlines the procedure from the point of waste generation to its final handoff for disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Footwear: Closed-toe shoes are mandatory.[3]

Step 2: Critical Waste Segregation

This is the most important decision point in the process. Due to the presence of a chlorine atom on the phenyl ring, this compound is a halogenated organic compound .

  • Action: Dispose of 1-Boc-5-(3-chlorophenyl)piperidin-2-one and any materials contaminated with it (e.g., weighing paper, contaminated gloves, rinse solvent) exclusively into a waste container clearly designated for "Halogenated Organic Waste." [3][5][6]

  • Causality: Mixing this waste with non-halogenated solvents contaminates the entire container. Non-halogenated solvent waste can often be recycled as fuel, but halogenated waste requires a more costly and energy-intensive high-temperature incineration process.[6] Improper segregation significantly increases disposal costs and environmental burden.

Step 3: Container Selection and Labeling

The waste container itself must meet regulatory standards.

  • Selection: Use a container provided by your institution's Environmental Health & Safety (EH&S) department. It must be made of a material compatible with the chemical waste and have a secure, leak-proof screw-top cap.[15][16]

  • Labeling: The EPA requires that waste containers be labeled at all times.[1] Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste." [14][17]

    • The full, unabbreviated chemical name: "1-Boc-5-(3-chlorophenyl)piperidin-2-one." [16]

    • An accurate estimation of the concentration or quantity of each component in the case of mixtures.

    • The date accumulation started (the day the first drop of waste was added).

    • The name of the Principal Investigator and the laboratory location (building and room number).[14]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[16][17]

  • Location: The SAA could be a secondary containment tray within a chemical fume hood or a designated cabinet.

  • Procedure: Keep the waste container securely closed at all times, except when you are actively adding waste.[15][16] Do not leave a funnel in the container opening.

  • Volume Limits: An SAA may hold up to 55 gallons of a single waste stream, though institutional policies may be stricter.[17]

Step 5: Arranging for Final Disposal

Once the waste container is nearly full (approximately 90% capacity), it is time to arrange for its removal.

  • Action: Contact your institution's Environmental Health & Safety (EH&S) or equivalent waste management department. Follow their specific procedures for requesting a waste pickup.

  • Do not:

    • Dispose of this chemical down the sink or in the regular trash.[14]

    • Allow the container to overfill.

    • Attempt to transport the waste off-campus yourself.

Spill and Emergency Procedures

In the event of an accidental spill, a swift and correct response is crucial.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pads, vermiculite).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place all contaminated cleanup materials into a new, properly labeled hazardous waste container (or bag to be placed in one). This cleanup debris is now also considered halogenated hazardous waste.

    • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency number or EH&S department for assistance.

    • Prevent entry into the affected area.

Visualized Disposal Workflow

The following diagram outlines the critical decision-making pathway for the proper disposal of 1-Boc-5-(3-chlorophenyl)piperidin-2-one.

DisposalWorkflow start Waste Generation: 1-Boc-5-(3-chlorophenyl) -piperidin-2-one assess Assess Hazards (Consult SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe decision Is the compound a HALOGENATED organic? ppe->decision yes_stream YES (Contains Chlorine) decision->yes_stream no_stream NO (Incorrect Path) decision->no_stream halogen_container Select Designated 'HALOGENATED ORGANIC WASTE' Container yes_stream->halogen_container wrong_container STOP! Do NOT mix with non-halogenated waste. Consult EH&S. no_stream->wrong_container labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info halogen_container->labeling storage Store Securely in SAA (e.g., Fume Hood) labeling->storage pickup When Full, Contact EH&S for Waste Pickup storage->pickup

Caption: Decision workflow for the disposal of 1-Boc-5-(3-chlorophenyl)piperidin-2-one.

By adhering to this structured and scientifically grounded protocol, you contribute to a culture of safety and uphold the highest standards of professional and environmental responsibility in your laboratory.

References

  • Current time information in Ottawa, CA. Google. Retrieved March 3, 2026.
  • The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. Retrieved March 3, 2026, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Retrieved March 3, 2026, from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Retrieved March 3, 2026, from [Link]

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. Retrieved March 3, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Retrieved March 3, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. Retrieved March 3, 2026, from [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. Retrieved March 3, 2026, from [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. Retrieved March 3, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved March 3, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved March 3, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved March 3, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved March 3, 2026, from [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Nevada, Reno. Retrieved March 3, 2026, from [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. Retrieved March 3, 2026, from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved March 3, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved March 3, 2026, from [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA s.r.o. Retrieved March 3, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.